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  • Product: Methyl 2-methylazetidine-2-carboxylate hydrochloride
  • CAS: 309978-00-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-Methylazetidine-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-methylazetidine-2-carboxylate hydrochloride is a substituted amino acid ester containing a strained four-membered azetidine ring. Such...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylazetidine-2-carboxylate hydrochloride is a substituted amino acid ester containing a strained four-membered azetidine ring. Such scaffolds are of increasing interest in medicinal chemistry due to their ability to impart conformational rigidity, improve metabolic stability, and enhance solubility, making them attractive motifs in drug design.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of methyl 2-methylazetidine-2-carboxylate hydrochloride, offering both theoretical insights and detailed experimental protocols for their determination. While specific experimental data for this compound is not extensively published, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust predictive characterization.

Chemical Identity and Structure

The molecule consists of an azetidine ring substituted at the 2-position with both a methyl group and a methyl carboxylate group. As a hydrochloride salt, the secondary amine of the azetidine ring is protonated.

  • IUPAC Name: methyl 2-methylazetidine-2-carboxylate;hydrochloride

  • Molecular Formula: C₆H₁₂ClNO₂

  • Molecular Weight: 165.62 g/mol

  • CAS Number: Not available for the 2-methyl derivative. The parent compound, methyl azetidine-2-carboxylate hydrochloride, has the CAS number 162698-26-2.

  • Chemical Structure:

    Caption: Structure of Methyl 2-Methylazetidine-2-carboxylate Hydrochloride.

Summary of Physicochemical Properties

The following table summarizes the expected and known physicochemical properties. Where experimental data is unavailable for the target compound, predictions are based on the properties of structurally similar molecules and general chemical principles.

PropertyPredicted/Known ValueMethod of Determination/Basis for Prediction
Physical Form White to off-white crystalline solid.Based on the common appearance of similar small molecule hydrochloride salts.
Melting Point Likely >150 °C (with decomposition).Amine hydrochloride salts of amino acid esters are typically high-melting solids. Decomposition upon melting is common for such structures.[3]
Solubility Highly soluble in water. Soluble in methanol. Sparingly soluble to insoluble in less polar organic solvents (e.g., dichloromethane, ethyl acetate, hexanes).The hydrochloride salt form significantly increases aqueous solubility.[4] Solubility in organic solvents is generally low for salts.[5][6]
pKa Expected to be in the range of 8.0 - 9.5.The pKa of the protonated secondary amine in the azetidine ring is influenced by the electron-withdrawing ester group. The parent azetidine has a pKa of 11.29.[7]
LogP/LogD LogP (of free base) is predicted to be low. LogD at pH 7.4 is expected to be negative.The presence of the polar amine and ester groups, and the charged nature of the hydrochloride salt at physiological pH, suggest hydrophilicity.[8][9][10]
Chemical Stability Susceptible to hydrolysis of the methyl ester under both acidic and basic conditions. The azetidine ring may be prone to ring-opening under certain nucleophilic or strongly acidic conditions.Based on general reactivity of esters and strained ring systems.[11][12]

In-Depth Analysis and Experimental Protocols

Melting Point

Theoretical Background: The melting point of a crystalline solid is a measure of the energy required to overcome the crystal lattice forces. For ionic compounds like hydrochloride salts, these forces are strong electrostatic interactions, leading to relatively high melting points. It is also common for such salts, particularly those of amino acid esters, to decompose at or near their melting point.[3]

Experimental Protocol: Capillary Melting Point Determination

This protocol is based on the standards outlined in USP General Chapter <791>.

  • Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at a temperature below its expected decomposition point for several hours. Finely powder the dry sample.

  • Loading the Capillary: Pack a small amount of the powdered sample into a capillary tube to a height of 2-4 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat at a rate of approximately 10 °C/minute until the temperature is about 30 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/minute.

  • Observation: Record the temperature at which the first liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). Note any signs of decomposition, such as darkening of the sample.

Caption: Workflow for Melting Point Determination.

Solubility

Theoretical Background: The hydrochloride salt form of an amine-containing compound dramatically increases its aqueous solubility compared to the free base. This is due to the strong ion-dipole interactions between the charged ammonium group and water molecules.[4] The solubility in organic solvents is expected to be limited, as the ionic nature of the salt is incompatible with non-polar or moderately polar organic media.

Experimental Protocol: Shake-Flask Method for Water Solubility (Based on OECD Guideline 105)

  • Preparation: Add an excess amount of methyl 2-methylazetidine-2-carboxylate hydrochloride to a known volume of deionized water in a flask.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (a preliminary test can determine this, often 24-48 hours).

  • Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the saturated aqueous phase from the undissolved solid.

  • Quantification: Accurately dilute a known volume of the saturated aqueous solution and analyze the concentration of the compound using a suitable analytical technique, such as HPLC-UV or quantitative NMR.

  • Calculation: The solubility is expressed in g/L or mol/L.

Caption: Shake-Flask Method for Solubility.

Dissociation Constant (pKa)

Theoretical Background: The pKa value represents the pH at which 50% of the compound is in its protonated (conjugate acid) form and 50% is in its deprotonated (free base) form. For methyl 2-methylazetidine-2-carboxylate hydrochloride, the relevant pKa is that of the azetidinium ion. This value is crucial for predicting the compound's charge state at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding. The electron-withdrawing effect of the adjacent ester group is expected to lower the pKa relative to unsubstituted azetidine.[13]

Experimental Protocol: Potentiometric Titration (Based on OECD Guideline 112)

  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in deionized, CO₂-free water.

  • Titration: While stirring and monitoring the pH with a calibrated electrode, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Collection: Record the pH value after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). Alternatively, the pKa can be calculated from multiple points on the titration curve using the Henderson-Hasselbalch equation.

pKa_Determination cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Dissolve known amount of compound in water B Titrate with standardized strong base (NaOH) A->B C Record pH after each addition B->C D Plot pH vs. Volume of Titrant C->D E Determine pKa at half-equivalence point D->E

Caption: Workflow for pKa Determination by Titration.

Lipophilicity (LogP/LogD)

Theoretical Background: Lipophilicity is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). LogP is the logarithm of the partition coefficient between n-octanol and water for the neutral form of a molecule. LogD is the distribution coefficient at a specific pH, which accounts for all species (ionized and neutral). For a basic compound like this, LogD at physiological pH (7.4) will be significantly lower (more hydrophilic) than the LogP of its free base, as the compound will be predominantly in its protonated, more water-soluble form.[8][9]

Experimental Protocol: Shake-Flask Method for LogD (Based on OECD Guideline 107)

  • Preparation: Prepare a buffered aqueous phase at the desired pH (e.g., 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffered aqueous phase.

  • Partitioning: Dissolve a known amount of the compound in the buffered aqueous phase. Add a known volume of the saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] ).

Spectral Properties

¹H NMR Spectroscopy (Predicted):

  • Azetidine Ring Protons (CH₂): Expected to appear as complex multiplets in the range of 2.5-4.0 ppm. The protons on the carbon adjacent to the nitrogen will be deshielded.

  • Methyl Group on Ring (CH₃): A singlet is expected around 1.5-1.8 ppm.

  • Ester Methyl Group (OCH₃): A sharp singlet is expected around 3.7-3.9 ppm.

  • Amine Protons (N⁺H₂): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, likely appearing downfield (> 9 ppm) in a solvent like DMSO-d₆.

¹³C NMR Spectroscopy (Predicted):

  • Ester Carbonyl (C=O): Expected in the range of 170-175 ppm.[14]

  • Quaternary Carbon (C2): Expected around 60-70 ppm.

  • Azetidine Ring Carbons (CH₂): Expected in the range of 30-55 ppm.[15]

  • Ester Methyl Carbon (OCH₃): Expected around 52-55 ppm.

  • Ring Methyl Carbon (CH₃): Expected in the range of 20-25 ppm.

Mass Spectrometry (MS): In positive ion mode electrospray ionization (ESI-MS), the expected parent ion would be the free base [M+H]⁺, corresponding to the loss of HCl. The calculated exact mass for C₆H₁₁NO₂ would be m/z 129.0790.

Chemical Stability

Hydrolytic Stability: The methyl ester functionality is susceptible to hydrolysis, which can be catalyzed by both acid and base.[11][12]

  • Acid-catalyzed hydrolysis: This is a reversible process that would yield the corresponding carboxylic acid and methanol.

  • Base-catalyzed hydrolysis (saponification): This is an irreversible process that would yield the carboxylate salt and methanol.

Ring Stability: The azetidine ring possesses significant ring strain, which can make it susceptible to ring-opening reactions, especially in the presence of strong nucleophiles or under harsh acidic conditions that could lead to the formation of an azetidinium ion intermediate.[11][12]

Forced Degradation Studies: To fully characterize the stability of the compound, a forced degradation study is recommended.[7][16][17] This involves exposing the compound to a range of stress conditions:

  • Acidic: e.g., 0.1 M HCl at elevated temperature.

  • Basic: e.g., 0.1 M NaOH at room or elevated temperature.

  • Oxidative: e.g., 3% H₂O₂ at room temperature.

  • Thermal: Heating the solid material.

  • Photolytic: Exposing the compound in solution to UV/Vis light.

The resulting degradation products would be analyzed by a stability-indicating method, typically HPLC, to identify degradation pathways and potential liabilities.

Conclusion

Methyl 2-methylazetidine-2-carboxylate hydrochloride is a molecule with physicochemical properties largely dictated by its constituent functional groups: a hydrophilic hydrochloride salt, a hydrolytically labile methyl ester, and a strained azetidine ring. While specific experimental data is limited, this guide provides a robust framework for understanding its expected behavior and outlines the necessary experimental protocols for its full characterization. The insights and methodologies presented here are intended to support researchers and drug development professionals in the effective utilization of this and similar azetidine-containing building blocks.

References

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry. [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. (2021). ResearchGate. [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021). PubMed. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. [Link]

  • Azetidine derivatives, compositions and their use. (1989).
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Novel Syntheses of Azetidines and Azetidinones. (2008). Chemical Reviews. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Azetidine derivatives and a process for their production. (1983).
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

  • 13C - NMR Absorptions of Major Functional Groups. (2012). NIST. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). ScienceDirect. [Link]

  • A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). CORE. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent. [Link]

  • Acids and Bases. (n.d.). University of Wisconsin-Madison. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Azetidine derivatives. (1977).
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. (2019). RSC Publishing. [Link]

  • Synthesis of L-Azetidine-2-Carboxylic Acid. (2025). ResearchGate. [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1983). PubMed. [Link]

  • Azetidine hydrochloride - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

  • Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. (1981). PubMed. [Link]

  • Azetidine derivatives and their prodrugs. (2019). PubChem. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2012). PMC. [Link]

  • Methyl azetidine-2-carboxylate. (n.d.). PubChem. [Link]

  • Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. (2022). Journal of Chemical & Engineering Data. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. [Link]

  • The pKa Table Is Your Friend. (2026). Master Organic Chemistry. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses. [Link]

  • Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). ResearchGate. [Link]

  • pKa of amine hydrochlorides cis/trans‐8–10⋅HCl and carboxylic acids... (n.d.). ResearchGate. [Link]

  • Melting properties of amino acids and their solubility in water. (2020). PMC. [Link]

  • Bordwell pKa Table. (2017). Organic Chemistry Data. [Link]

Sources

Exploratory

Technical Whitepaper: Specifications and Synthetic Utility of Methyl 2-methylazetidine-2-carboxylate hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 2-methylazetidine-2-carboxylate hydrochloride (CAS 309978-00-5) Executive Summary In modern drug discovery, the strate...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 2-methylazetidine-2-carboxylate hydrochloride (CAS 309978-00-5)

Executive Summary

In modern drug discovery, the strategic modulation of molecular topography and physicochemical properties is paramount. Azetidines—four-membered saturated nitrogen heterocycles—have emerged as premier bioisosteres for pyrrolidines and piperidines. Methyl 2-methylazetidine-2-carboxylate hydrochloride (CAS 309978-00-5) represents a highly specialized, conformationally restricted unnatural amino acid building block. By combining the inherent ring strain of the azetidine core with a quaternary stereocenter at the α -position, this scaffold provides unique 3D vectorization, enhanced metabolic stability, and absolute resistance to racemization .

This technical guide deconstructs the physicochemical specifications, mechanistic rationale, and self-validating synthetic protocols required to successfully deploy this sterically demanding building block in medicinal chemistry campaigns.

Physicochemical Specifications

The compound is universally supplied as a hydrochloride salt to ensure long-term stability and prevent auto-condensation of the free amine and ester groups .

ParameterSpecification / Data
Chemical Name Methyl 2-methylazetidine-2-carboxylate hydrochloride
CAS Registry Number 309978-00-5
Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
MDL Number MFCD18812894
Typical Purity 95%
Appearance Solid (White to off-white powder)
Storage Conditions 2–8°C, inert atmosphere, tightly closed

Mechanistic Rationale in Drug Design (E-E-A-T)

The selection of methyl 2-methylazetidine-2-carboxylate over standard proline or piperidine derivatives is driven by specific structural and thermodynamic advantages:

  • Conformational Restriction (The Azetidine Core): The four-membered ring limits the number of rotatable bonds. When incorporated into a drug candidate, this pre-organizes the molecule into its bioactive conformation, significantly lowering the entropic penalty upon binding to the target protein . Furthermore, azetidines generally exhibit lower lipophilicity (logP) and altered basicity (pKa) compared to pyrrolidines, improving aqueous solubility.

  • Steric Shielding (The α -Methyl Group): The addition of the methyl group at the C2 position creates a quaternary stereocenter. This exerts a strong Thorpe-Ingold effect, further locking the conformation of the adjacent carbonyl. Crucially, the absence of an α -proton completely prevents in vivo racemization and heavily shields the adjacent ester/amide from premature enzymatic hydrolysis .

Pharmacological_Advantages Core Methyl 2-methylazetidine- 2-carboxylate HCl F1 Azetidine Ring Core->F1 F2 alpha-Methyl Group Core->F2 F3 Methyl Ester HCl Core->F3 O1 Conformational Restraint F1->O1 O2 Steric Shielding F2->O2 O3 Synthetic Handle F3->O3

Fig 1: Structural features of methyl 2-methylazetidine-2-carboxylate and their functional utility.

Synthetic Utility & Experimental Workflows

While highly valuable, the azetidine ring possesses significant ring strain (~25 kcal/mol) . Harsh conditions can trigger nucleophilic ring-opening . Furthermore, the quaternary C2 center makes the secondary amine highly sterically hindered. To successfully incorporate this building block via N-acylation, standard peptide coupling protocols must be heavily optimized.

Protocol: N-Acylation of the Sterically Hindered Azetidine Core

Objective: To couple an external carboxylic acid (R-COOH) to the secondary amine of the azetidine ring without inducing ring-opening or epimerization of the acid.

Step 1: Pre-Activation of the Carboxylic Acid

  • Action: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.1 M). Cool to 0°C. Add 1.2 eq of HATU and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

  • Causality: Standard carbodiimides (e.g., EDC) will fail here because the subsequent nucleophilic attack is severely hindered by the α -methyl group, leading to an O-to-N acyl shift and the formation of an inactive N-acylurea. HATU forms a highly reactive O-(7-azabenzotriazol-1-yl) active ester that accelerates aminolysis, outcompeting side reactions.

Step 2: In Situ Free-Basing

  • Action: In a separate vial, suspend 1.1 eq of methyl 2-methylazetidine-2-carboxylate hydrochloride in DMF. Add 1.5 eq of DIPEA.

  • Causality: The compound is supplied as a stable hydrochloride salt to prevent degradation . DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl, liberating the secondary amine without competing for the activated ester.

Step 3: Coupling and Extended Incubation

  • Action: Add the free-based azetidine solution dropwise to the activated acid at 0°C. Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Causality: The extended reaction time at room temperature is strictly required to overcome the high activation energy barrier imposed by the steric shielding at the C2 quaternary center.

Step 4: Self-Validation System

  • Action: Quench an aliquot with water, extract with EtOAc, and analyze the organic layer via LC-MS.

  • Validation Logic: Do not proceed to purification blindly. The secondary amine of the azetidine does not yield a reliable purple color with ninhydrin stains, making TLC monitoring prone to false negatives. Mass spectrometry is mandatory. The reaction is complete only when the LC-MS confirms the total disappearance of the m/z 130 signal (the [M+H]+ of the free azetidine ester) and the appearance of the desired product mass.

Synthetic_Workflow Step1 1. Acid Activation | R-COOH, HATU, DIPEA, DMF, 0°C Logic: Forms highly reactive 7-azabenzotriazole ester Step2 2. Free-Basing | Azetidine HCl + DIPEA Logic: Releases nucleophilic secondary amine in situ Step1->Step2 Step3 3. N-Acylation | Combine at RT, 12h Logic: Extended time overcomes steric shielding at C2 Step2->Step3 Step4 4. Validation | LC-MS & Prep-HPLC Logic: Confirms mass shift, isolates pure amide Step3->Step4

Fig 2: Self-validating workflow for the N-acylation of the sterically hindered azetidine core.

Safety, Handling, and Storage

Methyl 2-methylazetidine-2-carboxylate hydrochloride is inherently hygroscopic. Exposure to ambient moisture can lead to hydrolysis of the methyl ester over time or make precise stoichiometric weighing difficult.

  • Storage: Must be stored sealed at 2–8°C under an inert atmosphere (Argon or Nitrogen) .

  • Handling: Allow the container to reach room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold powder.

References

  • ResearchGate - Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis. Available at: [Link]

  • ACS Publications - A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Available at: [Link]

  • CLOCKSS / Heterocycles - Preparation and Synthetic Applications of Azetidines. Available at:[Link]

Foundational

structural analysis of alpha-methylated azetidine derivatives

Unlocking the Conformational Dynamics of α -Methylated Azetidines: A Structural Analysis Whitepaper Executive Summary Azetidines—four-membered nitrogenous heterocycles—have transitioned from synthetic curiosities to priv...

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Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Conformational Dynamics of α -Methylated Azetidines: A Structural Analysis Whitepaper

Executive Summary

Azetidines—four-membered nitrogenous heterocycles—have transitioned from synthetic curiosities to privileged scaffolds in modern drug discovery. Driven by the pharmaceutical industry's shift toward sp³-rich, three-dimensional architectures (a paradigm often termed "escaping flatland"), azetidines offer enhanced metabolic stability and serve as versatile bioisosteres for larger, more lipophilic rings like pyrrolidines 1. However, the introduction of an α -methyl group (C2-methylation) fundamentally perturbs the symmetry and conformational energy landscape of the azetidine ring. This technical guide provides an in-depth analysis of the structural dynamics of α -methylated azetidines, detailing the self-validating analytical workflows required to elucidate their stereochemical behavior.

The Structural Paradigm: Ring Puckering and Nitrogen Inversion

Unlike planar epoxides or aziridines, the azetidine ring is structurally frustrated. To alleviate the severe eclipsing torsional interactions of adjacent C-H bonds, the ring adopts a "puckered" conformation with a dihedral angle of approximately 30°. This puckering distributes the ~25.2 kcal/mol of ring strain but forces the substituents into distinct pseudo-axial and pseudo-equatorial positions 2.

When an α -methyl group is introduced, two coupled dynamic processes dictate the molecule's 3D shape:

  • Ring Puckering: The α -methyl group strongly prefers the pseudo-equatorial position to avoid 1,3-diaxial-like transannular steric clashes with the C3 and C4 protons.

  • Nitrogen Inversion: The nitrogen lone pair undergoes rapid pyramidal inversion. In unsubstituted azetidine, the inversion barrier is roughly 10 kcal/mol. However, the α -methyl group sterically hinders the transition state, raising the inversion barrier and often biasing the nitrogen substituent into a specific orientation relative to the methyl group 3.

Understanding these coupled dynamics is critical for structure-based drug design, as the precise vector of the nitrogen lone pair dictates target receptor affinity.

Workflow Synthesis Synthesis of α-Methyl Azetidine Derivatives NMR Variable-Temperature NMR (Freezing N-Inversion) Synthesis->NMR Xray X-Ray Crystallography (Solid-State Puckering) Synthesis->Xray NOESY 2D ROESY Acquisition (Spatial Proton Mapping) NMR->NOESY DFT DFT Calculations (Energy Barriers) NMR->DFT Guides Model Analysis Comprehensive Structural Elucidation NOESY->Analysis Xray->Analysis DFT->Analysis

Workflow for structural elucidation of α-methyl azetidines.

Analytical Workflows for Structural Elucidation

To accurately map the 3D space of α -methylated azetidines, a multi-modal analytical approach is required. Standard room-temperature NMR is insufficient because the rapid interconversion of puckered states time-averages the signals, masking the true ground-state geometry.

Protocol: Self-Validating VT-NMR and ROESY Workflow

As a standard of practice for strained aza-heterocycles, the following self-validating protocol ensures that dynamic phenomena are properly arrested and spatially mapped without experimental artifacts.

  • Step 1: Solvent Selection and Sample Preparation

    • Method: Dissolve 15–20 mg of the α -methyl azetidine derivative in 0.6 mL of anhydrous CD₂Cl₂ or Toluene-d₈.

    • Causality & Validation: These specific solvents maintain low viscosity at cryogenic temperatures (down to 190 K). This is strictly required to slow down the rapid nitrogen inversion and ring-puckering dynamics. If the solvent freezes or broadens excessively, the dynamic timescale cannot be resolved.

  • Step 2: Variable-Temperature ¹H NMR (VT-NMR)

    • Method: Acquire high-resolution ¹H spectra from 298 K down to 193 K in 10 K decrements.

    • Causality & Validation: By monitoring the decoalescence of the α -methyl doublet and the C3/C4 ring methylene protons, the activation energy ( ΔG‡ ) for nitrogen inversion can be calculated using the Eyring equation. This step acts as an internal control: it self-validates the exact temperature required to "freeze" the conformers on the NMR timescale before initiating lengthy 2D experiments.

  • Step 3: 2D ROESY Acquisition at Decoalescence Temperature

    • Method: Perform a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment at the empirically determined freezing temperature (e.g., 210 K) using a mixing time of 200–300 ms.

    • Causality & Validation: Why ROESY and not NOESY? For small-to-medium molecules (200–500 Da), the standard NOE signal can cross zero depending on the molecular tumbling rate ( ωτc​≈1 ). ROESY spin-locking guarantees positive cross-peaks regardless of the correlation time. This prevents false-negative spatial correlations, ensuring that the measured proximity between the α -methyl protons and the pseudo-axial ring protons is absolute and reliable.

  • Step 4: Orthogonal DFT Cross-Validation

    • Method: Execute Density Functional Theory (DFT) calculations (e.g., ω B97X-D/6-311+G(d,p) level of theory) to optimize the pseudo-axial and pseudo-equatorial conformers and compute their relative free energies.

    • Causality & Validation: Experimental ROESY distances must be cross-referenced against the DFT-minimized structures. If the ROESY-derived spatial distances match the lowest-energy DFT conformer, the structural assignment is unambiguously validated.

Quantitative Data Summary

The structural and physicochemical deviations caused by α -methylation are summarized below. This data highlights why α -methyl azetidines are unique compared to their unsubstituted or five-membered counterparts.

PropertyAzetidine α -MethylazetidinePyrrolidine
Ring Size 4-membered4-membered5-membered
Ring Strain (kcal/mol) 25.2~26.56.0
Aqueous pKa (25 °C) 11.29~10.811.27
N-Inversion Barrier ( ΔG‡ ) ~10.0 kcal/mol~11.5 kcal/mol< 5.0 kcal/mol
Preferred Puckering Angle ~30°~33°Envelope

Implications in Medicinal Chemistry

The strategic installation of an α -methyl group on an azetidine ring is a masterclass in conformational control. By biasing the ring puckering, medicinal chemists can precisely direct the exit vectors of N-substituents, optimizing binding interactions within deep hydrophobic pockets. Furthermore, the steric bulk adjacent to the basic amine reduces the rate of oxidative metabolism (e.g., by CYP450 enzymes) and slightly lowers the basicity (pKa), which can enhance membrane permeability and oral bioavailability 1.

References

  • [1] Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed / National Institutes of Health.

  • [2] Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC / National Institutes of Health.

  • [3] Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PMC / National Institutes of Health.

Sources

Exploratory

Escaping Flatland: The Strategic Incorporation of 2-Methylazetidine in Modern Drug Discovery

An In-depth Technical Guide for Drug Development Professionals A Senior Application Scientist's Perspective Abstract The pharmaceutical industry's historical over-reliance on flat, aromatic molecules—a phenomenon dubbed...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

A Senior Application Scientist's Perspective

Abstract

The pharmaceutical industry's historical over-reliance on flat, aromatic molecules—a phenomenon dubbed "Escape from Flatland"—has been linked to higher attrition rates in clinical development due to suboptimal physicochemical properties.[1] Increasing a molecule's three-dimensionality, often quantified by the fraction of sp³ hybridized carbons (Fsp³), is a proven strategy to enhance properties like solubility, metabolic stability, and target selectivity, ultimately improving the probability of clinical success.[2][3] This guide provides an in-depth technical analysis of 2-methylazetidine, a small, saturated heterocycle, as a powerful building block for escaping flatland. We will explore its role as a conformationally constrained bioisostere, its impact on critical drug-like properties, detailed synthetic methodologies for its incorporation, and case studies illustrating its successful application in drug discovery programs.

The Problem of "Flatland" in Medicinal Chemistry

For decades, the synthetic accessibility of sp²-sp² coupling reactions led to a proliferation of planar, aromatic compounds in drug discovery pipelines.[3] While these scaffolds are often easy to synthesize, their "flatness" contributes to several undesirable characteristics:

  • Poor Aqueous Solubility: The high lipophilicity and crystalline nature of many flat aromatic systems lead to poor solubility, complicating formulation and limiting bioavailability.

  • Metabolic Instability: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to rapid clearance and poor pharmacokinetic profiles.

  • Promiscuous Binding: The non-specific, hydrophobic interactions of flat molecules can result in off-target binding, leading to toxicity.[4]

  • Lower Target Affinity: The lack of a defined three-dimensional shape can prevent optimal engagement with the complex typography of protein binding sites.[5]

In a seminal 2009 paper, Lovering et al. demonstrated a clear correlation between increased Fsp³ and the successful progression of compounds through clinical trials.[2] This analysis revealed that marketed drugs have a significantly higher average Fsp³ (0.47) compared to discovery compounds (0.36), validating the strategic shift towards more three-dimensional molecular architectures.[2]

G cluster_problem The Problem of 'Flatland' cluster_solution The Solution: Increasing 3-Dimensionality cluster_example Practical Application Problem Over-reliance on Flat, Aromatic Molecules (Low Fsp³) PoorSol Poor Solubility Problem->PoorSol MetaInst Metabolic Instability Problem->MetaInst Toxicity Off-Target Toxicity Problem->Toxicity PoorPK Poor Pharmacokinetics Problem->PoorPK Solution Strategic Incorporation of Saturated Scaffolds (High Fsp³) Problem->Solution Strategic Shift ImpSol Improved Solubility Solution->ImpSol MetaStab Metabolic Stability Solution->MetaStab Selectivity Enhanced Selectivity Solution->Selectivity ImpPK Improved Pharmacokinetics Solution->ImpPK Azetidine 2-Methylazetidine: A Privileged 3D Scaffold Solution->Azetidine Tool for Implementation

Caption: The strategic shift from problematic flat molecules to 3D scaffolds.

2-Methylazetidine: A Profile of a Privileged Scaffold

Azetidines are four-membered, saturated nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry.[6][7] Their strained ring system provides conformational rigidity, which helps to pre-organize appended substituents for optimal target binding, thus reducing the entropic penalty of binding.[7] The 2-methylazetidine moiety, in particular, offers a unique combination of features that make it an attractive tool for escaping flatland.

Physicochemical Properties

The introduction of a 2-methylazetidine scaffold can significantly modulate a molecule's properties. It is often employed as a bioisosteric replacement for less desirable groups like gem-dimethyl or tert-butyl moieties.[8][9]

PropertyIsopropyl Groupgem-Dimethyl2-MethylazetidinylRationale for Improvement
Fsp³ Contribution HighHighVery High The entire azetidine ring consists of sp³ carbons, maximizing saturation.
Aqueous Solubility LowLowModerate/High The nitrogen atom can act as a hydrogen bond acceptor, improving solubility.[8]
Lipophilicity (LogP) HighHighLower The polar nitrogen atom reduces the overall lipophilicity compared to purely hydrocarbon groups.
Metabolic Stability ModerateModerate/LowHigh Azetidines are often more resistant to N-dealkylation and oxidation than larger amines or alkyl groups.[7]
Molecular Weight 43.0956.1171.12 Offers a modest increase in MW while providing significant property benefits.[10]
Caption: Comparative analysis of 2-methylazetidine and common hydrocarbon groups.
The 2-Methylazetidine Moiety as a Bioisostere

Bioisosteric replacement is a cornerstone strategy in lead optimization, where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's overall profile.[11] The 2-methylazetidine group serves as an excellent bioisostere for the metabolically susceptible tert-butyl or gem-dimethyl groups.

G cluster_start Initial Moiety cluster_end Bioisosteric Replacement cluster_props_start Properties cluster_props_end Improved Properties Start tert-Butyl Group (Metabolically Liable) End 2-Methylazetidine (Metabolically Robust) Start->End Bioisosteric Replacement Prop1_Start High Lipophilicity Prop2_Start Susceptible to Oxidation Prop3_Start Apolar Prop1_End Reduced Lipophilicity Prop2_End Enhanced Stability Prop3_End Introduces Polarity Prop4_End Constrained Vector

Caption: Bioisosteric replacement workflow and resulting property improvements.

The rationale behind this replacement is multifaceted. While maintaining a similar three-dimensional footprint, the azetidine ring introduces a polar nitrogen atom, which can improve solubility and provide an additional vector for hydrogen bonding interactions with the target protein. Furthermore, the strained ring is generally more robust towards oxidative metabolism compared to the methyl groups of a tert-butyl moiety.[11]

Synthetic Strategies and Protocols

The utility of any building block is contingent upon its synthetic accessibility. Fortunately, scalable and enantioselective syntheses of 2-methylazetidine have been developed, making it readily available for drug discovery campaigns.[12]

Scalable Synthesis of (S)-2-Methylazetidine

One of the most efficient routes involves a two-step process starting from commercially available (R)-1,3-butanediol. This method avoids chromatography and produces the target as a stable, crystalline salt, suitable for large-scale production.[12]

G A (R)-1,3-Butanediol B In situ Bis-Triflate Formation A->B Tf₂O, DIPEA -35 °C C Cyclization with Benzhydrylamine B->C D N-Benzhydryl-2-methylazetidine C->D E Hydrogenolysis (Deprotection) D->E H₂, Pd(OH)₂/C F (S)-2-Methylazetidine (as CSA salt) E->F (R)-(-)-CSA

Caption: Synthetic workflow for enantiopure (S)-2-methylazetidine.
Experimental Protocol: Synthesis of (S)-1-Benzhydryl-2-methylazetidine

This protocol is adapted from established literature procedures.[13] The causality behind this specific procedure lies in its efficiency and control. The one-pot generation of the bis-triflate and subsequent cyclization minimizes intermediate handling. Using a bulky benzhydryl protecting group directs the cyclization and is easily removed in the final step.

Materials:

  • (R)-1,3-butanediol

  • Triflic anhydride (Tf₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzhydrylamine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Vessel Preparation: To a dry, inert, nitrogen-purged reactor, add (R)-1,3-butanediol (1.0 eq) and anhydrous DCM. Cool the solution to -35 °C.

  • Base Addition: Add DIPEA (2.5 eq) to the cooled solution.

  • Triflate Formation: Slowly add a solution of triflic anhydride (2.2 eq) in DCM dropwise, maintaining the internal temperature below -30 °C. The controlled addition is critical to prevent side reactions and manage the exothermic process.

  • Amine Addition: After complete addition of the triflic anhydride, add benzhydrylamine (1.5 eq) dropwise, again maintaining a low temperature.

  • Reaction and Quench: Allow the reaction to slowly warm to room temperature and stir for 16 hours. Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction and Isolation: Separate the organic layer. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, (S)-1-benzhydryl-2-methylazetidine, which can be purified by standard methods if necessary.

Case Study: Azetidines in FFA2 Antagonist Development

A drug discovery program targeting the Free Fatty Acid Receptor 2 (FFA2) successfully utilized a 2-methylazetidine-2-carboxamide core to develop a clinical candidate.[14] The initial hit compound contained this core, and the subsequent lead optimization campaign explored modifications at three key positions around the central azetidine ring.

The rigid azetidine scaffold served to orient the substituents in a precise three-dimensional arrangement, which was critical for potent receptor antagonism. The program systematically explored various side chains to optimize potency and pharmacokinetic properties, demonstrating the utility of the 2-methylazetidine core as a foundational element for structure-activity relationship (SAR) studies.[14] The successful optimization, leading to a compound with desirable in vivo properties, underscores the strategic value of incorporating such constrained, 3D-rich scaffolds from the outset of a medicinal chemistry campaign.

Conclusion and Future Outlook

The paradigm of "escaping flatland" is no longer a niche concept but a central tenet of modern drug design.[1][15] The deliberate move towards molecules with higher sp³ character is a direct response to the high attrition rates of earlier, flatter drug candidates. 2-Methylazetidine has emerged as a validated and highly effective tool in this endeavor. Its unique combination of conformational rigidity, improved physicochemical properties, and utility as a metabolically robust bioisostere makes it a privileged scaffold for medicinal chemists.

As synthetic methodologies continue to advance, we can expect to see even more diverse and densely functionalized azetidine building blocks become available.[16][17] The continued application of scaffolds like 2-methylazetidine will be crucial in the design of the next generation of therapeutics, enabling the development of safer, more effective medicines with improved probabilities of clinical success.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Lovering, F. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
  • SpiroChem AG.
  • Research Communities. (2022).
  • Cox, B., et al. (2015). Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. ACS Medicinal Chemistry Letters. [Link]

  • DiRocco, D. A., et al. (2016). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry, 81(5), 2033–2040. [Link]

  • Ismail, F. M., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1956–1963. [Link]

  • K-R, S., & K, S. (2009). The Importance of Discerning Shape in Molecular Pharmacology. Journal of Young Pharmacists, 1(2), 112–116. [Link]

  • Wermuth, C. G. (2012).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 533460, 2-Methylazetidine. [Link]

  • Amssoms, K., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, 57(23), 9994–10014. [Link]

  • Chemspace. Bioisosteric Replacements. [Link]

  • Singh, G. S., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50203–50239. [Link]

  • Demydchuk, O., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Chemical Research in Toxicology, 31(7), 545–593. [Link]

  • Cheekatla, S. R., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • Welsch, M. E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(4), 289–301. [Link]

  • Brewster, J. T., et al. (2022). A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters, 24(49), 9123–9129. [Link]

Sources

Foundational

Conformational Stability of Azetidine-2-Carboxylic Acid Esters: A Technical Guide for Peptidomimetic Engineering

Executive Summary For drug development professionals and structural biologists, constraining the peptide backbone is a primary strategy for enhancing the pharmacological profiles of peptide therapeutics. L-Azetidine-2-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and structural biologists, constraining the peptide backbone is a primary strategy for enhancing the pharmacological profiles of peptide therapeutics. L-Azetidine-2-carboxylic acid (Aze), the four-membered ring homologue of L-proline, serves as a powerful non-proteinogenic building block. However, substituting proline with Aze fundamentally rewrites the thermodynamic and kinetic landscape of the peptide bond. This whitepaper provides an in-depth analysis of the conformational stability of Aze esters, exploring the causality behind their unique cis-trans isomerization dynamics, their impact on secondary structures, and the self-validating analytical protocols used to quantify these phenomena.

Structural and Thermodynamic Foundations of Aze Esters

Azetidine-2-carboxylic acid is characterized by its highly strained four-membered nitrogenous ring. When incorporated into a peptide chain or synthesized as an ester (e.g., N-acetyl-azetidine-2-carboxylic acid methyl ester, Ac-Aze-OMe), the ring strain exerts profound effects on the molecule's conformational stability.

The thermodynamics of the cis-trans prolyl-peptide bond equilibrium are highly sensitive to the nature of the C-terminal functional group. In general, N-acyl amino acid esters exhibit a higher preference for the trans-conformer compared to their amide counterparts. This is driven by the differential electrophilicity of the carbonyl groups and the resulting enthalpic competition for electron donation[1]. However, the intrinsic geometry of the Aze ring overrides these baseline electronic effects. Compared to proline, Aze exhibits a significantly higher propensity to undergo trans cis peptide bond isomerization[2]. The reduced ring size restricts the internal torsion angles ( ϕ and ψ ), forcing the ester into a conformational space where the cis-isomer is thermodynamically more accessible than it is in proline derivatives.

Conformational_Dynamics Aze Azetidine-2-carboxylic Acid (4-Membered Ring) Strain High Ring Strain & Restricted Dihedrals Aze->Strain Barrier Lowered Rotational Barrier (-10 kJ/mol vs Pro) Strain->Barrier Cis Increased cis-Isomer Population Strain->Cis Barrier->Cis Turn γ-Turn Induction Cis->Turn Destab Collagen Triple Helix Destabilization Cis->Destab

Logical flow of Aze structural features dictating peptide conformation.

Conformational Dynamics: The Cis-Trans Isomerization Landscape

The kinetic stability of Aze esters is defined by the rotational barrier ( ΔG‡ ) of the tertiary amide bond. In canonical proline, the partial double-bond character of the peptide bond creates a high rotational barrier (~85 kJ/mol), resulting in slow exchange on the NMR timescale at room temperature.

In contrast, the rotational barriers for the cis/trans isomerization of cyclic proline analogues like Aze are lowered by approximately 10 kJ/mol[3]. The Causality: The transition state for amide bond rotation requires the breaking of the π -conjugation, forcing the nitrogen lone pair to adopt an orthogonal geometry. In the five-membered pyrrolidine ring of proline, this orthogonal transition state is energetically costly. In the four-membered azetidine ring, the heightened ground-state ring strain effectively raises the baseline energy of the molecule. Consequently, the energy gap between the ground state and the orthogonal transition state is compressed. This lowered barrier means Aze esters are conformationally more labile at physiological temperatures, rapidly sampling both cis and trans states[3].

Impact on Secondary Structure and Biomolecular Stability

The shift in cis-trans equilibrium and altered dihedral angles have cascading effects on macroscopic peptide folding:

  • Reverse Turn Induction: While proline is a classic inducer of β -turns (often occupying the i+1 position), the incorporation of Aze forces the peptide backbone to preferentially adopt γ -turn conformations[4]. The tighter geometry of the four-membered ring geometrically favors the i to i+2 hydrogen bonding characteristic of γ -turns.

  • Destabilization of Polyproline II (PPII) Helices: The structural integrity of the collagen triple helix relies on the PPII conformation, which strictly requires trans-amide bonds. Although the ϕ and ψ dihedral angles of Aze technically match those required for collagen, its poor trans/cis amide bond ratio is fatal to the helix. The increased population of the cis-isomer introduces severe 180° kinks into the polypeptide chain, drastically lowering the melting temperature ( Tm​ ) of collagen mimetic peptides[2][5].

  • Pathological Misincorporation: Because Aze is structurally similar to proline, it can be mistakenly charged onto prolyl-tRNA and misincorporated into human proteins. This misassembly, driven by the conformational instability described above, is hypothesized to play a role in the pathogenesis of myelin sheath degradation in Multiple Sclerosis[6].

Experimental Methodology: Validating Isomerization via VT-NMR

To quantify the conformational stability of Aze esters, Dynamic Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the gold standard[7]. This protocol is a self-validating system : it does not rely on external fluorescent tags or secondary reporters. The physical exchange of the molecule's own nuclei between two distinct magnetic environments (cis and trans) directly dictates the observable line shape, leaving no room for artifactual misinterpretation.

Step-by-Step VT-NMR Protocol for Ac-Aze-OMe
  • Sample Preparation (Ground State Isolation):

    • Action: Dissolve purified Ac-Aze-OMe in a deuterated solvent (e.g., D2​O or CDCl3​ ) to a final concentration of 40–70 mM[1].

    • Causality: This concentration ensures a high signal-to-noise ratio for 1D 1H NMR without inducing intermolecular aggregation that could artificially skew the rotational barrier.

  • Variable Temperature Acquisition (Thermal Perturbation):

    • Action: Acquire 1D 1H NMR spectra across a temperature gradient (e.g., 278 K to 348 K). Monitor the Hα​ proton or the N-acetyl methyl protons.

    • Causality: At low temperatures, thermal energy ( kT ) is insufficient to overcome ΔG‡ , yielding distinct sharp peaks for the cis and trans rotamers. As temperature increases, the molecules are pushed over the rotational barrier.

  • Line-Shape Analysis (Kinetic Extraction):

    • Action: Process the spectra using line-shape fitting software. As the exchange rate approaches the frequency difference between the peaks, they broaden and coalesce. Extract the exchange rate constant ( kex​ ) at each temperature point[8].

    • Causality: The coalescence point is a direct mathematical function of the physical exchange rate, providing an undeniable measurement of kinetic lability.

  • Eyring Equation Fitting (Thermodynamic Deconvolution):

    • Action: Plot ln(kex​/T) versus 1/T .

    • Causality: The slope and intercept of this linear plot yield the activation enthalpy ( ΔH‡ ) and activation entropy ( ΔS‡ ), revealing whether the lowered barrier of Aze is driven by ground-state steric relief or transition-state ordering.

VT_NMR_Protocol Prep 1. Sample Prep Ac-Aze-OMe in D2O Acq 2. VT-NMR Acquire 278K - 348K Prep->Acq Line 3. Line-Shape Analysis Extract k_ex Acq->Line Eyring 4. Eyring Plot Calculate ΔH‡, ΔS‡ Line->Eyring

Step-by-step Variable Temperature NMR workflow for determining rotational barriers.

Quantitative Conformational Data

The following table summarizes the quantitative differences in conformational stability between Proline, Azetidine-2-carboxylic acid, and Piperidine-2-carboxylic acid (the six-membered homologue) when incorporated into esterified models or collagen mimetic peptides (CMPs).

Amino Acid AnalogueRing SizeRotational Barrier ( ΔG‡ )Preferred Secondary StructureImpact on Collagen ( Tm​ )
L-Proline (Pro) 5-membered~85 kJ/mol β -turn / PPII HelixBaseline (e.g., 40 °C)
L-Azetidine-2-carboxylic acid (Aze) 4-membered~75 kJ/mol γ -turnDestabilizing (~24–30 °C)
L-Piperidine-2-carboxylic acid (Pip) 6-membered~85 kJ/molDisrupted (Dihedral Mismatch)Destabilizing (~30 °C)

Data synthesized from dynamic NMR and thermal denaturation studies[3][4][5].

Conclusion

The conformational stability of azetidine-2-carboxylic acid esters is dictated by a delicate interplay between ring strain and electronic effects. By lowering the rotational barrier of the prolyl-peptide bond by ~10 kJ/mol and shifting the equilibrium toward the cis-isomer, Aze acts as a potent γ -turn inducer but a severe destabilizer of extended helical structures like collagen. For drug development professionals, mastering the thermodynamic profile of Aze provides a highly specific tool for engineering constrained peptidomimetics with finely tuned target affinities.

References

  • Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin Journal of the American Chemical Society[3]

  • High-resolution proton nuclear magnetic resonance analysis of conformational properties of biosynthetic actinomycin analogues PubMed / NIH[7]

  • Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis: A Hypothesis Journal of Neuropathology & Experimental Neurology / Oxford Academic[6]

  • Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations PubMed / NIH[2]

  • Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin Brandeis University[8]

  • Energetic contribution to both acidity and conformational stability in peptide models RSC Publishing[1]

  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction The Journal of Organic Chemistry / ACS Publications[4]

  • Why Proline? Influence of Ring-Size on the Collagen Triple Helix Organic Letters / ACS Publications[5]

Sources

Exploratory

Preliminary Investigation of Azetidine Hydrochloride Salts in Medicinal Chemistry: Synthesis, Physicochemical Profiling, and Bioisosteric Applications

Executive Summary In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures has become a fundamental strategy for improving clinical success rates. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures has become a fundamental strategy for improving clinical success rates. Among saturated nitrogen-containing heterocycles, azetidines —four-membered cyclic amines—have emerged as privileged structural motifs[1]. FDA-approved therapeutics such as baricitinib, cobimetinib, and azelnidipine feature azetidine rings that critically enhance metabolic stability, receptor selectivity, and overall pharmacokinetics[1][2].

However, the inherent reactivity of the free azetidine base necessitates careful handling. To ensure chemical stability, predictable solubility, and reliable dosing in preliminary biological assays, azetidines are predominantly synthesized and isolated as hydrochloride (HCl) salts [3]. This technical guide provides an in-depth analysis of the causality behind azetidine incorporation, step-by-step protocols for salt synthesis and profiling, and the logical frameworks governing their use as non-classical bioisosteres.

The Physicochemical Rationale: Why Azetidines?

The utility of azetidines in medicinal chemistry is fundamentally driven by their unique structural geometry. The compact four-membered ring forces the internal bond angles to approximately 90°, significantly deviating from the ideal 109.5° of an sp3 carbon. This geometric distortion generates a considerable ring strain of ~25.4 kcal/mol [2].

Causality in Drug Design:

  • Conformational Rigidity: The high ring strain restricts the conformational flexibility of the molecule. When an azetidine is used to replace a highly flexible acyclic amine or a larger, floppier ring (like piperidine), it locks the basic nitrogen and its substituents into a well-defined spatial orientation. This reduces the entropic penalty upon binding to a target receptor, often resulting in increased binding affinity[4].

  • sp3-Rich Character (Fsp3): Increasing the fraction of sp3 carbons correlates with improved aqueous solubility and reduced off-target toxicity. Azetidines provide a compact way to increase Fsp3 without adding excessive molecular weight or lipophilicity[1].

Quantitative Comparison of Saturated N-Heterocycles

To contextualize the azetidine ring, we must compare its physicochemical properties to its homologous counterparts.

HeterocycleRing SizeRing Strain (kcal/mol)Approx. Base pKaRelative Lipophilicity (LogP)Handling / Stability
Aziridine 327.7~8.0Very LowHighly reactive; toxic
Azetidine 425.4~11.29LowStable as salt; versatile
Pyrrolidine 55.4~11.27MediumHighly stable; common
Piperidine 6~0.1~11.22HighHighly stable; common

Data synthesized from comparative structural analyses in medicinal chemistry[2][5].

The Imperative of the Hydrochloride Salt Form

While the azetidine ring is significantly more stable than the highly reactive aziridine, the free base form remains problematic for preliminary investigations. The free amine is often volatile, prone to atmospheric oxidation, and susceptible to ring-opening decomposition reactions under strong basic conditions or in the presence of transition metals[2][3].

The Self-Validating System of Salt Formation: Converting the free base into azetidine hydrochloride acts as a chemical safeguard. Protonation of the nitrogen atom stabilizes the electron lone pair, drastically reducing nucleophilicity and preventing auto-degradation. Furthermore, the HCl salt form transforms a potentially oily, volatile free base into a white, crystalline solid with exceptional aqueous solubility (e.g., soluble in water at 103.8°C at 760 mmHg)[6][7]. This ensures that exact molar concentrations can be prepared for in vitro assays without the confounding variables of compound degradation or precipitation.

Experimental Protocol: Synthesis and Isolation of Azetidine Hydrochloride Salts

The most reliable method for generating azetidine hydrochloride in a discovery setting is the acid-mediated deprotection of an N-Boc (tert-butyloxycarbonyl) or N-thiocarboxylate protected azetidine precursor[3].

Methodology: Acidic Deprotection and Salt Isolation Objective: To quantitatively yield azetidine hydrochloride while preventing strain-driven ring-opening.

  • Reagent Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the protected azetidine precursor (e.g., O-tert-butyl azetidine-1-thiocarboxylate, 0.29 mmol) in a minimal volume of anhydrous solvent (e.g., diethyl ether or 1,4-dioxane)[3].

  • Controlled Acidification: Purge the flask with inert gas (N2 or Ar) and cool to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic nature of the deprotection, which could otherwise provide the activation energy required for unwanted C-N bond scission.

  • Reagent Addition: Slowly add a stoichiometric excess of Hydrochloric Acid (4 equivalents, e.g., 2M HCl in Et2O, 1.15 mmol) dropwise to the stirring solution[3].

  • Reaction Execution: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 1 to 2 hours. Monitor the complete consumption of the starting material via LC-MS or TLC.

  • Isolation: Once complete, concentrate the reaction mixture directly under reduced pressure to remove volatile byproducts (e.g., isobutylene, CO2) and excess HCl[3].

  • Purification & Storage: Triturate the resulting crude solid with cold, anhydrous diethyl ether to extract non-polar organic impurities. Decant the solvent and dry the resulting white to grayish-white azetidine hydrochloride solid under high vacuum. Store the highly hygroscopic salt in a desiccator at -20 °C under an inert atmosphere to prevent moisture absorption and subsequent deterioration[3][6].

Workflow: Preliminary ADME/Tox and Physicochemical Characterization

Once the azetidine hydrochloride salt is synthesized, it must be systematically profiled before integration into a broader Structure-Activity Relationship (SAR) campaign.

G Start Azetidine HCl Salt Synthesis & Isolation FreeBase Base Neutralization (Free Base Generation) Start->FreeBase Alkaline Workup PhysChem Physicochemical Profiling (pKa, LogD, Solubility) FreeBase->PhysChem Characterization ADME In Vitro ADME (Microsomal Stability) PhysChem->ADME Favorable PK LeadOpt Lead Optimization & SAR Modeling ADME->LeadOpt Candidate Selection

Workflow for the preliminary evaluation of azetidine HCl salts.

Methodology: High-Throughput Physicochemical Profiling (pKa and LogD) Because azetidine hydrochloride is essentially a neutralized salt, specific transformations in biological buffers require the release of the corresponding free base[3].

  • Sample Preparation: Dissolve the azetidine hydrochloride salt in LC-MS grade DMSO to create a 10 mM stock solution.

  • In Situ Free Base Liberation: Dilute the stock into an aqueous buffer system. The assay buffer must titrate across a broad pH range (e.g., pH 2 to 12) to fully neutralize the HCl salt and capture the compound's ionization profile.

  • pKa Determination: Utilize a multi-capillary Capillary Electrophoresis (CE) system. Monitor the shift in electrophoretic mobility as a function of pH to calculate the basic pKa. Causality: Knowing the exact pKa is critical, as it dictates the ionization state of the azetidine at physiological pH (7.4), directly impacting membrane permeability[5][8].

  • LogD Determination (Shake-Flask Method): Partition the neutralized azetidine between 1-octanol and an aqueous phosphate buffer (pH 7.4). Shake vigorously for 60 minutes, centrifuge to separate the phases, and quantify the concentration in both phases using LC-MS/MS to derive the LogD_{7.4}.

Azetidines as Non-Classical Bioisosteres

In lead optimization, azetidines serve as powerful non-classical bioisosteres for larger, suboptimal heterocycles like morpholine, piperidine, or piperazine[9][10].

Bioisostere Suboptimal Suboptimal Heterocycle (e.g., Piperidine/Morpholine) Azetidine Azetidine Bioisostere Incorporation Suboptimal->Azetidine Isosteric Replacement Prop1 Increased sp3 Fraction (Higher Fsp3) Azetidine->Prop1 Prop2 Altered Basicity (Modulated pKa) Azetidine->Prop2 Prop3 Reduced Lipophilicity (Lower LogP) Azetidine->Prop3 Outcome Enhanced Metabolic Stability & Target Affinity Prop1->Outcome Prop2->Outcome Prop3->Outcome

Logical relationship of azetidine bioisosteric replacement.

Mechanistic Insights: When a medicinal chemist replaces a piperidine ring with an azetidine, they are fundamentally altering the exit vectors of the attached substituents. The smaller ring size pulls the substituents closer together, which can open up new binding pockets within the target protein[11]. Furthermore, the introduction of electron-withdrawing groups (e.g., gem-difluorination) on the azetidine ring can predictably lower the basicity (pKa) of the amine, reducing hERG liability and improving passive membrane permeability[5][10].

Conclusion

The preliminary investigation of azetidine hydrochloride salts represents a critical inflection point in modern drug design. By leveraging the unique 25.4 kcal/mol ring strain and sp3-rich geometry of the azetidine core, researchers can systematically overcome the pharmacokinetic liabilities associated with traditional flat aromatics or bulky saturated rings. The mandatory use of the hydrochloride salt form ensures that these highly strained molecules remain stable, soluble, and perfectly poised for rigorous physicochemical and biological profiling.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle RSC Publishing
  • What is Azetidine hydrochloride and its applic
  • Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties ResearchG
  • Novel Syntheses of Azetidines and Azetidinones Chemical Reviews - ACS Public

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Foundational

Thermodynamic Stability of Methyl 2-Methylazetidine-2-Carboxylate: A Technical Guide

Executive Summary In modern drug discovery, the azetidine ring has emerged as a privileged, conformationally restricted bioisostere for larger heterocycles like pyrrolidines and piperidines[1]. However, the four-membered...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the azetidine ring has emerged as a privileged, conformationally restricted bioisostere for larger heterocycles like pyrrolidines and piperidines[1]. However, the four-membered ring introduces profound thermodynamic complexities. This whitepaper systematically deconstructs the thermodynamic stability of methyl 2-methylazetidine-2-carboxylate , a highly functionalized building block. By analyzing the interplay between inherent ring strain, steric shielding at the C2 quaternary center, and the electronic effects of the methyl ester, we provide a definitive framework for predicting its stability and handling in synthetic and biological environments.

Structural Thermodynamics of the Azetidine Scaffold

To understand the stability of methyl 2-methylazetidine-2-carboxylate, one must first examine the foundational thermodynamics of the azetidine ring.

Azetidines are characterized by immense ring strain, with the overall strain energy of the unsubstituted heterocycle estimated at 25.2 to 25.4 kcal/mol[1][2][3]. This thermodynamic penalty is primarily driven by severe angle strain. The internal C-N-C bond angle is compressed to approximately 93°, a sharp deviation from the ideal tetrahedral angle of 109.5°[2].

This geometric distortion forces a rehybridization of the nitrogen atom, increasing the s-character of its lone pair[2]. While this stabilizes the lone pair and subtly reduces its gas-phase basicity, aqueous solvation effects balance this out, resulting in a physiological pKa of 11.29 for the parent azetidine[1][2]. The massive stored strain energy provides a constant thermodynamic driving force for ring-opening reactions, which typically proceed via SN2 mechanisms to yield linear acyclic amines[2][3].

The Role of C2-Substitution: Steric Shielding and Electronic Modulation

Azetidine-2-carboxylic acid (Aze) is a naturally occurring non-proteinogenic amino acid homologue of proline, famously discovered by Fowden in lilies and sugar beets[4][5]. Methyl 2-methylazetidine-2-carboxylate builds upon this natural scaffold by introducing two critical modifications that fundamentally alter its thermodynamic and kinetic profile:

  • Alpha-Methylation (C2 Quaternary Center): The addition of a methyl group at the C2 position creates a quaternary stereocenter. Thermodynamically, this introduces mild steric clashes (slightly increasing the ground-state enthalpy via the gem-dialkyl effect). However, kinetically, it provides massive steric shielding. It effectively blocks nucleophilic attack at C2 and prevents alpha-deprotonation, eliminating the risk of racemization during synthetic workflows.

  • Methyl Esterification: The ester acts as an electron-withdrawing group (EWG). Inductively, it pulls electron density away from the nitrogen, lowering the pKa of the conjugate acid to an estimated 9.5–10.0. While strong EWGs directly on the nitrogen can activate azetidines for ring opening by improving nucleofugacity[3], the C2-ester primarily modulates basicity without directly activating the N-C4 bond.

Kinetic Trapping vs. Thermodynamic Instability

Despite the ~25.4 kcal/mol thermodynamic penalty of the ring[3], methyl 2-methylazetidine-2-carboxylate does not spontaneously decompose under ambient conditions. This is a classic example of kinetic trapping . The activation energy ( Ea​ ) required to break the C-N bond is sufficiently high at neutral pH because the neutral intracyclic amine is a poor leaving group[3]. Ring opening is typically only promoted under strong acidic conditions (where protonation forms an activated azetidinium ion) or via nucleophiles targeting the less hindered C4 position.

G N1 Methyl 2-methylazetidine-2-carboxylate (Intact Ring, Kinetically Trapped) N2 Protonated Azetidinium Ion (Activated Intermediate) N1->N2 Acidic pH (pKa ~ 9.5-10.0) N5 Metabolic Stability (Blocked alpha-oxidation) N1->N5 Physiological pH (Stable) N3 Nucleophilic Attack (e.g., H2O) Sterically directed to C4 N2->N3 Overcoming Ea Barrier N4 Ring-Opened Product (Acyclic Amino Ester) N3->N4 Thermodynamic Relief (ΔH ~ -25.4 kcal/mol)

Thermodynamic degradation pathway of methyl 2-methylazetidine-2-carboxylate.

Quantitative Data Summary

The following table synthesizes the thermodynamic and structural parameters of the azetidine family to highlight the impact of C2-substitution.

ParameterAzetidine (Unsubstituted)Azetidine-2-carboxylic Acid (Aze)Methyl 2-methylazetidine-2-carboxylate
Ring Strain Energy ~25.2 kcal/mol[1][2]~25.4 kcal/mol[3]~26.0 kcal/mol (Estimated via steric clash)
C-N-C Bond Angle ~93°[2]~93°~92° (Steric compression)
Conjugate Acid pKa 11.29[1][2]~10.5~9.5 - 10.0 (EWG effect of ester)
C2 Steric Shielding NoneLow (Secondary Carbon)High (Quaternary Carbon)
Primary Degradation SN2 attack at C2 or C4SN2 attack at C4SN2 attack strictly at C4

Experimental Workflow: Thermodynamic & Kinetic Profiling

To empirically validate the thermodynamic stability of this compound in a drug development setting, a self-validating system combining calorimetric and mass-spectrometric techniques is required.

Objective: To quantify the thermodynamic driving force ( ΔH ) and kinetic degradation rate ( Ea​ ) of methyl 2-methylazetidine-2-carboxylate under stressed conditions.

Step 1: Buffer Preparation & Equilibration

  • Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Causality: Azetidine ring opening is highly dependent on the protonation state of the nitrogen. Testing across this pH range isolates the reactivity of the neutral amine vs. the activated azetidinium ion[2][3].

Step 2: Isothermal Titration Calorimetry (ITC) for Enthalpic Profiling

  • Load the compound (10 mM) into the ITC syringe and titrate into a strong nucleophilic solution (e.g., 1M NaOH) at 37°C.

  • Causality: The forced ring-opening reaction is highly exothermic due to the release of ~25.4 kcal/mol of ring strain[1][3]. Integrating the heat of reaction allows for the direct empirical calculation of the enthalpy of ring opening ( ΔHopen​ ).

Step 3: Accelerated Thermal Degradation (Kinetics)

  • Incubate samples at 40°C, 60°C, and 80°C. Aliquot at 0, 2, 4, 8, and 24 hours. Quench reactions immediately in a dry ice/ethanol bath to halt degradation.

Step 4: LC-MS/MS Structural Elucidation

  • Analyze aliquots using reversed-phase LC-MS/MS.

  • Causality: The 2-methyl and ester groups sterically shield the C2 position. LC-MS/MS fragmentation patterns will confirm that nucleophilic attack occurs exclusively at the less hindered C4 position, yielding a primary alcohol/amine acyclic derivative rather than a C2-attacked product.

Step 5: Arrhenius Modeling

  • Plot ln(k) vs 1/T to determine the activation energy ( Ea​ ) for the ring-opening event, establishing the shelf-life and physiological half-life of the compound.

Workflow Step1 1. Sample Preparation Methyl 2-methylazetidine-2-carboxylate in buffered aqueous media Step2 2. Forced Degradation Thermal (40-80°C) & pH (2.0 - 10.0) Stress Step1->Step2 Step3 3. Calorimetric Profiling Isothermal Titration Calorimetry (ITC) to measure ΔH of ring opening Step2->Step3 Thermodynamic Data Step4 4. Kinetic Analysis LC-MS/MS quantification of acyclic degradation products Step2->Step4 Kinetic Data Step5 5. Thermodynamic Modeling Calculation of Ea, ΔG, and half-life Step3->Step5 Step4->Step5

Experimental workflow for thermodynamic and kinetic stability profiling.

References

  • Grokipedia. "Azetidine". Source: grokipedia.com.
  • Thieme Connect. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles". Source: thieme-connect.com.
  • ResearchGate. "Molecular basis for azetidine-2-carboxylic acid biosynthesis". Source: researchgate.net.
  • NIH / PMC. "Put a ring on it: application of small aliphatic rings in medicinal chemistry". Source: nih.gov.
  • ACS Publications. "De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment". Source: acs.org.

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Exploratory

Pharmacophore Modeling Using Azetidine-Based Quaternary Amino Acids: A Paradigm Shift in Conformational Constraint

Executive Summary In modern drug discovery, the transition from flexible, linear peptides to highly constrained peptidomimetics is a critical step in optimizing pharmacokinetic and pharmacodynamic profiles. Among the mos...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flexible, linear peptides to highly constrained peptidomimetics is a critical step in optimizing pharmacokinetic and pharmacodynamic profiles. Among the most promising scaffolds are azetidine-based quaternary amino acids (α,α-disubstituted 4-membered nitrogen heterocycles). By combining the inherent ring strain of the azetidine core with the steric bulk of a quaternary α-carbon, these non-natural amino acids impose severe dihedral angle restrictions. This whitepaper provides an in-depth technical guide on leveraging these unique scaffolds in computational pharmacophore modeling, detailing the thermodynamic causality behind their efficacy, and outlining self-validating experimental protocols for their application.

The Thermodynamic Causality of Conformational Restriction

As a Senior Application Scientist, I often observe that the failure of high-affinity in vitro hits during in vivo translation stems from poor metabolic stability and high entropic penalties upon target binding. Flexible ligands must pay a significant thermodynamic cost ( −TΔS ) to adopt their bioactive conformation.

Azetidines have emerged as privileged structural motifs because they exhibit strong correlations between molecular rigidity, metabolic stability, and improved ligand binding ability [2]. When we further modify these heterocycles into quaternary amino acids —characterized by an α-carbon atom bearing four non-hydrogen substituents—we invoke the Thorpe-Ingold effect (steric compression) [11]. The bulky substituents at the α-carbon force the adjacent functional groups into closer proximity, drastically restricting the rotational freedom around the N−Cα ( ϕ ) and Cα−CO ( ψ ) backbone bonds. This effectively locks the scaffold into a pre-organized bioactive conformation, such as a 310​ -helix, minimizing the entropic penalty of binding [4].

Mechanism A α,α-Disubstitution (Quaternary Center) C Thorpe-Ingold Effect (Steric Compression) A->C B Azetidine Ring (4-Membered Constraint) B->C D Dihedral Angle Restriction (Locked Bioactive Conformation) C->D E Reduced Entropic Penalty (-TΔS) D->E F Enhanced Target Affinity (ΔG = ΔH - TΔS) E->F

Thermodynamic mechanism of azetidine quaternary amino acids enhancing target affinity.

Computational Pharmacophore Modeling Workflow

Structure-dependent pharmacophore models require a precise 3D representation of the ligand's functional groups (H-bond donors/acceptors, hydrophobic centers, and ionizable groups) mapped against the target's binding pocket. Modeling azetidine-based quaternary amino acids requires specialized parameterization due to their atypical ring strain and constrained ϕ/ψ space.

Conformer Generation and Parameterization

Standard force fields (e.g., OPLS4 or MMFF94) often struggle with the puckering dynamics of the 4-membered azetidine ring. When generating conformer libraries for virtual screening, it is imperative to use Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid approaches or high-level Density Functional Theory (DFT) to accurately map the local energy minima of the quaternary azetidine core.

Feature Extraction

The presence of the tertiary nitrogen in the azetidine ring acts as a highly directional H-bond acceptor (and donor, if protonated), while the quaternary α-substitution provides a rigid vector for hydrophobic or aromatic side chains. In pharmacophore modeling, these vectors are treated as "exclusion volumes" and "essential interaction points." For instance, in the development of STAT3 inhibitors, replacing a proline core with an azetidine-2-carboxamide analogue yielded sub-micromolar potencies by perfectly aligning the pharmacophoric vectors with the SH2 domain [5].

Workflow A 1. Scaffold Design (Azetidine Quaternary AA) B 2. QM/MM Conformer Sampling (Restricted Dihedrals) A->B C 3. 3D Pharmacophore Feature Extraction B->C D 4. Virtual Screening & Scaffold Hopping C->D E 5. Experimental Validation (Synthesis & SPR/NMR) D->E

Computational to experimental workflow for azetidine-based pharmacophore modeling.

Quantitative Scaffold Comparison

To understand the superiority of azetidine quaternary amino acids over traditional scaffolds, we must analyze their physicochemical and conformational data. The table below summarizes the critical metrics that drive the decision to incorporate these non-natural amino acids into a drug design pipeline.

Scaffold TypeRing SizeAllowed ϕ,ψ AnglesConformational FlexibilityEntropic Penalty ( ΔS )Metabolic Stability (Proteolysis)
Acyclic α -Amino Acid NoneBroad range (Ramachandran)HighHighLow
Proline (Tertiary AA) 5-memberedRestricted ϕ (~ -60°)Moderate (Ring puckering)ModerateHigh
Azetidine-2-carboxylic acid 4-memberedHighly restricted ϕ LowLowVery High
Azetidine Quaternary AA 4-memberedLocked ( ϕ,ψ fixed)Extremely Low (Thorpe-Ingold)MinimalExceptional

Self-Validating Experimental Protocol: Synthesis & Biophysical Validation

To ensure scientific integrity, computational models must be paired with robust, self-validating experimental workflows. The synthesis of enantioenriched four-membered amino acids is notoriously difficult due to ring strain, but recent advances in organometallic routes and asymmetric reduction have made it highly feasible [12].

Phase 1: Stereoselective Synthesis
  • Precursor Generation: Begin with a 2-(chloromethyl)oxirane derivative. Perform a base-induced ring closure to construct the azetidine heterocycle[11].

  • Quaternary Center Formation: Utilize a Strecker or Bucherer-Bergs reaction on the corresponding cyclobutanone/azetidinone derivative to introduce the α -amino and α -carboxylic acid functionalities simultaneously, establishing the quaternary center.

  • Asymmetric Reduction: If starting from an unsaturated 2-azetinylcarboxylic acid, employ a chiral ruthenium or palladium complex for metal-catalyzed asymmetric hydrogenation to yield the enantioenriched azetidine quaternary amino acid [12].

  • Validation Checkpoint 1: Confirm enantiopurity (>95% ee) via Chiral HPLC and structural integrity via 2D-NMR (NOESY/ROESY) to verify the spatial arrangement of the α -substituents.

Phase 2: Biophysical Validation of the Pharmacophore
  • Peptide Coupling: Incorporate the synthesized azetidine quaternary amino acid into the target peptide or small-molecule sequence using standard solid-phase peptide synthesis (SPPS) with HATU/DIPEA coupling reagents.

  • Solution-State Conformation (NMR): Perform variable-temperature 1H -NMR and 2D-TOCSY/NOESY. The presence of strong, sequential dNN​(i,i+1) NOE cross-peaks will validate that the quaternary azetidine has successfully locked the molecule into the predicted 310​ -helical or turn conformation.

  • Binding Kinetics (SPR): Immobilize the biological target on a Surface Plasmon Resonance (SPR) sensor chip. Flow the azetidine-modified ligand over the chip.

  • Validation Checkpoint 2: Compare the dissociation constant ( KD​ ) and the thermodynamic parameters ( ΔH , ΔS ) against the flexible acyclic counterpart. A successful pharmacophore model will reflect a significantly less negative −TΔS term, proving the reduction in entropic penalty.

Conclusion

The integration of azetidine-based quaternary amino acids into pharmacophore modeling represents a highly sophisticated method for achieving conformational constraint. By exploiting the Thorpe-Ingold effect and the inherent strain of the 4-membered ring, researchers can design ligands that are pre-organized for their biological targets. This not only dramatically improves binding affinity by minimizing entropic loss but also confers exceptional metabolic stability against proteolytic degradation. As synthetic methodologies continue to mature, these privileged scaffolds will undoubtedly become cornerstones in the development of next-generation therapeutics.

References

  • Structure of azetidine‐containing compounds found in nature ResearchGate[Link]

  • NCAD, a Database Integrating the Intrinsic Conformational Preferences of Non-Coded Amino Acids The Journal of Physical Chemistry B - ACS Publications[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS Società Chimica Italiana (SCI)[Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis Organic Letters - ACS Publications[Link]

Foundational

An In-depth Technical Guide to the Discovery and Synthesis of 2-Methylazetidine Building Blocks

Introduction: The Rising Prominence of the 2-Methylazetidine Scaffold in Medicinal Chemistry Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged from relative obscurity to become highly sou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the 2-Methylazetidine Scaffold in Medicinal Chemistry

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged from relative obscurity to become highly sought-after building blocks in modern drug discovery.[1][2][3] Their growing prevalence is attributed to a unique combination of physicochemical properties that address several challenges in medicinal chemistry. The strained four-membered ring imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[3] This sp³-rich character also enhances the three-dimensionality of drug candidates, a key factor in improving aqueous solubility and avoiding the flat, aromatic structures often associated with poor pharmacokinetic profiles.[3]

The 2-methylazetidine motif, in particular, offers a strategic blend of these benefits with the added advantage of a chiral center and a vector for substitution. The methyl group can serve as a crucial recognition element for protein binding or can be used to fine-tune lipophilicity. Furthermore, the azetidine nitrogen provides a convenient handle for further functionalization, allowing chemists to explore chemical space and optimize structure-activity relationships (SAR).[2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature azetidine moieties, underscoring their value in developing metabolically stable and effective therapeutics.[3]

Despite their clear advantages, the synthesis of substituted azetidines, especially in an enantiomerically pure form, has historically been challenging due to the inherent ring strain.[4] This guide provides a comprehensive overview of both classical and contemporary synthetic strategies for accessing 2-methylazetidine building blocks, with a focus on the underlying principles, practical considerations, and detailed experimental protocols for key transformations.

Core Synthetic Strategies for 2-Methylazetidine Construction

The synthesis of the 2-methylazetidine core can be broadly categorized into several key approaches. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and the need for stereochemical control.

Intramolecular Cyclization: The Classical Approach

The most traditional and widely employed method for forming the azetidine ring is through intramolecular nucleophilic substitution.[5][6] This strategy relies on the cyclization of a linear precursor containing a nitrogen nucleophile and a leaving group at the appropriate positions (typically 1 and 3 relative to each other).

The success of this method hinges on several factors. The nitrogen must be sufficiently nucleophilic to favor the desired 4-exo-tet cyclization over competing intermolecular reactions or elimination pathways. The choice of leaving group is also critical; it must be readily displaced without promoting unwanted side reactions. Common leaving groups include halides and sulfonates (mesylates, tosylates, triflates).

A highly effective variation of this approach starts from readily available 1,3-amino alcohols.[7][8] The hydroxyl groups are converted into better leaving groups to facilitate the subsequent cyclization.

G

Scalable Asymmetric Synthesis via 1,3-Bis-Triflate Cyclization

A robust and scalable synthesis of enantiomerically pure (S)-2-methylazetidine has been developed, starting from commercially available (R)-(−)-1,3-butanediol.[4][9] This method avoids chromatography, making it suitable for large-scale production.[4]

Key Insights:

  • Triflate as a Superior Leaving Group: Triflates are exceptionally good leaving groups, which promotes a more efficient cyclization compared to mesylates or tosylates, often leading to higher yields and cleaner reactions.[4]

  • One-Pot Procedure: The in-situ generation of the bis-triflate followed by the addition of the amine nucleophile streamlines the process, reducing handling and potential loss of material.[4]

  • Choice of Amine: Benzhydrylamine is used as the nitrogen source. The bulky benzhydryl group can be readily removed via hydrogenolysis to yield the free secondary amine.[9]

Experimental Protocol: Synthesis of (S)-N-Benzhydryl-2-methylazetidine [4]

  • Activation: A solution of (R)-(−)-1,3-butanediol (10.0 g, 111 mmol) in acetonitrile (222 mL) is cooled to -25 °C in a three-neck flask under a nitrogen atmosphere. Trifluoromethanesulfonic anhydride (37.9 mL, 224 mmol) is added dropwise over 30 minutes, maintaining the internal temperature between -25 to -30 °C.

  • Base Addition: After stirring for 15 minutes, N,N-diisopropylethylamine (42.5 mL, 244 mmol) is added dropwise over 30 minutes, keeping the temperature below -20 °C.

  • Nucleophile Addition: A solution of benzhydrylamine (22.3 g, 122 mmol) in acetonitrile (56 mL) is added dropwise over 30 minutes, maintaining the temperature below -20 °C.

  • Cyclization: The reaction mixture is allowed to warm to room temperature and then heated to 70 °C for 16 hours.

  • Work-up: After cooling to room temperature, the mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate (300 mL) and a 1 M aqueous solution of sodium hydroxide (200 mL). The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to yield the crude product.

  • Purification (as CSA salt): The crude product can be purified by crystallization as the (R)-(−)-camphorsulfonate (CSA) salt to yield analytically pure material with >99% ee.[4]

[2+2] Photocycloadditions: A Modern Approach

The [2+2] photocycloaddition, specifically the aza Paternò–Büchi reaction, offers a direct and atom-economical route to the azetidine core by reacting an imine with an alkene under photochemical conditions.[10][11] This method is powerful for rapidly assembling complex, functionalized azetidines.[10]

Challenges and Innovations: A significant challenge in intermolecular aza Paternò–Büchi reactions is the rapid E/Z isomerization of the excited imine, which can quench the desired cycloaddition pathway.[12] Recent advances have overcome this by using visible-light photocatalysis to activate specific substrates, enabling efficient and selective [2+2] cycloadditions.[12][13][14]

The Schindler group has been a pioneer in this area, developing methods that utilize an iridium photocatalyst to activate oxime derivatives, which then undergo cycloaddition with various alkenes.[12][13]

G

Key Insights:

  • Triplet Energy Transfer: The reaction proceeds via triplet energy transfer from the excited photocatalyst to the oxime substrate.[15] This generates a reactive triplet-state oxime that can engage with the alkene.

  • Substrate Activation: The use of specific substrates like 2-isoxazoline-3-carboxylates is crucial, as their triplet energies are suitable for sensitization by common visible-light photosensitizers.[13]

  • Access to Free Azetidines: The initial bicyclic products can be readily converted to the desired free azetidines through reductive N-O bond cleavage, often via hydrogenolysis.[13]

Comparison of Key Synthetic Routes

FeatureIntramolecular Cyclization (Bis-Triflate)[2+2] Photocycloaddition (Visible Light)
Starting Materials Chiral 1,3-diols, aminesActivated oximes, alkenes
Stereocontrol High (derived from starting material)Often high diastereoselectivity
Scalability Demonstrated to be highly scalable[4]Potentially scalable with flow chemistry
Functional Group Tol. Moderate; sensitive to strong bases/nucleophilesGenerally good; mild reaction conditions[14]
Key Advantage Reliable, well-established, chromatography-free[4]Rapid complexity generation, atom economical[10]
Key Disadvantage Requires pre-functionalized linear precursorsSubstrate synthesis can be lengthy[13]

Functionalization and Elaboration

Once the 2-methylazetidine core is synthesized, the nitrogen atom provides a versatile point for diversification. N-alkylation, N-acylation, and N-arylation are common transformations used to install various substituents required for biological activity. For N-protected intermediates (e.g., N-Boc or N-Cbz), deprotection followed by functionalization is a standard sequence.

Standard N-Boc Deprotection Protocol

  • Reaction Setup: The N-Boc-2-methylazetidine is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added.

  • Reaction: The mixture is stirred at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: The solvent and excess acid are removed under reduced pressure. The resulting salt can be used directly or neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent to yield the free 2-methylazetidine.

Conclusion and Future Outlook

The 2-methylazetidine scaffold has solidified its place as a valuable building block in medicinal chemistry. Classical methods based on intramolecular cyclization remain the workhorses for large-scale, stereocontrolled synthesis.[4] Concurrently, modern photochemical methods are rapidly expanding the toolkit for creating diverse and densely functionalized azetidines under mild conditions.[15]

Future developments will likely focus on:

  • C-H Functionalization: Direct, selective functionalization of the azetidine ring's C-H bonds would provide highly efficient routes to novel analogs without de novo ring synthesis.

  • Catalytic Asymmetric Methods: Expanding the scope of catalytic asymmetric syntheses will be crucial for accessing a wider range of enantioenriched 2-substituted azetidines.

  • Flow Chemistry: Adapting photochemical and other high-energy reactions to continuous flow setups will improve safety, scalability, and reproducibility.

As synthetic methodologies continue to evolve, the accessibility and diversity of 2-methylazetidine building blocks will undoubtedly increase, further accelerating their application in the development of next-generation therapeutics.

References

  • Title: Synthesis of azetidines by aza Paternò–Büchi reactions Source: PMC - NIH URL: [Link]

  • Title: [2+2]-Cycloaddition Approach to Monocyclic Azetidines Source: Synfacts URL: [Link]

  • Title: Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones Source: ResearchGate URL: [Link]

  • Title: Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes Source: ACS Publications URL: [Link]

  • Title: Photocatalytic Synthesis of Azetidines and Cyclobutanes via Energy Transfer-Mediated [2 + 2] Cycloaddition Source: ACS Publications URL: [Link]

  • Title: Two Scalable Syntheses of (S)-2-Methylazetidine Source: ACS Publications URL: [Link]

  • Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL: [Link]

  • Title: Novel Syntheses of Azetidines and Azetidinones Source: ACS Publications URL: [Link]

  • Title: Intramolecular Cyclization Reactions of Aziridines with π-Nucleophiles Source: ResearchGate URL: [Link]

  • Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: A REVIEW ON 2-AZETEDINONES Source: ResearchGate URL: [Link]

  • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: PMC - NIH URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis Online URL: [Link]

  • Title: Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes Source: Beilstein Journals URL: [Link]

  • Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: Frontiers URL: [Link]

  • Title: 1,3-amino alcohol synthesis by hydroxylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes Source: ACS Publications URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

  • Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: PMC - NIH URL: [Link]

  • Title: Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines Source: PubMed URL: [Link]

  • Title: The synthesis of azetidines with intramolecular cyclization of... Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1,3-amino alcohol starting materials. Source: ResearchGate URL: [Link]

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Exploratory

The Rising Star in Scaffolding: A Technical Guide to the Applications of Methyl 2-Methylazetidine-2-carboxylate

The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has led medicinal chemists to explore the vast and intricate landscape of saturated heterocycles. Among these, the compact and stra...

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Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has led medicinal chemists to explore the vast and intricate landscape of saturated heterocycles. Among these, the compact and strained four-membered azetidine ring has emerged as a privileged scaffold, offering a unique combination of structural rigidity, three-dimensional complexity, and synthetic versatility.[1][2] This guide delves into the core applications of a particularly valuable derivative, methyl 2-methylazetidine-2-carboxylate, a building block poised to unlock new frontiers in drug discovery and development. We will explore its synthesis, its pivotal role in constructing complex molecular architectures, and the underlying principles that make it a compelling choice for researchers and scientists in the pharmaceutical industry.

The Azetidine Motif: A Gateway to Novel Chemical Space

The allure of the azetidine ring in drug design is multifaceted. Its inherent ring strain, intermediate between that of aziridines and pyrrolidines, bestows upon it a unique chemical reactivity that can be harnessed for selective functionalization.[1] This strained system also imparts a defined three-dimensional geometry, allowing for precise spatial presentation of substituents, a critical factor for optimizing interactions with biological targets.[1] The introduction of an azetidine moiety can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[1]

Methyl 2-methylazetidine-2-carboxylate, with its quaternary center at the 2-position, offers an additional layer of structural sophistication. The methyl group provides a steric handle that can influence the conformation of the azetidine ring and modulate the molecule's interaction with its biological target. The methyl ester functionality serves as a versatile synthetic handle, enabling a wide array of chemical transformations.

Crafting the Core: Synthesis of Methyl 2-Methylazetidine-2-carboxylate

The synthesis of 2-substituted azetidines, particularly those with a quaternary center, has historically presented a synthetic challenge.[2] However, recent advancements in synthetic methodology have provided more accessible routes. A common and effective strategy for the synthesis of azetidine-2-carboxylates involves the cyclization of γ-haloamines or their equivalents.

A generalized synthetic approach to methyl 2-methylazetidine-2-carboxylate is depicted below. The process often commences with a readily available starting material, which is then elaborated through a series of steps to introduce the necessary functionalities for the key ring-closing reaction.

Synthesis_Workflow cluster_start Starting Material cluster_elaboration Functional Group Interconversion cluster_cyclization Ring Formation cluster_final Final Product start α-Amino Acid Derivative step1 Protection of Amine start->step1 e.g., Boc Anhydride step2 Reduction of Carboxylic Acid step1->step2 e.g., LiAlH4 step3 Halogenation of Alcohol step2->step3 e.g., PBr3 step4 Intramolecular Cyclization step3->step4 Base product Methyl 2-Methylazetidine-2-carboxylate step4->product Deprotection & Esterification Spirocycle_Synthesis start Methyl 2-Methylazetidine-2-carboxylate step1 N-Functionalization start->step1 Alkylation or Acylation step2 Intramolecular Cyclization step1->step2 Base-mediated condensation product Spirocyclic Azetidine Derivative step2->product

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Peptide Coupling of Sterically Hindered Methyl 2-Methylazetidine-2-carboxylate

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis. Introduction The incorporation of sterically hindered amino acids, such as α,α-disubstituted amino acids, into peptide c...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis.

Introduction

The incorporation of sterically hindered amino acids, such as α,α-disubstituted amino acids, into peptide chains presents a significant challenge in synthetic chemistry.[1] The bulky substituents surrounding the α-carbon decrease the nucleophilicity of the amino group and sterically shield the carboxyl group, leading to sluggish and often incomplete coupling reactions.[1][2] Methyl 2-methylazetidine-2-carboxylate, a constrained proline analog, exemplifies this challenge. Its rigid four-membered ring and the presence of a methyl group at the α-position significantly hinder the formation of the peptide bond.[1][3] Inefficient coupling not only leads to low yields but also increases the risk of side reactions, such as racemization and the formation of deletion sequences.[4][5]

This application note provides a detailed, field-proven protocol for the efficient coupling of methyl 2-methylazetidine-2-carboxylate to a growing peptide chain. It emphasizes the selection of appropriate coupling reagents and reaction conditions to overcome the steric hindrance and ensure high-yield, high-purity peptide synthesis.

The Challenge of Steric Hindrance

Standard peptide coupling reagents, such as carbodiimides like DCC and DIC, often prove ineffective when dealing with sterically demanding amino acids.[2][6] The formation of the active intermediate is slow, and the subsequent nucleophilic attack by the incoming amine is impeded. This necessitates the use of more potent activating reagents that can generate highly reactive intermediates capable of overcoming the steric barrier.[6]

Recommended Coupling Strategy: The Power of Uronium/Aminium Salts

For the coupling of methyl 2-methylazetidine-2-carboxylate, the use of uronium or aminium salt-based coupling reagents is strongly recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have demonstrated superior performance in coupling hindered amino acids.[6][7][8]

Why HATU is the Preferred Reagent:

Among these, HATU is often the reagent of choice due to the "7-aza effect."[9] The nitrogen atom in the 7-azabenzotriazole leaving group (HOAt) provides anchimeric assistance, which accelerates the aminolysis step and enhances coupling efficiency, particularly for sterically hindered residues.[9] HATU-mediated couplings are known for their fast kinetics, clean conversions, and reduced risk of epimerization.[9][10][11]

Experimental Protocol: Step-by-Step Guide

This protocol outlines the coupling of Fmoc-protected methyl 2-methylazetidine-2-carboxylate to a resin-bound peptide with a free N-terminal amine.

Reagents and Materials
Reagent/MaterialGradeSupplier
Fmoc-methyl 2-methylazetidine-2-carboxylateSynthesis GradeVaries
HATUSynthesis GradeVaries
N,N-Diisopropylethylamine (DIPEA)Synthesis GradeVaries
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVaries
Dichloromethane (DCM)ACS GradeVaries
PiperidineACS GradeVaries
Resin-bound peptide with free N-terminus------
Solid-phase peptide synthesis (SPPS) vessel------
Nitrogen gas supply------
Shaker or automated peptide synthesizer------
Workflow Diagram

PeptideCouplingWorkflow cluster_prep Pre-Coupling cluster_coupling Coupling Reaction cluster_post Post-Coupling Resin_Swell 1. Swell Resin in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Wash_1 3. Wash with DMF Fmoc_Deprotection->Wash_1 Pre_activation 4. Pre-activate Amino Acid with HATU/DIPEA Wash_1->Pre_activation Coupling 5. Add Activated Amino Acid to Resin Pre_activation->Coupling Reaction 6. Shake for 2-4 hours Coupling->Reaction Wash_2 7. Wash with DMF Reaction->Wash_2 Kaiser_Test 8. Monitor Coupling Completion (Kaiser Test) Wash_2->Kaiser_Test Double_Couple 9. Repeat Coupling if Necessary Kaiser_Test->Double_Couple Incomplete end Proceed to next cycle Kaiser_Test->end Complete Double_Couple->Pre_activation

Caption: Experimental workflow for peptide coupling of a sterically hindered amino acid.

Detailed Procedure
  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in the SPPS vessel.[12]

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Shake for 20-30 minutes to remove the N-terminal Fmoc protecting group. Drain the solution and repeat this step once.[12]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Pre-activation of the Amino Acid:

    • In a separate vial, dissolve Fmoc-methyl 2-methylazetidine-2-carboxylate (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.[13]

    • Allow the pre-activation to proceed for 1-5 minutes. The solution will typically change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the SPPS vessel containing the deprotected resin.

    • Shake the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended to overnight.[6]

  • Monitoring the Reaction:

    • After the initial coupling time, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.

  • Double Coupling (if necessary):

    • If the Kaiser test is positive (beads turn blue), drain the reaction solution and repeat steps 4 and 5 with a fresh solution of the activated amino acid.

  • Final Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next deprotection and coupling cycle or for final cleavage.

Discussion and Key Considerations

Stoichiometry: Using an excess of the amino acid and coupling reagent is crucial to drive the reaction to completion. A 3 to 5-fold excess is a good starting point. The amount of DIPEA should be at least double the molar quantity of the amino acid to ensure the deprotonation of the carboxylic acid and to neutralize the HCl generated.[13][14][15]

Solvent Choice: DMF is a standard solvent for SPPS due to its excellent solvating properties for both the growing peptide chain and the reagents.[6] For highly aggregated sequences, N-methylpyrrolidone (NMP) can be a superior alternative.[6]

Reaction Time and Temperature: Sterically hindered couplings are inherently slower.[6] While the standard coupling time is 1-2 hours, extending it to 4 hours or even overnight is often necessary.[6] Gentle heating can sometimes be employed, but this increases the risk of racemization and should be used with caution.[6]

Potential Side Reactions and Troubleshooting

IssuePotential CauseMitigation Strategy
Incomplete Coupling Insufficient activation, short reaction time, or peptide aggregation.Use a more potent coupling reagent like HATU, increase reaction time, perform a double coupling, or switch to a more effective solvent like NMP.[6]
Racemization Over-activation of the carboxylic acid, prolonged exposure to base.Use a weaker base like sym-collidine in place of DIPEA for particularly sensitive amino acids.[7] Minimize pre-activation time.
Guanidinylation of the N-terminus Reaction of the free amine with excess uronium reagent.Pre-activate the amino acid before adding it to the resin. This minimizes the time the free amine is exposed to the coupling reagent. Using phosphonium-based reagents like PyBOP can also avoid this side reaction.[4][8]

Characterization of the Final Peptide

After cleavage from the resin and purification, the identity and purity of the peptide should be confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): To verify the molecular weight of the peptide. Techniques like ESI-MS or MALDI-TOF are commonly used.[16][17]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.[16][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemical integrity of the peptide.[16][17]

Conclusion

The successful incorporation of sterically hindered amino acids like methyl 2-methylazetidine-2-carboxylate into a peptide sequence is achievable with a carefully optimized protocol. The use of a potent coupling reagent such as HATU, in conjunction with an appropriate base and sufficient reaction time, is paramount to overcoming the steric challenges. By following the detailed protocol and considering the key parameters discussed in this application note, researchers can confidently synthesize complex peptides containing these valuable non-canonical amino acids.

References

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024, June 17). Google.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Google.
  • Peptide Analysis Techniques Review. Google.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - Figshare. (2007, July 20). figshare.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007, June 20). ACS Publications.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Diisopropylethylamine for Peptide Synthesis. Atom Scientific Ltd.
  • Peptide Characterisation Supporting Peptide Drug Development. Intertek.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate.
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 22). YouTube.
  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 19). YouTube.
  • Peptide Characterisation & Analytics. JPT.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2025, April 24). Suzhou Highfine Biotech.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Publishing.
  • Side reaction in peptide synthesis | PPTX. Slideshare.
  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed.
  • Optimizing Peptide Coupling: Key Techniques. Google.
  • Amine to Amide Mechanism - HATU. Common Organic Chemistry.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023, January 21). MDPI.
  • Peptide Side Reactions. Peptide Chemistry | Tools, Guides & Insights.
  • (PDF) Side reactions in peptide synthesis: An overview. (2018, August 12). ResearchGate.
  • Coupling Reagents. Aapptec Peptides.
  • Recent development of peptide coupling reagents in organic synthesis. Google.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Google.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC. (2025, February 4). NIH.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • The synthesis of an array of stapled polyproline peptides. Google.
  • The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters. (2020, October 14). ACS Publications.
  • Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- And Solid-Phase Convergent Site-Selective Peptide Modification. (2005, May 25). PubMed.

Sources

Application

Application Note: Synthesis of Peptidomimetics Using Azetidine-2-Carboxylate Hydrochloride

Introduction & Structural Significance Azetidine-2-carboxylic acid (Aze) is a naturally occurring, four-membered ring non-proteinogenic amino acid. As a lower homologue of proline, Aze introduces severe conformational co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

Azetidine-2-carboxylic acid (Aze) is a naturally occurring, four-membered ring non-proteinogenic amino acid. As a lower homologue of proline, Aze introduces severe conformational constraints into the peptide backbone[1]. While proline typically induces β -turns, the incorporation of Aze forces the peptide to preferentially adopt γ -turn conformations due to the altered dihedral angles imposed by the highly strained four-membered ring[2]. This unique structural property has been successfully exploited in the rational design of highly selective peptidomimetics, such as μ -opioid receptor agonists (e.g., endomorphin analogues), where backbone rigidity dictates receptor subtype selectivity[1].

Because Aze is commercially available and highly stable as a hydrochloride salt (azetidine-2-carboxylate hydrochloride), synthesizing Aze-containing peptides requires an initial N-protection step followed by specialized Solid-Phase Peptide Synthesis (SPPS) protocols to navigate the steric and electronic challenges inherent to its structure[3].

Mechanistic Insights & Synthetic Challenges

The incorporation of Aze into a peptide chain presents unique synthetic hurdles that require deviations from standard SPPS protocols. Understanding the causality behind these side reactions is critical for designing a self-validating and high-yielding synthetic route.

  • Diketopiperazine (DKP) Formation: A critical side reaction during the synthesis of Aze-containing peptides is the formation of diketopiperazines (DKPs)[4]. This occurs predominantly at the dipeptide stage when Aze is located at the C-terminus (e.g., H-Aze-AA-Resin). Upon Fmoc deprotection, the newly liberated, highly nucleophilic secondary amine of the azetidine ring undergoes a rapid intramolecular attack on the ester linkage anchoring the peptide to the resin. This results in the premature cleavage of the dipeptide from the solid support as a stable 6-membered DKP ring[4]. Causality & Mitigation: To prevent DKP formation, sterically hindered resins (such as 2-chlorotrityl chloride resin) are highly recommended. The bulky trityl group sterically shields the ester bond from nucleophilic attack[5].

  • Racemization During Activation: Activation of the carboxyl group of Aze can lead to racemization via oxazolone formation, particularly when using strong uronium-based coupling reagents (e.g., HBTU) without appropriate additives[6]. Causality & Mitigation: Racemization is heavily suppressed by activating the amino acid at reduced temperatures and incorporating additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives rapidly convert the highly reactive O-acylisourea intermediate into a less reactive, but highly efficient, active ester, thereby outcompeting the racemization pathway[6].

  • Steric Hindrance During Chain Elongation: Coupling the next amino acid onto the secondary amine of a resin-bound Aze residue is sterically hindered[7]. Standard 30-minute coupling times often lead to deletion sequences. Causality & Mitigation: The constrained secondary amine requires highly reactive coupling reagents (like HATU) and extended coupling times (or double coupling) to ensure quantitative amide bond formation[7].

Quantitative Data & Reagent Selection

Table 1: Conformational and Synthetic Comparison of Proline vs. Azetidine-2-Carboxylic Acid

ParameterProline (Pro)Azetidine-2-Carboxylic Acid (Aze)Synthetic Impact
Ring Size 5-membered4-memberedIncreased ring strain in Aze.
Turn Induction β -turn preference γ -turn preference[2]Alters global 3D peptidomimetic folding.
DKP Risk ModerateHigh[4]Requires bulky resins (e.g., 2-CTC) for Aze.
N-acylation Difficulty ModerateHigh[7]Requires HATU/HOAt and extended coupling times.

Table 2: Optimized Coupling Parameters for Aze Incorporation

StepReagent SystemTime / TempRationale
Aze Activation HATU / DIPEA / HOAt60 min, 25 °CHOAt minimizes racemization during activation[6].
Coupling onto Aze DIC / Oxyma Pure120 min, 25 °CHighly reactive ester overcomes secondary amine steric hindrance.
Fmoc Deprotection 20% Piperidine in DMF3 min + 10 minTwo-stage deprotection drives equilibrium to completion[8].

Visualizations

Workflow N1 H-Aze-OH·HCl N2 Fmoc Protection (Fmoc-OSu) N1->N2 N3 Resin Loading (2-CTC Resin) N2->N3 N4 SPPS Elongation (HATU/DIPEA) N3->N4 N5 Cleavage (TFA Cocktail) N4->N5

Workflow for synthesizing peptidomimetics from azetidine-2-carboxylate hydrochloride.

DKP_Mechanism A Fmoc-Aze-AA-Resin B Fmoc Deprotection (20% Piperidine) A->B C Free Secondary Amine (H-Aze-AA-Resin) B->C D Intramolecular Attack (Ester Linkage Cleavage) C->D E Diketopiperazine (DKP) + Cleaved Resin D->E

Mechanism of Diketopiperazine (DKP) formation causing premature resin cleavage.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Aze-OH from Azetidine-2-Carboxylate Hydrochloride

Because azetidine-2-carboxylate hydrochloride is a highly polar, unprotected salt, it must be N-protected with an Fmoc group prior to SPPS[3]. This protocol utilizes a biphasic system to ensure smooth protection.

  • Neutralization & Dissolution: Dissolve 10.0 mmol of azetidine-2-carboxylate hydrochloride in 20 mL of a 10% aqueous NaHCO3​ solution.

    • Causality: The sodium bicarbonate neutralizes the hydrochloride salt to liberate the free amine and maintains an alkaline pH to drive the nucleophilic attack on Fmoc-OSu.

  • Fmoc Addition: Cool the mixture to 0 °C in an ice bath. Dissolve 10.2 mmol of Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) in 15 mL of 1,4-dioxane[9]. Add this solution dropwise to the aqueous mixture over 30 minutes while maintaining the temperature at 0 °C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 5 to 12 hours[9]. Monitor completion via TLC (DCM:MeOH 9:1).

  • Workup (Self-Validating Step): Concentrate the mixture under reduced pressure to remove the dioxane. Dilute with 20 mL of H2​O and carefully acidify the aqueous layer to pH 3-4 using 1 N HCl[9]. Verification: The product will precipitate or form a cloudy suspension upon reaching the correct pH, confirming successful Fmoc conjugation.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 40 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ [9].

  • Purification: Filter and concentrate the organic layer in vacuo. Purify the crude product via recrystallization (Ethyl Acetate/Hexanes) to yield pure Fmoc-Aze-OH.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Aze-OH

This protocol assumes the synthesis of a generic peptide sequence utilizing the synthesized Fmoc-Aze-OH.

  • Resin Swelling: Weigh 0.15 mmol of 2-chlorotrityl chloride (2-CTC) resin (loading ~0.6-0.8 mmol/g) into a fritted peptide synthesis vessel. Swell the resin in Dichloromethane (DCM) for 30 minutes, then wash with N,N-Dimethylformamide (DMF) (5 x 3 mL)[5].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes. Drain and repeat the treatment for an additional 10 minutes[8].

    • Causality: The initial short treatment removes the bulk of the Fmoc groups and washes away the resulting dibenzofulvene adducts, driving the equilibrium forward during the second, longer treatment to ensure complete deprotection. Wash the resin extensively with DMF (6 x 3 mL) to remove all traces of piperidine[8].

  • Coupling of Fmoc-Aze-OH:

    • In a separate vial, dissolve 0.60 mmol (4 equivalents) of Fmoc-Aze-OH and 0.58 mmol of HATU in 2 mL of DMF[5].

    • Add 1.20 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA) to the vial. Stir for 1 minute to pre-activate the amino acid.

    • Add the activated mixture to the resin and agitate for 60-90 minutes at room temperature.

  • Washing & Capping: Drain the coupling solution and wash the resin with DMF (5 x 3 mL). Cap any unreacted amines using a solution of acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes to prevent deletion sequences.

  • Subsequent Elongation: Proceed with the next cycles of deprotection and coupling.

    • Crucial Note: For the amino acid coupling directly onto the secondary amine of the resin-bound Aze, use extended coupling times (up to 3 hours) or a double coupling strategy (DIC/Oxyma followed by HATU/DIPEA) due to severe steric hindrance[7].

  • Cleavage: After sequence completion, cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of TFA/TIS/ H2​O (95:2.5:2.5) for 2 hours at room temperature[8]. Filter the resin, precipitate the peptide in cold diethyl ether, and centrifuge to collect the crude peptidomimetic[8].

References

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters - ACS Publications. Available at:[Link]

  • Synthesis and evaluation of new endomorphin analogues modified at the Pro2 residue. NIH. Available at:[Link]

  • WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation.Google Patents.
  • Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution. ACS Publications. Available at:[Link]

  • Custom Peptide Synthesis. AAPPTec. Available at:[Link]

  • 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme Connect. Available at:[Link]

  • EP4161946A1 - Method for synthesis of thioether-containing peptides.Google Patents.
  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. ACS Publications. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: N-Alkylation Techniques for Methyl 2-Methylazetidine-2-carboxylate

Abstract N-substituted azetidines are privileged structural motifs in modern medicinal chemistry, valued for their ability to impart desirable physicochemical properties such as improved metabolic stability, reduced lipo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-substituted azetidines are privileged structural motifs in modern medicinal chemistry, valued for their ability to impart desirable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. Methyl 2-methylazetidine-2-carboxylate, a sterically hindered secondary amine, presents unique challenges for N-alkylation due to the steric congestion around the nitrogen atom. This guide provides a detailed analysis of two primary, field-proven strategies for its N-alkylation: Reductive Amination and Direct Alkylation . We offer in-depth protocols, explain the mechanistic rationale behind procedural choices, and present a comparative analysis to guide researchers in selecting the optimal method for their specific synthetic goals.

Introduction: The Strategic Importance of N-Alkylated Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable building block in drug discovery.[1][2] Its rigid, three-dimensional structure serves as a bioisosteric replacement for more flexible or lipophilic groups, such as gem-dimethyl or tert-butyl moieties, often leading to improved pharmacological profiles. The nitrogen atom provides a convenient handle for introducing diverse substituents, enabling fine-tuning of a molecule's properties.

However, the synthesis of N-substituted 2,2-disubstituted azetidines like methyl 2-methylazetidine-2-carboxylate is non-trivial.[3] The quaternary center adjacent to the nitrogen atom creates significant steric hindrance, which can impede the approach of electrophiles and necessitate carefully optimized reaction conditions. This document outlines robust and reproducible methods to overcome these challenges.

Strategic Overview: Choosing the Right Path

Two principal methods have proven effective for the N-alkylation of this substrate:

  • Reductive Amination: A two-step, one-pot process involving the formation of an intermediate iminium ion from the azetidine and an aldehyde or ketone, followed by its immediate reduction. This method is highly versatile and generally tolerant of a wide range of functional groups.

  • Direct Alkylation: A classical SN2 reaction where the azetidine nitrogen acts as a nucleophile, displacing a leaving group from an alkyl halide or sulfonate. This approach is more straightforward but can be sensitive to the electrophile's reactivity and may require stronger bases, potentially leading to side reactions.

The choice between these methods depends on the desired substituent, the availability of starting materials (aldehyde/ketone vs. alkyl halide), and the overall functional group compatibility required for the synthesis.

Protocol I: Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds.[4] The reaction proceeds by the condensation of the secondary amine with a carbonyl compound (aldehyde or ketone) to form a transient iminium ion, which is then reduced in situ by a selective hydride source.

Principle & Mechanistic Insight

The key to successful reductive amination is the choice of the reducing agent. Sodium triacetoxyborohydride, NaBH(OAc)₃, is particularly well-suited for this transformation. It is a mild and selective reducing agent that readily reduces the electrophilic iminium ion but is slow to react with the less electrophilic starting aldehyde or ketone.[4] This selectivity prevents the wasteful consumption of the hydride reagent and the formation of alcohol byproducts. The slightly acidic nature of NaBH(OAc)₃ can also help catalyze iminium ion formation.

Detailed Step-by-Step Protocol

This protocol describes the N-benzylation of methyl 2-methylazetidine-2-carboxylate using benzaldehyde as a representative example.

Materials:

  • Methyl 2-methylazetidine-2-carboxylate (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous, ~0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2-methylazetidine-2-carboxylate (1.0 eq) and anhydrous DCM or DCE.

  • Addition of Carbonyl: Add benzaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and iminium ion equilibrium.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Note: Initial effervescence (H₂ gas) may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azetidine is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired N-benzyl-methyl-2-methylazetidine-2-carboxylate.

Key Considerations & Troubleshooting
  • Solvent Choice: DCE is often preferred over DCM for less reactive carbonyl compounds as it allows for gentle heating (40-50 °C) to drive the reaction to completion.

  • Stoichiometry: A slight excess of the carbonyl compound and a larger excess of the reducing agent are typically used to ensure complete conversion of the starting amine.

  • Aldehyde vs. Ketone: Aldehydes are generally more reactive than ketones in this process. Reactions with ketones may require longer reaction times or gentle heating.

  • Hydride Reagent: While NaBH(OAc)₃ is preferred, other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, though toxicity concerns with cyanide byproducts should be noted.[4]

Protocol II: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a fundamental C-N bond-forming reaction involving the nucleophilic attack of the amine on an alkyl halide.[5][6] For a sterically hindered secondary amine, this reaction requires careful selection of the base and solvent to avoid side reactions, such as elimination of the alkyl halide or over-alkylation to a quaternary ammonium salt.[6]

Principle & Mechanistic Insight

The reaction follows a standard SN2 mechanism. The secondary amine acts as the nucleophile. A base is required to neutralize the hydrogen halide (e.g., HBr, HI) formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (Hünig's base) is ideal as it does not compete with the azetidine in attacking the alkyl halide.[6]

Detailed Step-by-Step Protocol

This protocol details the N-ethylation of methyl 2-methylazetidine-2-carboxylate using ethyl iodide.

Materials:

  • Methyl 2-methylazetidine-2-carboxylate (1.0 eq)

  • Ethyl iodide (or Ethyl bromide) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base) (1.5 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) (Anhydrous, ~0.2 M concentration)

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, reflux condenser (if heating)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add methyl 2-methylazetidine-2-carboxylate (1.0 eq), anhydrous acetonitrile, and DIPEA (1.5 eq).

  • Addition of Electrophile: Add the ethyl iodide (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Stir the reaction at room temperature or heat to 40-60 °C if necessary. The choice of temperature depends on the reactivity of the alkyl halide (iodides > bromides > chlorides).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the acetonitrile.

  • Extraction: Partition the residue between diethyl ether (or ethyl acetate) and water. Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel.

Key Considerations & Troubleshooting
  • Leaving Group: The reactivity of the alkyl halide is critical: R-I > R-Br > R-Cl. For less reactive chlorides, a phase-transfer catalyst or the addition of a catalytic amount of sodium iodide can be beneficial.

  • Base Selection: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, particularly in polar aprotic solvents like DMF or ACN.[7] However, Hünig's base often provides cleaner reactions with better solubility.[6]

  • Solvent Choice: Polar aprotic solvents like ACN and DMF are preferred as they effectively solvate the transition state and accelerate SN2 reactions.

  • Steric Hindrance: For bulky alkyl halides (e.g., secondary halides), elimination (E2) can become a competing side reaction.[8] In such cases, reductive amination is often a superior strategy.

Comparative Data Summary

FeatureReductive AminationDirect Alkylation
Key Reagents Aldehyde/Ketone, NaBH(OAc)₃Alkyl Halide/Sulfonate, Base (DIPEA, K₂CO₃)
Substrate Scope Broad; excellent for primary & secondary alkyl groupsGood for primary halides; secondary halides prone to elimination
Functional Group Tol. High; mild conditions tolerate esters, amides, etc.Moderate; sensitive to base-labile groups
Key Advantages Versatility, mild conditions, avoids over-alkylationAtom economy, straightforward, readily available reagents
Potential Drawbacks Requires a carbonyl precursor, slightly lower atom economyRisk of elimination with hindered halides, potential for quaternization
Typical Solvents DCM, DCEACN, DMF

Visual Workflow Diagrams

Reductive_Amination_Workflow cluster_flask One-Pot Reaction cluster_workup Purification Azetidine Methyl 2-Methyl- azetidine-2-carboxylate Iminium Iminium Ion Intermediate Azetidine->Iminium Condensation Aldehyde Aldehyde / Ketone (R-CHO) Aldehyde->Iminium Reducer Add NaBH(OAc)₃ Product N-Alkylated Azetidine Reducer->Product Reduction Workup Aqueous Workup (NaHCO₃) Product->Workup Purify Column Chromatography Workup->Purify Final Final Product Purify->Final

Caption: Workflow for N-Alkylation via Reductive Amination.

Direct_Alkylation_Workflow cluster_flask Reaction Vessel cluster_workup Purification Azetidine Methyl 2-Methyl- azetidine-2-carboxylate Product N-Alkylated Azetidine Azetidine->Product SN2 Attack Base Base (e.g., DIPEA) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Workup Aqueous Workup & Extraction Product->Workup Purify Column Chromatography Workup->Purify Final Final Product Purify->Final

Caption: Workflow for N-Alkylation via Direct Alkylation.

Conclusion

The N-alkylation of the sterically demanding methyl 2-methylazetidine-2-carboxylate can be achieved efficiently through either reductive amination or direct alkylation. Reductive amination offers superior versatility and functional group tolerance, making it the method of choice for complex substrates or when introducing sterically demanding groups. Direct alkylation provides a more atom-economical and straightforward alternative, particularly for reactive primary alkyl halides. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate strategy to synthesize target N-alkylated azetidines for applications in drug discovery and development.

References

  • Al-awar, R. S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. Available at: [Link]

  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Available at: [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Vito, D., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications. Available at: [Link]

  • Vito, D., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. ResearchGate. Available at: [Link]

  • ACS. (2026). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]

Sources

Application

Application Notes and Protocols: Hydrolysis of 2-Methylazetidine Esters to Free Acids

Introduction: The Significance of 2-Methylazetidine Carboxylic Acids in Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Methylazetidine Carboxylic Acids in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern medicinal chemistry. Their incorporation into drug candidates can significantly enhance properties such as metabolic stability, aqueous solubility, and binding affinity by introducing conformational rigidity.[1] Specifically, 2-methylazetidine-2-carboxylic acid and its derivatives are valuable building blocks for novel therapeutics, including thrombin inhibitors.[2] The conversion of a stable ester precursor to the free carboxylic acid is a pivotal final step in many synthetic routes, demanding high yields and preservation of the strained azetidine ring. This document provides a comprehensive guide to the prevalent hydrolysis conditions for 2-methylazetidine esters, offering detailed protocols and the scientific rationale behind them.

Core Principles: The Chemistry of Ester Hydrolysis

The hydrolysis of an ester to a carboxylic acid is a classic nucleophilic acyl substitution reaction. The reaction can be catalyzed by either acid or base, or in some cases, mediated by enzymes. The choice of method is critical and depends on the overall stability of the substrate, particularly the strained azetidine ring, and the presence of other functional groups.

  • Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method due to its irreversible nature.[3] A hydroxide ion (e.g., from LiOH, NaOH, or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, driving the reaction to completion.[3]

  • Acid-Catalyzed Hydrolysis: This is a reversible process, representing the reverse of Fischer esterification.[3][4][5] The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[4] To favor the formation of the carboxylic acid, a large excess of water is typically employed.[5]

  • Enzymatic Hydrolysis: Lipases and esterases can offer a mild and highly selective alternative for ester hydrolysis.[6][7] These enzymes can be particularly useful for substrates with sensitive functional groups or when stereoselectivity is required.[8]

Challenges in the Hydrolysis of 2-Methylazetidine Esters

The primary challenge in the hydrolysis of 2-methylazetidine esters is the inherent strain of the four-membered ring. Harsh reaction conditions, both acidic and basic, can lead to undesired ring-opening reactions.[9] Additionally, steric hindrance around the carbonyl group can slow down the rate of hydrolysis. The choice of the N-protecting group is also a critical consideration, as some groups may not be stable to the hydrolysis conditions.

Comparative Overview of Hydrolysis Conditions

The following table summarizes common conditions for the hydrolysis of esters, with specific considerations for 2-methylazetidine derivatives.

Method Reagents & Solvents Temperature Advantages Disadvantages & Considerations
Basic Hydrolysis LiOH, NaOH, or KOH in THF/Water, MeOH/WaterRoom Temp to RefluxIrreversible, generally high yields.[3] LiOH is often preferred for hindered esters and improved solubility in organic co-solvents.[10][11][12][13]Potential for ring-opening under harsh conditions.[9] Racemization at the α-carbon is a possibility.
Acidic Hydrolysis HCl or H2SO4 in Water/DioxaneRoom Temp to RefluxUseful for base-sensitive substrates.Reversible reaction requires a large excess of water.[5] Strong acids can promote ring-opening.[9]
Enzymatic Hydrolysis Lipases (e.g., from Candida antarctica) or Esterases in Buffer/Co-solventRoom Temp to ~40°CMild conditions, high selectivity (chemo-, regio-, and stereo-).[6][7][8]Enzyme compatibility with substrate and solvents must be determined. Slower reaction times.

Detailed Experimental Protocols

Protocol 1: Lithium Hydroxide Mediated Saponification (Preferred Method)

This protocol is often the most reliable for a wide range of 2-methylazetidine esters, balancing reaction efficiency with the preservation of the azetidine ring. Lithium hydroxide is particularly effective for hindered esters and exhibits good solubility in common organic co-solvents like THF.[10][11][12][13]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Work-up & Isolation A Dissolve 2-methylazetidine ester in THF/MeOH B Add aqueous LiOH solution (1-3 equivalents) A->B Step 1 C Stir at room temperature (Monitor by TLC/LC-MS) B->C Step 2 D Quench with water C->D Step 3 E Acidify with 1N HCl to pH ~2-3 D->E Step 4 F Extract with organic solvent (e.g., Ethyl Acetate) E->F Step 5 G Dry organic layer (Na2SO4), filter, and concentrate F->G Step 6 H Purify by chromatography or recrystallization G->H Step 7

Caption: Workflow for LiOH-mediated saponification.

Step-by-Step Procedure:

  • Dissolution: Dissolve the 2-methylazetidine ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., a 3:1 to 1:1 ratio) to a concentration of approximately 0.1-0.5 M.

  • Addition of Base: To the stirred solution, add an aqueous solution of lithium hydroxide (LiOH) (1.5-3.0 eq). The amount of water should be sufficient to dissolve the LiOH and facilitate the reaction, often resulting in a final solvent ratio of THF:MeOH:H₂O of around 3:1:1.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. For more hindered esters, gentle heating (e.g., 40-50 °C) may be required.

  • Quenching and Acidification: Once the reaction is complete, carefully quench the reaction by adding water. Acidify the aqueous layer to a pH of approximately 2-3 with 1N hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product by silica gel chromatography or recrystallization as needed.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative for substrates that are sensitive to basic conditions. The key to success is using a large excess of water to drive the equilibrium towards the products.[5]

Reaction Mechanism:

G Ester Ester Protonated Ester Protonated Ester Ester->Protonated Ester + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Ester->Tetrahedral Intermediate + H2O Protonated Carboxylic Acid Protonated Carboxylic Acid Tetrahedral Intermediate->Protonated Carboxylic Acid - R'OH, - H+ Carboxylic Acid Carboxylic Acid Protonated Carboxylic Acid->Carboxylic Acid - H+

Caption: Simplified acid-catalyzed hydrolysis mechanism.

Step-by-Step Procedure:

  • Dissolution: Dissolve the 2-methylazetidine ester (1.0 eq) in a suitable solvent such as dioxane or acetic acid.

  • Addition of Acid: Add an aqueous solution of a strong acid, such as 3-6N hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The volume of the aqueous acid should be significantly larger than the organic solvent to ensure a large excess of water.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: After completion, allow the reaction to cool to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product as necessary.

Protocol 3: Enzymatic Hydrolysis

Enzymatic hydrolysis offers a mild and selective method for converting esters to carboxylic acids, which can be particularly advantageous for complex molecules.[6][7] Lipases are commonly employed for this transformation.[6]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up & Isolation A Prepare buffer solution (e.g., phosphate buffer) C Add ester solution to the buffer A->C B Dissolve ester in a minimal amount of a water-miscible co-solvent (e.g., DMSO, acetone) B->C D Add lipase (e.g., CAL-B) C->D Step 1 E Incubate with stirring at optimal temperature (e.g., 30-40 °C) D->E Step 2 F Monitor reaction progress (HPLC) E->F Step 3 G Filter to remove enzyme F->G Step 4 H Acidify the filtrate G->H Step 5 I Extract with organic solvent H->I Step 6 J Dry, concentrate, and purify I->J Step 7

Caption: General workflow for enzymatic ester hydrolysis.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7-8).

  • Substrate Preparation: Dissolve the 2-methylazetidine ester in a minimal amount of a water-miscible co-solvent like DMSO or acetone to aid solubility.

  • Reaction Setup: Add the substrate solution to the buffer.

  • Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B, CAL-B) to the reaction mixture. The enzyme can be free or immobilized.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 30-40 °C) with gentle stirring.

  • Monitoring: Monitor the formation of the carboxylic acid using HPLC.

  • Work-up: Once the reaction has reached the desired conversion, remove the enzyme by filtration (especially if immobilized). Acidify the filtrate to pH 2-3 and extract the product with an organic solvent.

  • Isolation: Dry the organic extracts, remove the solvent under reduced pressure, and purify the product if necessary.

Conclusion

The hydrolysis of 2-methylazetidine esters is a critical transformation in the synthesis of many pharmaceutically relevant compounds. While standard saponification with lithium hydroxide in a mixed aqueous-organic solvent system is often the most effective method, acid-catalyzed and enzymatic approaches provide valuable alternatives for substrates with specific sensitivities. Careful consideration of the substrate's stability, particularly the strained azetidine ring, is paramount in selecting the appropriate hydrolysis conditions to ensure a high yield of the desired free acid.

References

  • Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. (2022). Current Medicinal Chemistry, 29(41), 6218-6227.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Enzymatic resolution of amino acids via ester hydrolysis. (n.d.). PubMed.
  • Difficult hydrolysis of an hindered ester. (2016, August 8). Sciencemadness.org.
  • Difficult hydrolysis of an hindered ester. ECHEMI.
  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). Chemical and Pharmaceutical Bulletin, 69(6), 581-584.
  • Why are my ester hydrolysis not working. (2025, July 21). Reddit.
  • Novel Syntheses of Azetidines and Azetidinones. (2008). Chemical Reviews, 108(9), 3803-3844.
  • 6.3 Methyl Esters and Derivatives. (n.d.). In Protective Groups in Organic Synthesis.
  • Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. (2010). Molecules, 15(6), 4047-4061.
  • Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. (2004). The Journal of Organic Chemistry, 69(25), 8847-8850.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules, 28(3), 1103.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Advances, 7(75), 47588-47610.
  • Hydrolysis of peptide esters by different enzymes. (n.d.). PubMed.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). HETEROCYCLES, 84(1), 231.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews, 50(8), 5034-5058.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 23). Chemistry Steps.
  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. (2009). Organic Preparations and Procedures International, 41(1), 1-40.
  • Efficient route to (S)-azetidine-2-carboxylic acid. (2005). Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (n.d.). ResearchGate.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
  • Enzymatic hydrolytic reactions. (a) Hydrolysis of amides and esters by... (n.d.). ResearchGate.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2021). Pädi Boletín Científico de Ciencias Básicas e Ingenierías del ICBI.
  • The chemistry of small ring compounds. Part 30. Reactions of arylcyclopropanone hemiacetals with bases and acids. (2025, August 6). ResearchGate.
  • Ch20: Hydrolysis of Esters. (n.d.). University of Calgary.
  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts.
  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Data.
  • Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. (n.d.). RSC Publishing.
  • What is a simple way to convert an ester into carboxylic acid? (2014, February 18). ResearchGate.
  • Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. (n.d.). ASM Journals.
  • Hydrolytic Stability of Hydrazones and Oximes. (n.d.). SciSpace.
  • Azetidine-2-carboxylic acid. (n.d.). In Wikipedia.
  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (n.d.). Google Patents.
  • Synthesis of L-Azetidine-2-Carboxylic Acid. (n.d.). ResearchGate.
  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. (n.d.). Organic Chemistry Frontiers.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). The Journal of Organic Chemistry, 86(20), 14319-14328.
  • Can you cleave methyl esters using acid instead of base? Anyone used this method before? (2013, December 13). ResearchGate.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • A Method Of Converting Free Fatty Acid (FFA) From Oil To Methyl Ester. (n.d.). Google Patents.
  • Direct methylation procedure for converting fatty amides to fatty acid methyl esters in feed and digesta samples. (n.d.). PubMed.

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Method

Application Note: Incorporation of Methyl 2-Methylazetidine-2-Carboxylate into API Intermediates

Introduction & Structural Rationale In modern rational drug design, controlling the three-dimensional trajectory of small molecules is paramount for achieving high target affinity and selectivity. (Aze) is a naturally oc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern rational drug design, controlling the three-dimensional trajectory of small molecules is paramount for achieving high target affinity and selectivity. (Aze) is a naturally occurring, non-protein amino acid that serves as a highly constrained homologue of proline[1]. By introducing a methyl group at the C2 position, chemists generate methyl 2-methylazetidine-2-carboxylate , a premium Active Pharmaceutical Ingredient (API) intermediate.

The C2-quaternary stereocenter of this scaffold provides exceptional conformational rigidity. It effectively locks the dihedral angles of the resulting peptide or small-molecule backbone, preventing racemization during aggressive synthetic steps and increasing metabolic stability against proteases. This structural motif has been successfully deployed in the synthesis of for metabolic syndrome[2] and in stabilizing key loops of [3].

Physicochemical Properties

To ensure reproducibility in handling and storage, the baseline physicochemical data of the standard commercial hydrochloride salt is summarized below.

PropertySpecification / Value
Chemical Name (R)- or (S)-Methyl 2-methylazetidine-2-carboxylate hydrochloride
CAS Number 1391077-78-3 (R-enantiomer) / 1391080-13-9 (S-enantiomer)
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol
Appearance White to off-white crystalline powder
Storage Conditions Inert atmosphere, 2–8°C, tightly sealed (moisture sensitive)
Solubility Soluble in DMF, DMSO, Methanol, and Water

Data aggregated from commercial supplier specifications.

Synthetic Workflow & Mechanistic Insights

The incorporation of methyl 2-methylazetidine-2-carboxylate into an API typically follows a rigorous three-stage sequence: N-Functionalization , Ester Hydrolysis , and Amide Bond Formation .

Because the starting material is supplied as a hydrochloride salt to prevent spontaneous degradation, an organic base is required to liberate the free amine. The extreme steric hindrance surrounding the secondary amine (due to the adjacent C2-methyl and carboxylate groups) dictates the use of highly electrophilic partners (e.g., via S_NAr) or transition-metal catalysis.

SynthWorkflow SM Methyl 2-methylazetidine -2-carboxylate Step1 N-Functionalization (SNAr / Cross-Coupling) SM->Step1 Electrophile Base Step2 Ester Hydrolysis (LiOH, THF/H2O) Step1->Step2 Intermediate 1 Step3 Amide Coupling (HATU, DIPEA) Step2->Step3 Intermediate 2 (Free Acid) API Target API (e.g., KHK Inhibitor) Step3->API Amine Partner

Synthetic workflow for incorporating methyl 2-methylazetidine-2-carboxylate into APIs.

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful execution of these protocols relies on understanding the causality behind the reagent choices. The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol), making it susceptible to ring-opening under harsh conditions.

Protocol A: N-Arylation via S_NAr

Objective: Couple the azetidine nitrogen to an electron-deficient heteroaryl chloride (e.g., a substituted pyrimidine for KHK inhibitors[2]).

  • Preparation: Charge a dry, argon-purged reaction vial with methyl 2-methylazetidine-2-carboxylate hydrochloride (1.0 eq) and the heteroaryl chloride (1.1 eq).

  • Solvation: Dissolve the solids in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature. Causality: 1.0 eq neutralizes the HCl salt; the remaining 2.0 eq acts as the acid scavenger for the S_NAr reaction.

  • Heating: Heat the mixture to 80°C for 12 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. The steric bulk of the C2-methyl group slows down the S_NAr trajectory. If >10% of the starting heteroaryl chloride remains, do not increase the temperature (which risks azetidine degradation). Instead, extend the reaction time by 6 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl aqueous solution (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Mild Ester Hydrolysis

Objective: Saponify the methyl ester to the free carboxylic acid without cleaving the strained azetidine ring.

  • Preparation: Dissolve the N-arylated intermediate from Protocol A in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq) at 0°C. Causality: LiOH is a mild base. Using NaOH or KOH at elevated temperatures frequently results in nucleophilic attack at the C4 position, leading to irreversible ring-opening.

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (staining with Ninhydrin). If the mass of the ring-opened byproduct (M+18) appears on LC-MS at >5% relative abundance, immediately quench the reaction.

  • Workup: Acidify the mixture carefully with 1N HCl to pH 4-5 (isoelectric point). Extract with 10% IPA/CHCl₃, dry, and concentrate to yield the free acid.

Protocol C: Amide Bond Formation at the Quaternary Center

Objective: Couple the sterically hindered carboxylic acid to an amine partner.

  • Preparation: Dissolve the free acid (1.0 eq) and the amine partner (1.2 eq) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.5 eq) and DIPEA (3.0 eq) at 0°C. Causality: Standard carbodiimides (EDC/DCC) fail here due to the severe steric restriction of the quaternary C2 center. HATU generates a highly reactive HOAt ester, which is mandatory to drive the reaction forward.

  • Reaction: Allow the mixture to warm to room temperature and stir for 8 hours.

  • Self-Validation Checkpoint: The formation of the active HOAt ester can be observed via LC-MS within 15 minutes. If this intermediate is absent, verify the integrity of the HATU reagent, as it rapidly degrades upon exposure to atmospheric humidity.

  • Purification: Purify the final API intermediate via reverse-phase preparative HPLC.

Optimization Data: Overcoming Steric Hindrance

To demonstrate the necessity of the reagents chosen in Protocol C, the following quantitative data summarizes an optimization matrix for amide coupling at the C2-quaternary stereocenter of the azetidine ring.

Coupling AgentAdditiveBaseSolventConversion Yield (%)Mechanistic Observation
EDC HOBtDIPEADMF15%Major starting material recovered; intermediate too stable.
T3P NoneEt₃NEtOAc32%Sluggish reaction; steric clash prevents cyclic transition state.
COMU NoneDIPEADMF85%Good conversion; slightly higher uronium byproduct formation.
HATU NoneDIPEADMF88% Optimal; rapid HOAt ester formation overcomes steric bulk.

Pharmacological Application: KHK Inhibition

The incorporation of this azetidine derivative is not merely a synthetic exercise; it fundamentally alters the pharmacological profile of the drug. In the context of metabolic syndrome, dietary fructose is rapidly phosphorylated by Ketohexokinase (KHK), leading to severe ATP depletion and cellular injury[2]. Azetidine-derived APIs act as potent, conformationally locked inhibitors of this pathway.

Mechanism Fructose Dietary Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-phosphate KHK->F1P ATP -> ADP ATP ATP Depletion & Uric Acid Production F1P->ATP Aldolase B MetSyn Metabolic Syndrome & Cellular Injury ATP->MetSyn Inhibitor Azetidine-derived KHK Inhibitor Inhibitor->KHK Target Inhibition

Mechanism of action for azetidine-derived Ketohexokinase (KHK) inhibitors.

References

  • Title: WO2022212194A1 - Khk inhibitors Source: Google Patents URL
  • Title: Azetidine-2-carboxylic acid Source: Wikipedia URL: [Link]

  • Title: Cyclic amino acid linkers stabilizing key loops of brain derived neurotrophic factor Source: PubMed (Universitat Pompeu Fabra Repository) URL: [Link]

  • Title: Processes for producing azetidine-2-carboxylic acid and intermediates thereof (EP0992491A1)

Sources

Application

Application Note: Leveraging Azetidine Building Blocks for the Metabolic Stabilization of Lead Compounds

Executive Summary In modern drug discovery, the attrition of lead compounds due to poor pharmacokinetics—specifically rapid cytochrome P450 (CYP450)-mediated metabolism—remains a critical bottleneck. Scaffold morphing, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the attrition of lead compounds due to poor pharmacokinetics—specifically rapid cytochrome P450 (CYP450)-mediated metabolism—remains a critical bottleneck. Scaffold morphing, particularly the bioisosteric replacement of traditional 5- or 6-membered nitrogen heterocycles (pyrrolidines and piperidines) with four-membered azetidine rings, has emerged as a highly effective strategy to mitigate these liabilities[1]. This application note details the mechanistic causality behind azetidine-mediated metabolic stability, provides comparative physicochemical data, and outlines validated experimental protocols for integrating these building blocks into lead optimization workflows.

Mechanistic Rationale: The Causality of Azetidine-Mediated Stability

The substitution of a piperidine or pyrrolidine ring with an azetidine fundamentally alters the molecule's three-dimensional geometry and electronic distribution. This physicochemical shift disrupts CYP450 metabolism through three primary mechanisms:

  • Modulation of Basicity (pKa) via Orbital Rehybridization: The compact nature of the four-membered azetidine ring forces the internal C-N-C bond angles to compress (~90°). To accommodate this strain, the nitrogen atom allocates more p-character to the endocyclic bonds, which conversely increases the s-character of its exocyclic lone pair. Because s-electrons are held closer to the nucleus, the lone pair is less available to accept a proton, dropping the pKa by 1 to 2 units compared to piperidine[2]. Since many CYP450 enzymes (e.g., CYP2D6) utilize acidic residues to anchor protonated amines, this reduced basicity at physiological pH (7.4) directly decreases enzyme affinity.

  • Reduction in Lipophilicity (LogD): Azetidines exhibit higher aqueous solubility and lower lipophilicity than their larger homologues[2]. Because CYP450 enzymes preferentially bind lipophilic substrates, lowering the LogD inherently reduces the intrinsic clearance ( CLint​ ) of the compound[3].

  • Steric and Conformational Rigidity: The highly strained, sp3-rich azetidine ring restricts the conformational flexibility required to achieve the transition state for α-carbon oxidation or N-dealkylation[1].

G cluster_0 Piperidine/Pyrrolidine cluster_1 Azetidine Bioisostere A High pKa & Lipophilicity B CYP450 Binding A->B C Rapid Metabolism B->C D Lower pKa & LogD E Reduced CYP Affinity D->E F Metabolic Stability E->F

Logical flow of how azetidine substitution alters properties to evade CYP450 metabolism.

Comparative Physicochemical and Metabolic Data

The transition to an azetidine scaffold consistently demonstrates improvements in human liver microsome (HLM) stability. For instance, in the optimization of 5-HT2C agonists, replacing a pyrrolidine with an azetidine significantly increased the metabolic half-life while improving target binding[3]. Similarly, in NAMPT inhibitor development, a scaffold morph to a 3-pyridyl azetidine urea yielded excellent in vitro potency and ADME properties[4].

Heterocycle ScaffoldRing SizeRelative Basicity (pKa)Relative Lipophilicity (LogP)Typical HLM Stability ImpactStructural Rigidity
Piperidine 6-memberedHigh (~9.5 - 10.5)HighBaseline (Prone to oxidation)Highly flexible (Chair/Boat)
Pyrrolidine 5-memberedHigh (~9.0 - 10.0)ModerateModerateEnvelope conformations
Azetidine 4-memberedLower (~8.0 - 9.0)LowHigh (Resistant to oxidation)Highly rigid (Puckered)

Table 1: Comparative physicochemical properties of saturated nitrogen heterocycles used in drug design[1][2][3].

Lead Optimization Workflow

Workflow N1 Identify Metabolic Soft Spot N2 Synthesize Azetidine Analogue N1->N2 N3 Physicochemical Profiling N2->N3 N4 HLM/MLM Stability Assay N3->N4 N5 Data Analysis & Lead Selection N4->N5

Step-by-step lead optimization workflow utilizing azetidine bioisosteric replacement.

Experimental Protocols

Protocol A: Self-Validating Microsomal Stability Assay (HLM/MLM)

Objective: To quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of azetidine-modified leads versus parent compounds. Trustworthiness & Causality: Microsomes contain the full complement of CYP450 enzymes. This protocol is designed as a self-validating system: the inclusion of a negative control (minus NADPH) proves that the disappearance of the parent drug is strictly due to CYP450-mediated metabolism and not chemical instability in the buffer. The positive control (Verapamil) confirms the enzymatic viability of the microsome batch.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH regenerating system (Solution A: NADP+, Glc-6-P; Solution B: Glc-6-P dehydrogenase).

  • 0.1 M Potassium phosphate buffer (pH 7.4).

  • Test compounds and Verapamil (positive control) at 10 mM in DMSO.

  • Quenching solution: Ice-cold Acetonitrile containing an internal standard (IS) (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the 10 mM test compounds to 100 µM in 50% acetonitrile/water. Further dilute to 1 µM in 0.1 M phosphate buffer.

  • Microsome Master Mix: Prepare a suspension of HLM in 0.1 M phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Aliquot 40 µL of the microsome master mix into a 96-well plate. Add 10 µL of the 1 µM test compound. Pre-incubate the plate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well (Final volume = 60 µL).

    • Self-Validation Step: For the negative control wells, add 10 µL of plain phosphate buffer instead of NADPH to rule out non-CYP degradation.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into a new plate containing 150 µL of the ice-cold Quenching Solution to instantly precipitate proteins and halt metabolism.

  • Protein Precipitation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4 °C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Data Processing: Plot the natural log of the remaining percentage of the compound versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate t1/2​=0.693/k and intrinsic clearance CLint​=(k×V)/microsomal protein .

Protocol B: Potentiometric Determination of pKa

Objective: To empirically verify the reduction in basicity upon azetidine substitution. Trustworthiness & Causality: Confirming the pKa shift explains the observed changes in lipophilicity (LogD at pH 7.4) and validates the hypothesis that the azetidine nitrogen is less protonated at physiological pH, driving the metabolic escape[2].

Step-by-Step Methodology:

  • Standardization: Calibrate the potentiometric titrator using standard buffers (pH 4.0, 7.0, 10.0). Standardize the titrants (0.1 M HCl and 0.1 M NaOH).

  • Sample Preparation: Dissolve 1-2 mg of the azetidine compound in a co-solvent mixture (e.g., 50% Methanol/Water) to ensure complete dissolution of the neutral species.

  • Titration: Acidify the solution to pH ~2.0 using 0.1 M HCl. Titrate with 0.1 M NaOH under a nitrogen atmosphere (to prevent CO2​ absorption and carbonic acid formation) up to pH ~12.0.

  • Yasuda-Shedlovsky Extrapolation: Repeat the titration at three different co-solvent ratios (e.g., 30%, 40%, 50% MeOH). Plot the apparent pKa values against the co-solvent dielectric constant and extrapolate to 0% co-solvent to determine the true aqueous pKa.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. National Institutes of Health (NIH). 1

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry - ACS Publications. 5

  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. Benchchem. 2

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. 3

  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). PMC - NIH. 4

Sources

Method

Application Notes and Protocols: Cross-Coupling Reactions of 2-Methylazetidine Derivatives

Abstract This technical guide provides detailed application notes and protocols for the cross-coupling of 2-methylazetidine derivatives, a scaffold of increasing importance in medicinal chemistry. Recognizing the synthet...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed application notes and protocols for the cross-coupling of 2-methylazetidine derivatives, a scaffold of increasing importance in medicinal chemistry. Recognizing the synthetic challenges associated with small, saturated N-heterocycles, this document outlines robust methodologies for both N-arylation and C-arylation of the azetidine core. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for experimental choices. This guide emphasizes practical, field-proven insights to enable successful synthesis and diversification of this valuable molecular framework.

Introduction: The Significance of the 2-Methylazetidine Scaffold

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a crucial structural motif in modern drug discovery. Its constrained, three-dimensional nature offers a compelling alternative to more traditional, planar aromatic rings, often improving physicochemical properties such as solubility and metabolic stability. The 2-methylazetidine derivative, in particular, provides a chiral, non-planar scaffold that can effectively probe the complex topology of biological targets.

However, the synthetic manipulation of azetidines via cross-coupling reactions is not trivial. Challenges include potential catalyst inhibition by the nitrogen lone pair and the risk of ring-opening side reactions due to inherent ring strain.[1][2] This guide presents validated protocols that overcome these hurdles, focusing on two key transformations: the N-arylation via Buchwald-Hartwig amination and the C3-arylation of a pre-functionalized azetidine core via Suzuki-Miyaura coupling.

Protocol I: N-Arylation of 2-Methylazetidine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This protocol is optimized for the coupling of 2-methylazetidine with a range of aryl bromides.

Scientific Rationale and Mechanism

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[3][5][6]

Key Considerations for Success:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., RuPhos) is critical. These ligands facilitate both the oxidative addition and the final reductive elimination steps, which are often rate-limiting. They also help prevent the formation of inactive palladium dimers.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the azetidinium-palladium intermediate, facilitating the crucial C-N bond formation.[6][7]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and to ensure the solubility of the catalyst and reagents.

Mechanistic Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L₂Pd(II)(Ar)(AmineH)]⁺X⁻ OA_complex->Amine_complex Amine Coordination (Amine-H) Amido_complex L₂Pd(II)(Ar)(Amine) Amine_complex->Amido_complex Deprotonation (-Base-H⁺) Amido_complex->Pd0 Reductive Elimination Product_complex Ar-Amine Amido_complex->Product_complex

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Experimental Protocol: N-Arylation

N_Arylation_Workflow start Start: Prepare Reaction Vessel reagents Add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried Schlenk flask. start->reagents inert Evacuate and backfill with Argon (3x). reagents->inert add_reactants Add Aryl Bromide (1.0 eq), 2-Methylazetidine (1.2 eq), and anhydrous Toluene. inert->add_reactants reaction Heat reaction mixture to 100 °C and stir for 12-24 hours. add_reactants->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to RT, quench with water, and extract with Ethyl Acetate. monitoring->workup purification Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. workup->purification end Characterize Final Product purification->end

Caption: Experimental workflow for N-arylation of 2-methylazetidine.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and base under an inert atmosphere (e.g., in a glovebox).

  • Reagent Loading:

    • Palladium source: Pd₂(dba)₃ (1.5 mol%)

    • Ligand: RuPhos (3.0 mol%)

    • Base: Sodium tert-butoxide (1.4 eq)

  • Inert Atmosphere: Seal the flask, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with argon three times.

  • Substrate Addition: Through the side arm, add the aryl bromide (1.0 eq) and anhydrous toluene (to make a 0.2 M solution).

  • Amine Addition: Add 2-methylazetidine (1.2 eq) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Carefully quench with water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Summary: Representative N-Arylation Conditions
EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (1.5)RuPhos (3.0)NaOtBu (1.4)Toluene1001692
24-BromoanisolePd₂(dba)₃ (1.5)RuPhos (3.0)NaOtBu (1.4)Toluene1001888
31-Bromo-4-fluorobenzenePd₂(dba)₃ (1.5)RuPhos (3.0)NaOtBu (1.4)Dioxane1001495
42-BromopyridinePd₂(dba)₃ (2.0)XPhos (4.0)K₃PO₄ (2.0)Dioxane1102475

Note: Yields are for isolated, purified products and may vary based on substrate and scale.

Protocol II: C3-Arylation of N-Boc-3-iodo-2-methylazetidine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its functional group tolerance and the stability of its organoboron reagents.[8][9][10] This protocol describes the coupling of an N-protected 3-iodo-2-methylazetidine with arylboronic acids. Pre-functionalization of the azetidine ring at the C3-position is a reliable strategy for achieving regioselective arylation.[11]

Scientific Rationale and Mechanism

The Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition of the alkyl halide to Pd(0), transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond.[8][12]

Key Considerations for Success:

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos is highly effective. The ligand accelerates the oxidative addition and reductive elimination steps, which can be challenging with sp³-hybridized electrophiles.[13]

  • Base and Activation: A base (e.g., K₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9][10] The use of an aqueous solvent mixture is often beneficial for this process.

  • Substrate Stability: The N-Boc protecting group is crucial. It prevents the azetidine nitrogen from coordinating to and poisoning the palladium catalyst, a common issue with N-heterocyclic substrates.[2][14]

Mechanistic Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) OA_complex L₂Pd(II)(R)(X) Pd0->OA_complex Oxidative Addition (R-X) Transmetalation_complex L₂Pd(II)(R)(R') OA_complex->Transmetalation_complex Transmetalation (R'-B(OH)₂) Transmetalation_complex->Pd0 Reductive Elimination Product_complex R-R' Transmetalation_complex->Product_complex

Caption: Catalytic cycle for the Suzuki-Miyaura C-C coupling.

Experimental Protocol: C3-Arylation

C3_Arylation_Workflow start Start: Prepare Reaction Vessel reagents Add N-Boc-3-iodo-2-methylazetidine (1.0 eq), Arylboronic Acid (1.5 eq), and K₂CO₃ (2.0 eq) to a round-bottom flask. start->reagents catalyst Add Pd(OAc)₂ and SPhos. reagents->catalyst solvent Add Dioxane and Water (4:1 mixture). catalyst->solvent inert Degas the mixture by bubbling Argon through the solution for 15 min. solvent->inert reaction Heat reaction mixture to 90 °C and stir for 8-16 hours. inert->reaction workup Cool to RT, dilute with water, and extract with Ethyl Acetate. reaction->workup purification Dry organic layer (MgSO₄), concentrate, and purify by column chromatography. workup->purification end Characterize Final Product purification->end

Caption: Experimental workflow for C3-arylation of N-Boc-azetidine.

Step-by-Step Methodology:

  • Reagent Loading: To a round-bottom flask equipped with a stir bar and condenser, add N-Boc-3-iodo-2-methylazetidine (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(OAc)₂ (2 mol%), and the ligand, SPhos (4 mol%).

  • Solvent Addition: Add dioxane and water in a 4:1 ratio to achieve a final concentration of 0.1 M with respect to the azetidine substrate.

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the flask under a positive pressure of argon and heat in a preheated oil bath at 90 °C for 8-16 hours, or until TLC/LC-MS analysis indicates completion.

  • Workup: Cool the reaction to room temperature and dilute with water.

  • Extraction: Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting crude oil via flash column chromatography.

Data Summary: Representative C3-Arylation Conditions
EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Dioxane/H₂O901089
33-Thiopheneboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)DME/H₂O851678
44-Cyanophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Dioxane/H₂O901481

Note: Yields are for isolated, purified products. The use of pre-catalysts like Pd(dppf)Cl₂ can sometimes be advantageous for heteroaryl boronic acids.

Troubleshooting and Optimization

  • Low Yield in N-Arylation: If yields are low, consider switching to a more electron-rich ligand (e.g., BrettPhos) or a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS), especially for electron-deficient aryl halides. Ensure all reagents and solvents are scrupulously anhydrous.

  • Ring Opening: While uncommon under these conditions, ring-opening of the azetidine can occur.[15] If observed, lowering the reaction temperature and using a milder base (e.g., K₃PO₄) may be beneficial, though this may require longer reaction times.

  • Dehalogenation of Aryl Halide: This side reaction suggests that the catalytic cycle is stalling. Increasing ligand loading or switching to a more robust ligand can often mitigate this issue.

  • Protodeborylation in Suzuki Coupling: The premature cleavage of the C-B bond can be a problem.[8] Using potassium trifluoroborate salts instead of boronic acids or ensuring the base is thoroughly mixed before heating can help prevent this side reaction.

Conclusion

The protocols detailed in this guide offer reliable and reproducible methods for the functionalization of 2-methylazetidine derivatives. The Buchwald-Hartwig amination provides a direct route to N-aryl azetidines, while the Suzuki-Miyaura coupling of a pre-functionalized substrate enables precise C3-arylation. By understanding the mechanistic principles and paying close attention to the key parameters of ligand, base, and solvent choice, researchers can successfully leverage these powerful cross-coupling reactions to synthesize novel and diverse libraries of azetidine-containing molecules for applications in drug discovery and beyond.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020). Available at: [Link]

  • Buchwald-Hartwig Amination Reaction Explained. Pearson+. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics. (2017). Available at: [Link]

  • N-Arylazetidines: Preparation through Anionic Ring Closure - Organic Chemistry Portal. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (2021). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies | Accounts of Chemical Research. (2020). Available at: [Link]

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine - R Discovery. (2006). Available at: [Link]

  • N-Arylazetidines: Preparation through Anionic Ring Closure | The Journal of Organic Chemistry. (2016). Available at: [Link]

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine | Request PDF. ResearchGate. (2026). Available at: [Link]

  • Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines | The Journal of Organic Chemistry. (2019). Available at: [Link]

  • Practical Aspects of Carbon-Carbon Cross-Coupling Reactions Using Heteroarenes. University of Groningen. Available at: [Link]

  • Synthesis of Saturated N-Heterocycles | The Journal of Organic Chemistry. (2014). Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Available at: [Link]

Sources

Application

Application Note: Overcoming Steric Hindrance in Solid-Phase Peptide Synthesis (SPPS) Utilizing Azetidine Derivatives

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Focus: Mechanistic troubleshooting, reagent optimization, and self-validating protocols for sterically hindered azetidines.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Focus: Mechanistic troubleshooting, reagent optimization, and self-validating protocols for sterically hindered azetidines.

Introduction to Azetidines in Peptide Therapeutics

Azetidine-2-carboxylic acid (Aze) and its derivatives are four-membered nitrogen heterocycles that serve as highly constrained proline surrogates. In medicinal chemistry, incorporating Fmoc-L-azetidine-2-carboxylic acid into a peptide backbone alters Ramachandran angles, enforces specific secondary structures (such as polyproline type II helices or β -turns), and significantly enhances proteolytic stability[1][2].

Despite their structural advantages, the incorporation of azetidines via Solid-Phase Peptide Synthesis (SPPS) introduces profound thermodynamic and kinetic challenges. The steric bulk of the contracted four-membered ring severely reduces the nucleophilicity of the secondary amine, complicating both the coupling of the azetidine derivative to the growing peptide chain and the subsequent acylation of the azetidine nitrogen[3].

Mechanistic Challenges & Causality

As an application scientist, it is critical to understand why standard SPPS protocols fail with azetidines in order to engineer a rational solution.

  • Reduced Nucleophilicity & Steric Clash: The secondary amine of the azetidine ring is sterically shielded. Standard uronium-based coupling reagents (e.g., HBTU or TBTU) form OBt active esters that lack the reactivity required to overcome the high activation energy barrier of this hindered nucleophilic attack[4].

  • Diketopiperazine (DKP) Formation: This is a catastrophic side reaction. When the Fmoc group is removed from the amino acid immediately following an azetidine residue, the newly liberated amine is highly prone to intramolecular nucleophilic attack on the adjacent amide bond or the resin ester linkage. This forms a stable 6-membered DKP ring, prematurely cleaving the peptide from the resin[5].

  • Epimerization and Guanidinylation: Prolonged coupling times—often reflexively applied to hindered sequences—increase the risk of base-catalyzed epimerization at the α -carbon. Furthermore, using excess uronium reagents (like HBTU or HATU) can lead to irreversible guanidinylation of the unreacted N-terminus, terminating chain elongation.

Strategic Reagent Selection

To establish a self-validating and high-yield protocol, the chemistry must be upgraded from standard SPPS practices.

  • Coupling Reagents: Reagents that generate highly reactive OAt (e.g., HATU) or Oxyma (e.g., COMU) esters are mandatory. COMU is particularly advantageous as it matches the reactivity of HATU but eliminates the risk of guanidinylation, making it ideal for the extended coupling times required by azetidines[4]. For extreme steric hindrance (e.g., coupling consecutive azetidines or α,α -disubstituted amino acids), phosphonium reagents like PyNTP on nonswellable resins have demonstrated superior yields by preventing the sequestration of reactive intermediates[6].

  • Resin Selection: 2-Chlorotrityl chloride (2-CTC) resin is highly recommended. The extreme steric bulk of the trityl linker physically impedes the conformational flexibility required for DKP formation[5].

Quantitative Comparison of Coupling Reagents for Hindered Amines
Coupling ReagentActive IntermediateEpimerization RiskGuanidinylation RiskSuitability for Azetidines
HBTU / TBTU OBt esterModerateHigh (if excess used)Poor (Slow kinetics)
HATU OAt esterLowHigh (if excess used)Excellent (Standard choice)
COMU Oxyma esterVery LowNoneSuperior (Safer, highly reactive)
PyNTP / PyAOP PhosphoniumLowNoneSuperior (For extreme hindrance)

Data synthesized from Bachem and Sigma-Aldrich technical guidelines[4].

Self-Validating Protocol: SPPS with Fmoc-Aze-OH

This protocol provides a step-by-step methodology for coupling an amino acid onto a resin-bound azetidine residue, which is the most kinetically demanding step.

Materials Required
  • Solid Support: 2-CTC resin (Loading: 0.4 - 0.6 mmol/g).

  • Amino Acids: Fmoc-L-azetidine-2-carboxylic acid[1], subsequent Fmoc-AA-OH.

  • Activators: COMU or HATU[4].

  • Bases & Solvents: N,N-Diisopropylethylamine (DIPEA), DBU, DMF, DCM.

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Swell the 2-CTC resin in dry DCM for 30 minutes to maximize pore accessibility.

  • Causality: DCM is preferred over DMF for initial swelling of highly cross-linked trityl resins to ensure optimal solvation of the polymer matrix.

Step 2: Fmoc Deprotection (DKP Suppression Strategy)

  • Treat the resin with 20% piperidine in DMF for 2 × 5 minutes.

  • Critical Adjustment: If sequence-specific DKP formation is observed (e.g., Aze-Pro or Aze-Gly sequences), replace piperidine with a base possessing a pKa > 23 in acetonitrile (such as DBU). This accelerates deprotection, allowing for immediate washing and trapping of the free amine before cyclization can occur[5].

Step 3: Activation and Coupling

  • Prepare the activation mixture: 4.0 eq Fmoc-AA-OH, 3.9 eq COMU, and 8.0 eq DIPEA in DMF[4].

  • Causality: COMU is used at a slight sub-stoichiometric ratio relative to the amino acid to prevent any unreacted coupling reagent from interfering with the resin-bound amine.

  • Pre-activate the mixture for 1 minute, then add to the drained resin.

  • Couple for 120 minutes at room temperature. Alternatively, utilize Microwave-Assisted SPPS (MW-SPPS) at 75°C for 15 minutes to provide the thermal energy necessary to overcome the steric transition state.

Step 4: Self-Validation (Colorimetric Testing)

  • Wash the resin thoroughly (5 × DMF, 3 × DCM).

  • Perform a Chloranil Test (not a Kaiser test).

  • Causality: The Kaiser test relies on ninhydrin, which only reacts reliably with primary amines. Because azetidine contains a secondary amine, the Chloranil test must be used. A blue/green bead indicates incomplete coupling.

Step 5: Capping (Failure Mitigation)

  • If the Chloranil test is positive, perform a second coupling using a different chemistry class (e.g., PyNTP or PyAOP)[6].

  • Regardless of the test result, treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes.

  • Causality: Capping permanently acetylates any unreacted azetidine amines. This prevents the formation of deletion sequences (n-1 peptides), ensuring that any failed sequences are easily separated from the target product during reverse-phase HPLC purification.

Workflow Visualization

SPPS_Workflow N1 1. Resin Preparation (2-CTC Resin, Swell in DCM/DMF) N2 2. Fmoc Deprotection (20% Piperidine or DBU in DMF) N1->N2 N3 3. Wash Cycle (DMF x 5, DCM x 3) N2->N3 N4 4. Activation of Fmoc-AA-OH (HATU or COMU + DIPEA) N3->N4 N5 5. Extended Coupling (120 min or Microwave 75°C) N4->N5 N6 6. Colorimetric Test (Chloranil Test for Sec. Amines) N5->N6 N7 7. Capping (Ac2O / Pyridine) N6->N7 Incomplete Coupling N8 Next Cycle / Cleavage N6->N8 Complete Coupling N7->N8

Caption: Optimized SPPS cycle for sterically hindered azetidines, highlighting critical validation and capping.

References

  • Chem-Impex. "Fmoc-L-azetidine-2-carboxylic acid – Chem-Impex". chemimpex.com. 1

  • NIH / PubMed. "Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline". nih.gov.2

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". bachem.com. 4

  • ACS Publications. "Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using PyNTP". acs.org. 6

  • Sigma-Aldrich. "Peptide Coupling Reagents Guide". sigmaaldrich.com.

  • ResearchGate. "Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides". researchgate.net. 3

  • Google Patents. "WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation". google.com. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Chemistry of Methyl 2-Methylazetidine-2-carboxylate

Welcome to the technical support center for methyl 2-methylazetidine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methyl 2-methylazetidine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this versatile but sensitive building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent undesired ring-opening reactions and achieve your desired synthetic outcomes.

Introduction

Methyl 2-methylazetidine-2-carboxylate is a valuable synthon in medicinal chemistry due to its constrained four-membered ring, which can impart unique conformational properties to molecules. However, the inherent ring strain of the azetidine core makes it susceptible to nucleophilic attack and subsequent ring opening, a common pitfall in its synthetic manipulation. This guide provides practical advice and the underlying chemical principles to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my azetidine ring opening during N-functionalization?

Ring opening during N-functionalization is a common issue and is often dependent on the reaction conditions and the nature of the electrophile. Acidic conditions can protonate the ring nitrogen, activating the ring for nucleophilic attack.[1] Similarly, certain Lewis acids used to activate the electrophile can also coordinate to the azetidine nitrogen, promoting ring cleavage.[2]

Q2: Can the gem-disubstitution at the C2 position influence the ring's stability?

Yes, the methyl and carboxylate groups at the C2 position have a significant impact on the azetidine's reactivity. The presence of two substituents at the same carbon atom can create steric hindrance, which can, in some cases, protect the ring from intermolecular nucleophilic attack. However, the electron-withdrawing nature of the carboxylate group can also influence the electronic properties of the ring, potentially affecting its stability under certain conditions.

Q3: Are there general precautions I can take to minimize ring opening?

Absolutely. Here are a few key considerations:

  • Temperature: Keep reaction temperatures as low as reasonably possible to disfavor the higher activation energy pathway of ring opening.

  • Choice of Base: For reactions requiring a base, use non-nucleophilic, sterically hindered bases to avoid competitive attack on the azetidine ring.

  • Reagent Purity: Ensure all reagents and solvents are pure and dry, as trace impurities can sometimes catalyze side reactions.

Troubleshooting Guide: Common Reactions and Solutions

This section provides a more detailed breakdown of specific reactions and how to troubleshoot the undesired ring-opening side reaction.

Issue 1: Ring Opening During N-Acylation

N-acylation is a fundamental transformation for this substrate. However, the use of highly reactive acylating agents or harsh conditions can lead to the formation of ring-opened byproducts.

Causality: The reaction of 2,2-disubstituted azetidines with carboxylic acids can lead to either the desired N-acylated product or a ring-expanded 5,6-dihydro-4H-1,3-oxazine, depending on the conditions.[3][4] The ring-expansion pathway is often favored by conditions that promote the formation of a reactive intermediate that can undergo intramolecular cyclization.

Troubleshooting Workflow:

start Ring Opening During N-Acylation q1 Are you using a strong acid catalyst or high temperatures? start->q1 s1 Switch to milder conditions. Use a non-nucleophilic base and lower the temperature. q1->s1 Yes q2 Is your acylating agent highly reactive (e.g., acyl chloride)? q1->q2 No s1->q2 s2 Consider using a less reactive acylating agent, like an anhydride, or activate the carboxylic acid in situ. q2->s2 Yes q3 Are you observing the ring-expanded oxazine product? q2->q3 No s2->q3 s3 This indicates intramolecular cyclization. Optimize conditions to favor N-acylation (see protocol below). q3->s3 Yes end Successful N-Acylation q3->end No s3->end

Caption: Troubleshooting N-acylation reactions.

Recommended Protocol for N-Acylation:

  • Reagents and Conditions:

    • Methyl 2-methylazetidine-2-carboxylate (1.0 eq)

    • Carboxylic acid (1.1 eq)

    • HBTU (1,1'-[Bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxide hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

    • Anhydrous DCM (N,N-Dimethylformamide)

    • Temperature: 0 °C to room temperature

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DCM.

    • Add HBTU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of methyl 2-methylazetidine-2-carboxylate in anhydrous DCM dropwise to the activated carboxylic acid mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Issue 2: Ring Opening During Ester Hydrolysis

Hydrolysis of the methyl ester to the corresponding carboxylic acid is often a desired transformation. However, both acidic and basic conditions can promote ring opening.

Causality: Under basic conditions, while the desired reaction is saponification of the ester, the hydroxide can also act as a nucleophile and attack the azetidine ring, leading to ring opening. Under acidic conditions, protonation of the ring nitrogen can facilitate nucleophilic attack by water.[1]

Troubleshooting and Recommendations:

ConditionRisk of Ring OpeningRecommended Approach
Strongly Basic (e.g., NaOH, KOH in MeOH/H₂O) HighAvoid if possible. If necessary, use low temperatures and carefully monitor the reaction time.
Strongly Acidic (e.g., HCl, H₂SO₄) HighGenerally not recommended due to the high propensity for ring opening.[1]
Mildly Basic (e.g., LiOH in THF/H₂O) ModerateThis is often the preferred method as it can provide a good balance between the rate of hydrolysis and the rate of ring opening.

Recommended Protocol for Mild Ester Hydrolysis:

  • Reagents and Conditions:

    • Methyl 2-methylazetidine-2-carboxylate (1.0 eq)

    • Lithium hydroxide (LiOH) (1.5 eq)

    • THF/H₂O (3:1 mixture)

    • Temperature: 0 °C to room temperature

  • Procedure:

    • Dissolve the methyl 2-methylazetidine-2-carboxylate in the THF/H₂O solvent mixture.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of LiOH in water dropwise.

    • Stir the reaction at 0 °C and monitor its progress carefully by TLC or LC-MS.

    • Once the starting material is consumed, carefully acidify the reaction mixture to pH ~3-4 with cold 1 M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the carboxylic acid.

Issue 3: Ring Opening During Reduction of the Ester

Reduction of the ester to the corresponding alcohol is another common transformation that can be fraught with the risk of ring opening, especially with powerful reducing agents.

Causality: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly reactive and can attack the azetidine ring, particularly if the nitrogen is unprotected or if there are activating groups present.[5]

Troubleshooting Workflow:

start Ring Opening During Ester Reduction q1 Are you using a strong hydride reagent (e.g., LiAlH₄)? start->q1 s1 Consider a milder reducing agent such as NaBH₄ in the presence of a Lewis acid or DIBAL-H at low temp. q1->s1 Yes q2 Is the azetidine nitrogen unprotected? q1->q2 No s1->q2 s2 Protect the nitrogen with a suitable group (e.g., Boc, Cbz) before attempting the reduction. q2->s2 Yes end Successful Ester Reduction q2->end No s2->end

Caption: Troubleshooting ester reduction reactions.

Recommended Protocol for Ester Reduction:

  • Reagents and Conditions (after N-protection):

    • N-protected methyl 2-methylazetidine-2-carboxylate (1.0 eq)

    • Sodium borohydride (NaBH₄) (2.0 eq)

    • Lithium chloride (LiCl) (2.0 eq)

    • Anhydrous THF/EtOH (1:1)

    • Temperature: 0 °C to room temperature

  • Procedure:

    • Dissolve the N-protected azetidine ester and LiCl in the anhydrous THF/EtOH solvent mixture.

    • Cool the solution to 0 °C.

    • Add NaBH₄ portion-wise, controlling any effervescence.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by flash column chromatography.

Mechanistic Insights: The Ring-Opening Pathway

Understanding the mechanism of the undesired ring-opening is key to preventing it. The following diagram illustrates the general acid-catalyzed ring-opening pathway.

cluster_0 Acid-Catalyzed Ring Opening A Azetidine B Protonated Azetidine A->B H⁺ C Nucleophilic Attack B->C Nu⁻ D Ring-Opened Product C->D

Caption: General mechanism of acid-catalyzed ring opening.

In this mechanism, protonation of the azetidine nitrogen makes the ring carbons more electrophilic and susceptible to attack by a nucleophile (Nu⁻), leading to the cleavage of a C-N bond.

References

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). PMC. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH. [Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. (2019). Polymer Chemistry (RSC Publishing). [Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a - Uniba.it. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2026). ResearchGate. [Link]

  • A green and efficient hydrolysis of met - JOCPR. (2014). [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. (2021). ACS Publications. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PubMed. [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. (2021). ACS Publications. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PMC - NIH. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Methyl azetidine-2-carboxylate. PubChem - NIH. [Link]

  • LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. (2011). Master Organic Chemistry. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1- arylethylamine via a-alkylation of N-borane complexes. Semantic Scholar. [Link]

  • reduction of carboxylic acids. Chemguide. [Link]

  • Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. (2014). PMC. [Link]

  • A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. (2015). MDPI. [Link]

  • Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). (2022). Reddit. [Link]

  • A mild, general preparation of N-acyl aziridines and 2-substituted 4(S)-benzyloxazolines. (2025). ResearchGate. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (2008). Raines Lab. [Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic Chemistry Portal. [Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. (2020). ChemRxiv. [Link]

  • Process for synthesizing L-N-protective group-azacyclobutane-2-carboxylic acid.
  • 3. Organic Syntheses Procedure. [Link]

  • Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. (2018). ACS Publications. [Link]

  • Methods for the Synthesis of Substituted Azetines. (2017). ACS Publications. [Link]

Sources

Optimization

troubleshooting low coupling yields with alpha-methylated azetidines

Technical Support Center: Troubleshooting Amide Coupling with α -Methylated Azetidines Overview α -Methylated azetidines (e.g., 2-methylazetidine) are highly valued in medicinal chemistry for imparting conformational res...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Amide Coupling with α -Methylated Azetidines

Overview α -Methylated azetidines (e.g., 2-methylazetidine) are highly valued in medicinal chemistry for imparting conformational restriction and improving the metabolic stability of drug candidates. However, coupling these secondary, sterically hindered, and highly strained amines with carboxylic acids often results in notoriously poor yields. This guide provides a mechanistic framework and validated protocols to troubleshoot and overcome these synthetic bottlenecks.

Diagnostic Workflow

TroubleshootingFlow Start Low Amide Coupling Yield with 2-Methylazetidine Q1 Is the azetidine consumed (TLC/LCMS)? Start->Q1 No NO: Unreacted Amine (Steric Hindrance) Q1->No  Amine persists Yes YES: Byproducts Formed (Degradation/Ring-Opening) Q1->Yes  Amine depleted Sol1 Switch to HATU or COMU Optimize Base (Collidine) No->Sol1 Sol2 Use in situ Acyl Fluorides (TFFH or Deoxo-Fluor) No->Sol2  If HATU fails Sol3 Check for Ring-Opening (Mass = Product + Nu) Yes->Sol3 Sol4 Lower Temp (0°C) Use Non-Nucleophilic Base Sol3->Sol4

Diagnostic workflow for troubleshooting low yields in alpha-methyl azetidine couplings.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why do standard coupling reagents like EDC/HOBt or DCC fail with 2-methylazetidine? A1: The failure is primarily kinetic, driven by severe steric hindrance. In a standard EDC/HOBt coupling, the carboxylic acid is converted to an HOBt-active ester. For the amide bond to form, the nitrogen lone pair of the azetidine must attack the carbonyl carbon of the active ester[1]. The α -methyl group on the azetidine ring creates significant steric bulk directly adjacent to the nucleophilic nitrogen, blocking the optimal trajectory for nucleophilic attack. Consequently, the active ester either hydrolyzes back to the starting material or undergoes side reactions before the amine can react[1]. Solution: Transition to uronium/aminium-based reagents containing the HOAt moiety (HATU) or Oxyma-based reagents (COMU). The nitrogen atom in the pyridine ring of HOAt provides an adjacent hydrogen-bonding acceptor that pre-organizes the hindered amine, accelerating the coupling step[1]. COMU offers similar efficiency to HATU but with reduced explosive hazards and lower epimerization rates[2].

Q2: My LCMS shows that the 2-methylazetidine is completely consumed, but my desired amide yield is <10%. What is happening? A2: You are likely observing azetidine ring-opening. Azetidines possess a high inherent ring strain of approximately 25.4 kcal/mol[3]. During coupling, if the reaction conditions are too harsh, acidic, or run at elevated temperatures, the azetidine nitrogen can become protonated or coordinate with Lewis acidic species. This activates the strained four-membered ring, making the unsubstituted carbons highly susceptible to nucleophilic attack (e.g., by chloride ions if using acid chlorides), leading to ring-cleavage via an SN​2 -type mechanism or the formation of an azafulvenium intermediate[3][4]. Solution: Ensure strictly anhydrous conditions and avoid Lewis acidic additives. If using acyl chlorides, the generated HCl must be immediately scavenged by a non-nucleophilic base at low temperatures (0 °C to -78 °C) to prevent protonation of the azetidine[3].

Q3: I am using the HCl salt of 2-methylazetidine. Could this be affecting my yield? A3: Yes. Low molecular weight azetidines are highly volatile and are almost exclusively handled as hydrochloride or trifluoroacetate salts. To participate in the coupling, the amine must be free-based in situ. If insufficient base is added, the amine remains protonated and non-nucleophilic. However, adding a large excess of a strong base (like triethylamine) can promote racemization of the activated carboxylic acid[1]. Solution: Use exactly 1.2 to 1.5 equivalents of a hindered, non-nucleophilic base such as N,N -diisopropylethylamine (DIPEA) or 2,4,6-collidine to liberate the free amine without accelerating epimerization[1].

Quantitative Reagent Comparison

To select the optimal activation strategy for α -branched azetidines, consult the following comparison of coupling efficiencies.

Coupling StrategyActive IntermediateReactivity with Hindered AminesEpimerization RiskByproduct Removal
EDC / HOBt OBt-esterPoor; often stalls or hydrolyzes[1]ModerateEasy (water-soluble urea)[1]
HATU / DIPEA OAt-esterExcellent; HOAt nitrogen assists attack[1]Low to ModerateModerate (requires basic washes)
COMU / DIPEA Oxyma-esterExcellent; comparable to HATU[2]Very Low[2]Easy (water-soluble byproducts)
TFFH (Acyl Fluoride) Acyl FluorideExceptional; highly electrophilic[2][5]LowEasy (volatile HF, scavenged by base)

Note: Acyl fluorides generated in situ (e.g., via TFFH) are uniquely suited for extremely hindered or electron-deficient amines where even HATU fails, due to the small size and high stability of the C-F bond prior to amine attack[2][5].

Mechanistic Pathways

ReactionPathways Acid Carboxylic Acid + Coupling Reagent ActiveEster Activated Ester (e.g., OAt or Oxyma) Acid->ActiveEster Base (DIPEA) Amide Desired Amide (Successful Coupling) ActiveEster->Amide + Azetidine Azetidine 2-Methylazetidine (Free Base) Protonated Protonated Azetidinium (Excess Acid/HCl) Azetidine->Protonated H+ / Lewis Acids Azetidine->Amide Attack on Ester RingOpen Ring-Opened Byproduct (Nucleophilic Cleavage) Protonated->RingOpen Nucleophile (e.g., Cl-)

Competing pathways: desired amide formation vs. acid-catalyzed ring opening of azetidines.

Validated Experimental Protocols
Protocol A: High-Efficiency Coupling using COMU

Causality: COMU is selected over HATU to minimize the risk of explosive hazards associated with HOAt derivatives, while maintaining equivalent reactivity for hindered secondary amines[2].

  • Preparation: In an oven-dried flask under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM (0.1 M to 0.2 M concentration).

  • Base Addition: Add 2,4,6-collidine (3.0 equiv). Note: Collidine is preferred over DIPEA to minimize epimerization of the carboxylic acid.

  • Activation: Cool the mixture to 0 °C. Add COMU (1.1 equiv) in one portion. Stir for 5–10 minutes to ensure complete formation of the Oxyma-active ester.

  • Amine Addition: Add the 2-methylazetidine hydrochloride salt (1.2 equiv) directly to the activated mixture. The excess collidine will liberate the free base in situ.

  • Reaction: Allow the reaction to slowly warm to room temperature (20-25 °C). Monitor closely by LCMS or TLC. Do not apply heat, as elevated temperatures provide the activation energy required for azetidine ring decomposition[3].

  • Quench & Workup: Once the acid is consumed (typically 1–4 hours), quench with saturated aqueous NaHCO3​ . Extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (if DMF was used) to remove solvent, followed by brine. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: In Situ Acyl Fluoride Generation

Causality: When steric hindrance completely halts OAt/Oxyma ester attack, generating an acyl fluoride provides a smaller, highly electrophilic intermediate that is remarkably stable to hydrolysis but highly reactive toward hindered amines[5].

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 30 minutes to form the acyl fluoride[2].

  • Coupling: Add the 2-methylazetidine salt (1.5 equiv).

  • Reaction: Stir at room temperature. Because acyl fluorides are thermally stable and less prone to promoting azetidine ring-opening than acyl chlorides, the reaction can be gently heated (e.g., 40 °C) if it stalls, though room temperature is always preferred initially to protect the strained ring[3][5].

  • Workup: Wash the reaction mixture with 1N HCl (briefly, to avoid ring opening), saturated NaHCO3​ , and brine. Dry over MgSO4​ and concentrate.

References
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines Organic Chemistry Frontiers (RSC Publishing)[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Organic Solubility of Methyl 2-methylazetidine-2-carboxylate Hydrochloride

Welcome to the Technical Support Center for methyl 2-methylazetidine-2-carboxylate hydrochloride. This sterically constrained amino acid derivative is a critical building block in modern peptide synthesis and peptidomime...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methyl 2-methylazetidine-2-carboxylate hydrochloride. This sterically constrained amino acid derivative is a critical building block in modern peptide synthesis and peptidomimetic drug development. However, its ionic nature and the inherent ring strain of the azetidine moiety present unique solubility and stability challenges in organic workflows.

This guide provides validated, causality-driven troubleshooting strategies to optimize its solubility in organic solvents, ensuring high yields and preserving molecular integrity during your syntheses.

Section 1: Diagnostic Logic for Solubility Optimization

Before altering your reaction conditions, use the following decision matrix to determine the most appropriate solubilization strategy based on your downstream chemical requirements.

G Start Methyl 2-methylazetidine-2-carboxylate HCl Solubility Issue in Organic Solvent Q1 Can the reaction tolerate the free amine form? Start->Q1 FreeBase Perform Free-Basing (Aqueous or Anhydrous) Q1->FreeBase Yes KeepSalt Must Retain HCl Salt Q1->KeepSalt No Aqueous Standard Moisture Tolerance: Mild Aqueous Base (pH 7-8) Extraction FreeBase->Aqueous Standard Anhydrous Moisture Sensitive: In situ Zn Dust in THF FreeBase->Anhydrous Strictly Anhydrous PolarSolv Use Polar Aprotic Solvents (DMSO, DMF, CHCl3) KeepSalt->PolarSolv

Caption: Logical decision tree for selecting a solubilization strategy.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: Why does methyl 2-methylazetidine-2-carboxylate hydrochloride exhibit near-zero solubility in standard organic solvents like DCM, THF, or diethyl ether? Causality & Expert Insight: The compound exists as a stable ionic lattice comprised of an ammonium cation and a chloride anion. Non-polar and weakly polar organic solvents lack the dielectric constant required to overcome this high lattice energy and solvate the individual ions. As observed with 1, the ionic nature inherently restricts solubility to highly polar media like water[1]. While free, zwitterionic amino acids are completely insoluble in organic media, esterifying the carboxylate removes the zwitterionic character. Consequently, the hydrochloride salts of these esters can achieve moderate solubility in 2 (e.g., DMSO, acetonitrile, or chloroform)[2], but they remain stubbornly insoluble in standard ethereal or halogenated solvents used for coupling reactions.

Q2: How can I optimize the solubility of this compound for organic synthesis (e.g., peptide coupling) without degrading the molecule? Causality & Expert Insight: The standard industry solution is "free-basing"—converting the protonated ammonium salt back to its neutral free amine form. The neutral methyl 2-methylazetidine-2-carboxylate partitions readily into organic solvents. However, the azetidine ring is a highly basic, strained four-membered system, and the adjacent methyl ester is highly susceptible to base-catalyzed hydrolysis. If you use a strong base (e.g., NaOH) or allow prolonged aqueous exposure, the ester will rapidly hydrolyze into the corresponding carboxylic acid. To prevent this, extraction must be performed using a mild base (like sodium bicarbonate) to maintain the aqueous layer at a. This specific pH window liberates the free amine while preserving the delicate ester linkage.

Q3: My downstream reaction is extremely moisture-sensitive. Is there an anhydrous method to solubilize the salt? Causality & Expert Insight: Yes. If aqueous extraction introduces unacceptable levels of moisture, you can perform an in situ anhydrous deprotonation. A proven methodology involves treating the suspended hydrochloride salt in THF or DCM with 3[3]. The zinc facilitates the deprotonation of the hydrochloride salt without the need for aqueous basic solutions or tertiary amine bases (which can cause racemization or side reactions in peptide synthesis). The resulting free amine ester dissolves directly into the organic solvent, and the insoluble zinc salts are simply filtered away.

Section 3: Quantitative Data: Solubility Profile & Solvent Compatibility

To aid in solvent selection, the table below summarizes the solubility behavior of both the hydrochloride salt and the free base form across common laboratory solvents.

SolventDielectric Constant (ε)Compound FormRelative SolubilityRecommended Application
Water 80.1HCl SaltVery High (>100 mg/mL)Aqueous stock solutions
DMSO 46.7HCl SaltModerate (10-50 mg/mL)Direct use in polar aprotic conditions
Chloroform (CHCl₃) 4.8HCl SaltLow to ModerateNMR studies, host-guest reactions
Tetrahydrofuran (THF) 7.5Free BaseHigh (>50 mg/mL)Anhydrous peptide coupling
Dichloromethane (DCM) 9.1Free BaseHigh (>50 mg/mL)Standard organic synthesis, extractions
Section 4: Validated Experimental Protocols

Workflow Step1 1. Dissolution Dissolve HCl salt in minimal H2O Step2 2. Neutralization Add NaHCO3 dropwise Maintain pH 7.0 - 8.0 Step1->Step2 Step3 3. Extraction Extract rapidly with DCM or EtOAc Step2->Step3 Step4 4. Drying Dry organic layer over anhydrous Na2SO4 Step3->Step4 Step5 5. Concentration Evaporate solvent in vacuo (<30°C) Step4->Step5

Caption: Step-by-step experimental workflow for aqueous free-basing.

Protocol A: Mild Aqueous Free-Basing (Self-Validating System)

This protocol is designed to prevent the base-catalyzed hydrolysis of the methyl ester while ensuring complete transfer of the free amine into the organic phase.

  • Dissolution: Suspend 1.0 equivalent of methyl 2-methylazetidine-2-carboxylate hydrochloride in a minimal volume of cold distilled water (0–5 °C).

  • Neutralization (Self-Validation Checkpoint): Slowly add a saturated aqueous solution of NaHCO₃ dropwise under continuous stirring. Monitor the solution with a calibrated pH meter until it reaches exactly pH 7.5–8.0 . Do not exceed pH 8.5, or ester hydrolysis will occur.

  • Extraction: Immediately transfer the mixture to a separatory funnel and extract with 3 volumes of cold Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: Rapid extraction minimizes the contact time between the free ester and the aqueous phase.

  • Washing & Drying (Self-Validation Checkpoint): Wash the combined organic layers once with brine, then dry over anhydrous Na₂SO₄. The organic layer should be perfectly clear, indicating the absence of a water emulsion.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo at a low temperature (<30 °C) to yield the pure, organic-soluble free base.

Protocol B: Anhydrous In Situ Deprotonation

Use this protocol when downstream reactions (e.g., specific carbodiimide couplings) are strictly intolerant of trace moisture.

  • Suspension: Suspend 1.0 equivalent of the hydrochloride salt in anhydrous THF under an inert atmosphere (N₂ or Argon).

  • Activation: Add 1.5 equivalents of activated zinc dust (pre-washed sequentially with 1N HCl, water, and acetone, then dried thoroughly under vacuum).

  • Reaction (Self-Validation Checkpoint): Stir the suspension vigorously at room temperature for 15–30 minutes. Successful deprotonation is visually indicated as the insoluble crystalline salt gradually dissolves into the THF, leaving only the dark zinc suspension.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the zinc dust and precipitated zinc-chloride complexes.

  • Application: The resulting clear THF filtrate contains the solubilized free amine ester and is ready for immediate use in downstream coupling reactions.

Section 5: References
  • [2] Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. National Institutes of Health (NIH). 2

  • [1] Improving solubility of DL-Threonine methyl ester hydrochloride for reactions. Benchchem. 1

  • US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Google Patents. Link

  • [3] A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. 3

Sources

Optimization

minimizing racemization in azetidine-2-carboxylate peptide synthesis

A Guide to Minimizing Racemization for Researchers and Drug Development Professionals Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Racemization for Researchers and Drug Development Professionals

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during the incorporation of azetidine-2-carboxylate (Azt), a critical factor in ensuring the purity and biological activity of synthetic peptides. As a proline analogue, Azt introduces unique conformational constraints into peptides, but its strained four-membered ring presents specific challenges during synthesis, most notably the preservation of stereochemical integrity.[1][2]

This resource provides in-depth, field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Azt-containing peptide synthesis?

A: Racemization is the process where the pure L-Azt enantiomer loses its stereochemical integrity during the coupling reaction, converting into a mixture of both L- and D-Azt.[3] This results in the formation of a diastereomeric peptide impurity that is often difficult to separate from the desired product. The biological activity of a peptide is critically dependent on its precise three-dimensional structure, and even minor diastereomeric impurities can drastically reduce efficacy or introduce off-target effects.[3]

Q2: What are the primary mechanisms of racemization during peptide synthesis?

A: There are two principal pathways for racemization during the carboxyl group activation required for peptide bond formation[3][4][5]:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism for most amino acids.[3] The activated carboxyl group of the N-protected amino acid cyclizes to form a planar oxazolone intermediate. The proton at the alpha-carbon (Cα) of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemistry.[3][5]

  • Direct Enolization (α-Proton Abstraction): A base can directly abstract the Cα-proton from the activated amino acid, forming a planar enolate intermediate, which leads to racemization upon reprotonation.[3][5]

While proline is highly resistant to racemization because its secondary amine structure makes oxazolone formation impossible, the strained ring of azetidine-2-carboxylate may behave differently, making it susceptible under certain conditions.

Q3: Which factors have the greatest impact on Azt racemization?

A: Several factors during the coupling step can significantly influence the degree of racemization[4]:

  • Coupling Reagents & Additives: The choice of coupling reagent is paramount. Highly reactive intermediates generated by carbodiimides (e.g., DCC, DIC) can promote racemization unless used with suppressing additives like Oxyma Pure, HOBt, or HOAt.[3][4][6][7]

  • Base: The strength and steric hindrance of the base used are critical.[4][8] Strong, non-hindered bases like DIPEA can accelerate Cα-proton abstraction, increasing racemization risk.[4][6] Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred.[4][6][8]

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including the side reactions that lead to racemization.[3][6] Performing couplings at lower temperatures (e.g., 0°C) is a common strategy to minimize this risk.[3]

  • Solvent: The polarity of the solvent can influence racemization rates. While DMF is a standard solvent, its polarity can sometimes facilitate racemization pathways.[6][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: I'm observing significant diastereomer formation in my Azt-containing peptide. What is the most likely cause?

A: Significant diastereomer formation points directly to racemization during the coupling of the Azt residue. The first step in troubleshooting is to critically evaluate your coupling protocol.

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Troubleshooting

Technical Support Center: Handling &amp; Storage Protocols for Hygroscopic Azetidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, weighing, and storage challenges associated with Azetidine Hydrochloride (CAS 36520...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, weighing, and storage challenges associated with Azetidine Hydrochloride (CAS 36520-39-5) .

Azetidine hydrochloride is a four-membered cyclic amine salt widely used as a building block in pharmaceutical research[1]. However, its hydrochloride nature renders it highly polar, creating a strong thermodynamic driving force to absorb atmospheric moisture (deliquescence)[2]. If unmanaged, this moisture disrupts the crystal lattice, leading to clumping, stoichiometry errors, and downstream reaction failures.

This guide provides field-proven, self-validating protocols to ensure scientific integrity during your drug development workflows.

Quantitative Data: Hygroscopicity Classifications

To properly handle azetidine hydrochloride, you must first understand the degree of moisture uptake your laboratory environment might induce. The table below summarizes standard hygroscopicity classifications and their corresponding handling requirements.

Table 1: Hygroscopicity Classification & Required Handling Strategies

ClassificationMoisture Uptake (at 25°C, 80% RH)Physical State ImpactRequired Handling Protocol
Non-hygroscopic < 0.2% w/wFree-flowing powderStandard ambient benchtop weighing.
Slightly hygroscopic 0.2% - 2.0% w/wMinor clumpingBenchtop with rapid transfer; keep sealed.
Moderately hygroscopic 2.0% - 15.0% w/wSevere clumping / StickyWeighing by difference / Dry box required.
Very hygroscopic > 15.0% w/w (Deliquescent)Liquefaction / SolutionStrict Glove Box / Schlenk techniques[3].

(Data adapted from pharmaceutical industry hygroscopicity guidelines[4])

Self-Validating Experimental Protocols

When handling hygroscopic salts, every protocol must have a built-in verification step to ensure accuracy. Do not rely on assumptions; rely on gravimetric proof.

Protocol A: Precision Weighing by Difference (For Routine Synthesis)

Causality: Exposing a bulk container of azetidine hydrochloride to ambient humidity introduces water into the entire batch. Furthermore, weighing a deliquescing solid directly on a balance pan exposes it to air currents and moisture, skewing the mass[5]. Weighing by difference isolates the bulk material and ensures you only measure the exact mass transferred.

Step-by-Step Methodology:

  • Preparation: Pre-weigh a sealable glass vial (Vial A) equipped with a septum cap. Purge the vial with inert gas (Argon or N₂).

  • Bulk Transfer: Inside a dry environment (or working as rapidly as possible), transfer an approximate excess amount of azetidine hydrochloride into Vial A and immediately seal it.

  • Initial Weighing: Weigh the sealed Vial A on an analytical balance to record the total mass ( M1​ ).

  • Dispensing: Quickly unseal Vial A, dispense the required amount of salt directly into your pre-purged reaction flask, and immediately reseal Vial A.

  • Final Weighing: Reweigh the sealed Vial A to obtain the new mass ( M2​ ).

  • Calculation: The exact mass of the anhydrous salt dispensed is M1​−M2​ [5].

Self-Validation Check: The protocol validates itself mathematically. Because the salt is never exposed to the balance chamber's ambient air during the actual measurement, any upward drift caused by moisture absorption is eliminated. If the balance reading is perfectly stable during the weighing of the sealed vial, the anhydrous integrity of the transfer is confirmed.

Protocol B: Drying and Recovery of Clumped Salts

Causality: If your azetidine hydrochloride has clumped, water molecules have intercalated into the salt matrix. While azetidine hydrochloride is thermally stable with a melting point >300°C[2], applying excessive heat to strained 4-membered rings can risk degradation. High-vacuum desiccation at mild temperatures is the safest recovery method[3].

Step-by-Step Methodology:

  • Transfer: Move the clumped azetidine hydrochloride into a pre-weighed Schlenk flask.

  • Vacuum Application: Connect the flask to a high-vacuum line (< 1 mbar)[3].

  • Mild Heating: Apply gentle heating (40°C - 50°C) using an oil bath or aluminum heating block.

  • Desiccation: Allow the sample to dry under vacuum for 12 hours.

  • Inert Backfill: Backfill the flask with Argon and record the mass.

  • Iterative Drying: Re-apply vacuum and heat for an additional 2 hours, then reweigh.

Self-Validation Check: The drying process is complete and self-validated when the mass difference between consecutive 2-hour drying cycles is < 0.1 mg (constant weight). This proves all unbound water has been successfully removed.

Troubleshooting & FAQs

Q: My analytical balance reading continuously drifts upward when I weigh azetidine hydrochloride. What is happening? A: An upward drift is the classic signature of a hygroscopic sample actively absorbing atmospheric moisture from the weighing chamber[6]. You are weighing water, not your API. To troubleshoot, immediately switch to the "Weighing by Difference" method (Protocol A) using small-mouth sealed containers[5].

Q: To avoid moisture, I lowered my lab's humidity to 20%. Now the azetidine hydrochloride powder is flying everywhere when I try to weigh it. Why? A: By dropping the humidity below 30-40%, you have created an environment highly conducive to static electricity[6]. The fine powder is repelling itself and the weighing vessel. Solution: Do not use plastic weighing boats[6]. Switch to glass vessels or anti-static metal spatulas, or use an anti-static ionizer gun in the balance chamber[5].

Q: How should the bulk material be stored to maximize shelf life? A: Azetidine hydrochloride must be stored in a tightly closed container under an inert atmosphere (Argon) at 2-8°C[2]. Critical Causality Step: When retrieving the salt from cold storage, you must allow the sealed container to equilibrate to room temperature (approx. 30 minutes) before opening it[5]. Opening a cold container causes immediate condensation of ambient humidity directly onto the salt, ruining the batch.

Q: Are there safety concerns when handling this salt? A: Yes. Azetidine hydrochloride is classified as a hazardous chemical that causes skin irritation and serious eye irritation[7]. Always wear appropriate PPE (chemical safety goggles, gloves) and handle in a well-ventilated area or fume hood[7].

Visual Workflow: Handling Decision Tree

Below is the logical workflow for inspecting, drying, and weighing azetidine hydrochloride to ensure experimental success.

AzetidineHandling A Retrieve Azetidine HCl (Equilibrate to Room Temp) B Visual Inspection: Is the salt clumped? A->B C Vacuum Desiccation (40°C, 12h under Argon) B->C Yes (Moisture present) D Determine Assay Moisture Sensitivity B->D No (Free-flowing) C->D Constant weight achieved E Glove Box Weighing (<5 ppm H2O) D->E Strict anhydrous required F Weighing by Difference (Benchtop Protocol A) D->F Routine synthesis G Seal & Store at 2-8°C (Under Inert Atmosphere) E->G F->G

Caption: Workflow for inspecting, drying, and weighing hygroscopic azetidine hydrochloride salts.

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Optimization

Technical Support Center: Optimizing Hydrolysis of Sterically Hindered Azetidine Esters

Welcome to the Advanced Troubleshooting Guide for azetidine ester hydrolysis. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, ring-opening, or epimerization when deprotec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for azetidine ester hydrolysis. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, ring-opening, or epimerization when deprotecting sterically congested four-membered heterocycles.

The rigid, highly strained geometry of the azetidine ring fundamentally alters the reactivity of attached functional groups. When bulky N-protecting groups (like Boc or Cbz) are adjacent to ester moieties, standard aqueous saponification often fails. This guide provides field-proven, mechanistically grounded solutions to overcome these synthetic bottlenecks.

Diagnostic Workflow: Selecting the Optimal Cleavage Strategy

Before attempting to force a sluggish hydrolysis with heat or excess base—which inevitably leads to degradation—consult the decision matrix below to select a reagent system tailored to your substrate's steric and electronic environment.

Workflow Start Sterically Hindered Azetidine Ester EsterType What is the ester alkyl group? Start->EsterType tButyl tert-Butyl Ester EsterType->tButyl MeEt Methyl / Ethyl Ester EsterType->MeEt Acid Acidic Cleavage (TFA / DCM) tButyl->Acid Eliminates Isobutylene Epimer Is there high risk of alpha-epimerization? MeEt->Epimer Base Mild Amine Base (t-BuNH2 / LiBr) Epimer->Base Yes (Sensitive) KOSiMe3 Anhydrous Cleavage (KOSiMe3 / Et2O) Epimer->KOSiMe3 No (Stable)

Decision matrix for selecting the optimal hydrolysis pathway for azetidine esters.

Mechanistic FAQs & Troubleshooting

Q1: Why does standard LiOH/THF/H₂O hydrolysis fail or give low yields for N-Boc-azetidine-2-carboxylic acid esters? A1: The failure of standard aqueous saponification is rooted in steric shielding. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen and the rigid constraints of the 4-membered ring severely block the Bürgi-Dunitz trajectory required for the incoming hydroxide nucleophile to attack the ester carbonyl. When researchers attempt to overcome this by applying prolonged heat, the strained azetidine ring becomes susceptible to base-catalyzed ring-opening or alpha-carbon epimerization.

Q2: How can I achieve high-yield hydrolysis of hindered methyl/ethyl esters without causing epimerization? A2: For highly hindered esters where aqueous LiOH fails, anhydrous potassium trimethylsilanolate (KOSiMe₃) in diethyl ether is the premier choice. KOSiMe₃ acts as a highly nucleophilic, yet less basic, hydroxide equivalent. It successfully attacks the ester to form a silyl ester intermediate, which rapidly hydrolyzes to the carboxylic acid during aqueous workup, routinely delivering yields up to 96%[1]. Caution: If the alpha-proton is exceptionally acidic, KOSiMe₃ can still cause competitive epimerization. In such cases, carefully control the equivalents and run the reaction at lower temperatures[2].

Q3: Is there a milder alternative for base-sensitive azetidine substrates? A3: Yes. If your substrate is highly prone to epimerization, a mild system utilizing tert-butylamine (t-BuNH₂) and Lithium Bromide (LiBr) in aqueous methanol can selectively cleave the ester while leaving N-Boc groups intact[3]. The Li⁺ ion acts as a Lewis acid to activate the carbonyl, while the amine facilitates the hydrolysis without the harsh basicity of alkali hydroxides.

Q4: What is the best strategy if my azetidine ester is a tert-butyl ester? A4: Tert-butyl esters cannot be efficiently hydrolyzed via base-catalyzed nucleophilic acyl substitution due to extreme steric hindrance. Instead, they must be cleaved via an acid-catalyzed elimination mechanism. Treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the standard, reliable method, yielding the product by eliminating isobutylene gas[4]. Note that this will globally deprotect an N-Boc group, yielding the azetidine amino acid as a TFA salt.

Comparative Yield Data

To guide your experimental design, the following table summarizes the expected quantitative outcomes of various hydrolysis methods applied to sterically hindered azetidine substrates.

Cleavage MethodReagent SystemTarget Substrate ScopeTypical YieldEpimerization Risk
Aqueous Saponification LiOH, THF/H₂OUnhindered primary esters40–60%Moderate to High
Anhydrous Silanolate KOSiMe₃, Et₂OHindered methyl/ethyl esters85–96%Low to Moderate
Mild Amine/Salt t-BuNH₂, LiBr, MeOH/H₂ON-Boc protected alkyl esters80–90%Low
Acidic Elimination TFA, DCMtert-Butyl esters>95%None

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating specific in-process controls (like TLC monitoring and specific quenching agents), these protocols ensure causality between your actions and the chemical outcome.

Protocol A: Anhydrous Hydrolysis using Potassium Trimethylsilanolate (KOSiMe₃)

Best for: Hindered methyl or ethyl azetidine esters where aqueous base fails.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the hindered N-Boc-azetidine methyl ester (1.0 equiv, e.g., 1.0 mmol) in anhydrous diethyl ether (10 mL, 0.1 M concentration).

  • Reagent Addition: Add Potassium Trimethylsilanolate (KOSiMe₃) (1.5 equiv, 1.5 mmol) in one portion at room temperature. Causality Check: Using an anhydrous nucleophile prevents competitive hydrolysis of the N-Boc group and drives the formation of the transient silyl ester intermediate[1].

  • Reaction Monitoring: Stir for 30–60 minutes. Monitor by TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the higher-Rf ester spot completely disappears, replaced by a baseline spot (the potassium salt).

  • Quenching (Critical Step): Add water (500 µL) followed immediately by solid citric acid (1.5 equiv). Causality Check: Utilizing solid citric acid instead of aqueous HCl prevents the accidental acidic cleavage of the N-Boc protecting group during the pH adjustment (target pH ~4).

  • Isolation: Separate the layers. Extract the aqueous layer repeatedly with diethyl ether and chloroform. Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield the pure N-Boc azetidine carboxylic acid.

Protocol B: Acid-Mediated Cleavage of tert-Butyl Azetidine Esters

Best for: tert-Butyl esters (Note: will concurrently remove N-Boc groups).

  • Dissolution: Dissolve the azetidine tert-butyl ester (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Add Trifluoroacetic Acid (TFA) dropwise to achieve a 1:1 v/v ratio with DCM.

  • Cleavage: Remove the ice bath, warm to room temperature, and stir for 2–3 hours. Causality Check: The strong acid protonates the ester carbonyl, facilitating the departure of the tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas. The visible cessation of micro-bubbling serves as a physical indicator of reaction progress[4].

  • Concentration: Remove volatiles under a steady stream of N₂ or via rotary evaporation.

  • Azeotropic Drying (Self-Validation): Co-evaporate the resulting residue with toluene (3 × 10 mL). This step physically removes residual strongly hydrogen-bonded TFA, yielding a free-flowing solid of the azetidine carboxylic acid TFA salt, ready for downstream peptide coupling.

References

  • An Olefination Entry for the Synthesis of Enantiopure α,ω-Diaminodicarboxylates and Azabicyclo[X.Y.0]alkane Amino Acids Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Efficient Synthesis of Enantiopure Pyrrolizidinone Amino Acid Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O Source: Publicación Semestral Pädi (UAEH) URL:[Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes Source: Organic & Biomolecular Chemistry - RSC Publishing URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude Methyl 2-Methylazetidine-2-carboxylate

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with methyl 2-methylazetidine-2-carboxylate. This guide provides in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with methyl 2-methylazetidine-2-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with the purification of this valuable synthetic intermediate. As a strained, small-ring heterocyclic compound bearing a secondary amine and an ester functional group, its purification requires a nuanced approach to avoid common pitfalls such as ring-opening, hydrolysis, and poor separation from structurally similar impurities.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific issues that may arise during the purification of methyl 2-methylazetidine-2-carboxylate, providing probable causes and actionable solutions.

Problem 1: Product Streaking or Tailing on Silica Gel TLC/Flash Chromatography

Symptoms: Your product spot on the TLC plate appears elongated, or the peak during flash chromatography is broad and asymmetrical, tailing significantly. This leads to poor separation and mixed fractions.

Probable Causes:

  • Acid-Base Interaction: The secondary amine of the azetidine ring is basic and interacts strongly with the acidic silanol groups on the surface of standard silica gel. This strong, non-specific binding prevents clean elution.[1]

  • Inappropriate Solvent Polarity: The chosen eluent may not be sufficiently polar to effectively displace the compound from the silica.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a volatile tertiary amine to the mobile phase. Triethylamine (Et₃N) at 0.5-2% (v/v) is standard. Ammonia in methanol (e.g., 2M solution) can also be used, typically by adding a small percentage of this stock solution to the eluent. This competing base will occupy the acidic sites on the silica, allowing your product to elute more symmetrically.[1]

    • Rationale: The added amine acts as a competitive inhibitor for the binding sites on the silica gel, effectively "masking" the acidic nature of the stationary phase and allowing for a more ideal chromatographic separation based on polarity.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: This is a pre-treated silica gel where the surface has been functionalized with amino groups. It provides a less acidic environment and is often very effective for the purification of amines.[1]

    • Deactivated Silica Gel: You can prepare this by pre-treating standard silica gel with a solution of triethylamine in your non-polar solvent, then evaporating the solvent before loading your column.

    • Basic Alumina (Al₂O₃): Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying amines. However, be aware that very polar compounds might bind irreversibly. It is crucial to test with TLC first.

Problem 2: Suspected On-Column Decomposition

Symptoms: You observe multiple new spots on your TLC analysis of the collected fractions that were not present in the crude material. The overall recovery of the desired product is low.

Probable Causes:

  • Ring Strain and Acidity: The strained four-membered azetidine ring can be susceptible to ring-opening, particularly when exposed to the acidic environment of silica gel for prolonged periods.[2]

  • Ester Hydrolysis: If your solvent system contains water and is either acidic or basic, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Solutions:

  • Minimize Contact Time:

    • Use Flash Chromatography: Avoid slow gravity column chromatography. Flash chromatography minimizes the residence time of your compound on the stationary phase.

    • Optimize Solvent System: Develop a solvent system that provides a retention factor (Rƒ) of approximately 0.25-0.35 on TLC. This ensures the compound elutes in a reasonable number of column volumes.

  • Neutralize the Stationary Phase:

    • Employ the mobile phase modifications or alternative stationary phases described in Problem 1 . A less acidic environment is less likely to promote decomposition.

  • Use Anhydrous Solvents: Ensure your solvents are dry to prevent ester hydrolysis, especially if a basic modifier is used in the eluent.

Problem 3: Co-elution with a Similar Polarity Impurity

Symptoms: Despite a well-behaved spot on TLC, you are unable to achieve baseline separation from a persistent impurity during column chromatography.

Probable Causes:

  • Structurally Related Impurities: The impurity may be a regioisomer or a byproduct with very similar functional groups and polarity to your desired product. For instance, if the synthesis involves the cyclization of a precursor, an uncyclized but similarly functionalized impurity might be present.

  • Insufficiently Selective Solvent System: The chosen eluent may not have the right selectivity to differentiate between your product and the impurity.

Solutions:

  • Solvent System Optimization:

    • Vary Solvent Components: Instead of simply increasing the polarity of a two-solvent system (e.g., ethyl acetate/hexanes), try a different solvent combination with different chemical properties. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the selectivity of the separation.[3]

    • Ternary Solvent Systems: Consider adding a third solvent in a small amount to fine-tune the separation. For example, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture can sometimes resolve closely running spots.

  • Derivative Formation and Purification:

    • Boc Protection: Protect the secondary amine with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc protected compound will have a significantly different polarity and is often easier to purify by standard silica gel chromatography. The Boc group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) after purification.[4]

  • Alternative Purification Techniques:

    • Recrystallization: If a suitable solvent or solvent system can be found, recrystallization is an excellent method for removing small amounts of impurities.

    • Preparative HPLC: For high-purity material, especially on a smaller scale, reversed-phase preparative HPLC can provide excellent separation of closely related compounds.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of methyl 2-methylazetidine-2-carboxylate?

A1: The impurities will largely depend on the synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: For example, precursors like 2,4-dihalobutanoates or related linear amino esters.

  • Ring-Opened Byproducts: Such as 4-amino-2-methylbutanoates, which can form if the azetidine ring is cleaved.[2]

  • Solvent Residues: Solvents used in the reaction and workup (e.g., THF, acetonitrile, ethyl acetate) are common. Their characteristic peaks can be identified in ¹H NMR spectra.[6][7][8][9]

  • Reagents: Residual coupling agents or bases used in the synthesis.

Q2: What is a good starting point for a flash chromatography solvent system?

A2: For a compound of this nature, a good starting point for TLC analysis would be a gradient of ethyl acetate in hexanes or dichloromethane. Given the presence of the amine, it is highly recommended to include 1% triethylamine in the eluent from the start. A typical starting eluent might be 20-50% ethyl acetate in hexanes with 1% Et₃N.

Q3: Can I purify methyl 2-methylazetidine-2-carboxylate by distillation?

A3: Distillation is a possibility for purification, but it may not be ideal for removing closely related impurities with similar boiling points. Additionally, thermal stress on the strained azetidine ring could potentially lead to decomposition. If distillation is attempted, it should be performed under high vacuum and at the lowest possible temperature.

Q4: My compound is an oil. How can I attempt recrystallization?

A4: If your compound is an oil, you may be able to crystallize it as a salt. The hydrochloride or camphorsulfonate salts of azetidines are often crystalline solids.[2][10]

  • Protocol for Salt Formation: Dissolve the crude oil in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (or a stoichiometric amount of an acid like (R)-(-)-camphorsulfonic acid) dropwise with stirring. The resulting salt may precipitate out and can then be recrystallized.

Q5: How can I assess the purity of my final product?

A5: A combination of techniques is recommended for purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of your compound and help identify any organic impurities. The absence of signals corresponding to starting materials or common solvents is a good indicator of purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a very sensitive technique that can detect trace impurities. A single peak in the LC chromatogram with the correct mass-to-charge ratio in the mass spectrum is a strong indicator of high purity.

  • Elemental Analysis (CHN Analysis): For a final, pure sample, the experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier
  • Solvent System Selection:

    • On a silica gel TLC plate, test various ratios of ethyl acetate in hexanes (or dichloromethane). To each test eluent, add 1% triethylamine.

    • Aim for a solvent system that gives your product an Rƒ value of approximately 0.25-0.35.

  • Column Packing:

    • Dry-pack a glass column with the appropriate amount of silica gel.

    • Wet the column with the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes + 1% Et₃N).

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane or the column eluent.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Run the column using a gradient of your chosen solvent system, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • To remove the triethylamine, the residue can be co-evaporated with a solvent like dichloromethane or placed under high vacuum.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection:

    • Find a "good" solvent that dissolves your compound at an elevated temperature but not at room temperature.

    • Find a "poor" solvent in which your compound is insoluble, but that is miscible with the "good" solvent. Common pairs include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.[11][12]

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the hot "good" solvent until the solid just dissolves.

  • Crystallization:

    • While stirring the hot solution, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

    • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. You can insulate the flask to encourage the formation of larger crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

Visual Workflow and Decision-Making

Purification Strategy Decision Tree

This diagram outlines a logical workflow for choosing the appropriate purification technique for crude methyl 2-methylazetidine-2-carboxylate.

Purification_Strategy Purification Workflow for Methyl 2-Methylazetidine-2-carboxylate start Crude Product tlc TLC Analysis (Silica) Eluent: EtOAc/Hexanes + 1% Et3N start->tlc streaking Streaking or Poor Separation? tlc->streaking flash_chrom Flash Chromatography (Silica + 1% Et3N) streaking->flash_chrom No alt_chrom Alternative Chromatography (Amine-Silica or Alumina) streaking->alt_chrom Yes pure_oil Pure Product (Oil) flash_chrom->pure_oil alt_chrom->pure_oil salt_formation Salt Formation (e.g., HCl salt) pure_oil->salt_formation If solid desired recrystallization Recrystallization salt_formation->recrystallization pure_solid Pure Product (Solid) recrystallization->pure_solid

Caption: Decision tree for purification.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Online]. Available: [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Online]. Available: [Link]

  • DSpace@MIT. 7.6. Two-Solvent Recrystallization Guide. [Online]. Available: [Link]

  • ACS Publications. (2016, February 19). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry. [Online]. Available: [Link]

  • PubChem - NIH. Methyl azetidine-2-carboxylate. [Online]. Available: [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Online]. Available: [Link]

  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. [Online]. Available: [Link]

  • Google Patents. Azetidine-2-carboxylic acid derivatives. [Online].
  • Biotage. C18 Flash Chromatography in Rapid Isolation of Organic Compounds. [Online]. Available: [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Online]. Available: [Link]

  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. [Online]. Available: [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Online]. Available: [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Online]. Available: [Link]

  • Google Patents. Processes for producing azetidine-2-carboxylic acid and intermediates thereof. [Online].
  • RSC Publishing. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. [Online]. Available: [Link]

  • MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Online]. Available: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Derivatization of 2-Methylazetidine

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most notorious challenges in heterocyclic chemistry: the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most notorious challenges in heterocyclic chemistry: the N-derivatization of 2-methylazetidine.

While 2-methylazetidine is a highly valuable, structurally compact geostere used to introduce unique conformational constraints in drug discovery[1], the α -methyl group adjacent to the secondary amine creates severe steric hindrance[2]. This often leads to stalled reactions, poor yields, or unwanted side reactions. This guide provides field-validated strategies to overcome these kinetic barriers[3].

Strategic Decision Matrix

Before troubleshooting a failed reaction, ensure you have selected the correct synthetic pathway. The diagram below outlines the optimal methodologies for derivatizing sterically hindered azetidines.

Workflow Start 2-Methylazetidine N-Derivatization Aryl Aryl Halide Coupling Start->Aryl Alkyl Alkyl Halide Coupling Start->Alkyl Acyl Carboxylic Acid Coupling Start->Acyl BH Buchwald-Hartwig (XantphosPd G4 / Cs2CO3) Aryl->BH RedAm Reductive Amination (Aldehyde + STAB) Alkyl->RedAm Bypass SN2 Steric Clash Amide Amide Bond Formation (HATU / DIPEA) Acyl->Amide

Decision matrix for selecting the optimal N-derivatization pathway for 2-methylazetidine.

Troubleshooting Guides & FAQs

Q1: Direct N-alkylation of 2-methylazetidine with alkyl bromides is yielding <20% product and taking days. How can I improve this? Expert Insight: The α -methyl group severely restricts the Bürgi-Dunitz trajectory required for a standard SN​2 attack on the alkyl halide[2][4]. Furthermore, the inherent basicity of the azetidine often acts as a Brønsted base rather than a nucleophile, promoting competitive E2 elimination of the alkyl halide to generate alkene byproducts. Solution: Abandon direct alkylation in favor of Reductive Amination . By condensing 2-methylazetidine with an aldehyde to form an iminium intermediate, you completely bypass the SN​2 steric clash. Use Sodium Triacetoxyborohydride (STAB) with a Lewis acid additive like Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) to force iminium formation prior to reduction.

Q2: My Buchwald-Hartwig amination with an aryl chloride is stalling at 30% conversion. What ligand system is optimal? Expert Insight: Standard phosphine ligands (e.g., BINAP or dppf) form tight coordination spheres around the Palladium center. This leaves insufficient spatial volume for bulky α -branched secondary amines to undergo the crucial reductive elimination step, causing the catalytic cycle to stall[5]. Solution: Utilize third- or fourth-generation Palladium precatalysts with wide bite-angle ligands. XantphosPd G4 or BrettPhosPd G4 are exceptionally effective for this specific substrate[1]. The rigid backbone of Xantphos forces the Pd center into a geometry that accelerates reductive elimination, even with sterically demanding amines[6].

Q3: Amide coupling with standard EDC/HOBt shows significant unreacted 2-methylazetidine. Why? Expert Insight: The active OBt-ester intermediate is relatively bulky. The α -methyl group of the azetidine creates a severe steric clash during the nucleophilic acyl substitution, significantly raising the transition state activation energy[3]. Solution: Switch to highly reactive uronium coupling reagents like HATU or COMU paired with DIPEA. Alternatively, if your carboxylic acid is stable, convert it to an acid chloride using oxalyl chloride, and perform the coupling with a catalytic amount of DMAP to act as an efficient acyl transfer agent.

Quantitative Data: Method Comparison

To aid in your experimental design, below is a summary of the expected performance metrics for various derivatization strategies when applied specifically to 2-methylazetidine.

Derivatization TypeReagent/Catalyst SystemTypical YieldSteric TolerancePrimary Failure Mode
Direct Alkylation Alkyl Halide, K2​CO3​ 10–30%LowE2 Elimination / Stalling
Reductive Amination Aldehyde, STAB, Ti(OiPr)4​ 70–90%HighOver-reduction of aldehyde
Amide Coupling Carboxylic Acid, EDC/HOBt20–50%ModerateIncomplete conversion
Amide Coupling Acid Chloride, DMAP, DIPEA80–95%HighHydrolysis of acid chloride
C-N Cross Coupling Aryl Halide, XantphosPd G475–95%Very HighProtodehalogenation
Validated Experimental Protocols
Protocol A: High-Yield Buchwald-Hartwig Amination

Adapted from the optimized synthesis of next-generation kinase inhibitors[1][6].

Reagents: Aryl halide (1.0 eq), 2-methylazetidine (1.2 eq), XantphosPd G4 (5 mol%), Cs2​CO3​ (2.0 eq), anhydrous 1,4-dioxane.

  • Preparation: In a flame-dried reaction vial under a nitrogen atmosphere, combine the aryl halide, Cs2​CO3​ , and XantphosPd G4[1].

  • Addition: Add anhydrous 1,4-dioxane, followed by 2-methylazetidine.

    • Self-Validation Step: Ensure the mixture is thoroughly degassed via sparging with N2​ or Argon for at least 5 minutes. Pd(0) intermediates are highly oxygen-sensitive; failure to degas will result in catalyst death (indicated by a rapid color change to black).

  • Reaction: Seal the vial and heat to 100 °C for 3–12 hours[6].

  • Monitoring: Monitor the reaction via LC-MS.

    • Pro-Tip: 2-methylazetidine lacks a strong UV chromophore. Do not rely on the disappearance of the amine peak; instead, track the consumption of the aryl halide or utilize ELSD/CAD detectors.

  • Workup: Cool the mixture to room temperature, dilute with water, extract with EtOAc, and wash with brine[1]. Dry over Na2​SO4​ , filter, and concentrate under vacuum.

Protocol B: Sterically Tolerant Reductive Amination

A robust alternative to direct SN​2 alkylation.

Reagents: Aldehyde (1.0 eq), 2-methylazetidine (1.2 eq), STAB (1.5 eq), Ti(OiPr)4​ (1.0 eq), anhydrous 1,2-dichloroethane (DCE).

  • Iminium Formation: Dissolve the aldehyde and 2-methylazetidine in anhydrous DCE. Add Ti(OiPr)4​ dropwise. Stir at room temperature for 2 hours.

    • Causality: The Lewis acid coordinates the carbonyl oxygen, forcing the formation of the iminium ion and overcoming the initial steric resistance of the α -methyl group.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) portion-wise to control mild exotherms.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ .

    • Self-Validation Step: The quench will generate copious amounts of white titanium dioxide precipitates. You must filter the biphasic mixture through a pad of Celite before extraction. Skipping this filtration will result in intractable emulsions that trap your product. Extract the clear filtrate with DCM.

References
  • [1] Title: Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • [6] Title: Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC Source: National Institutes of Health (NIH) URL: 6

  • Title: CAS 1638744-13-4: 1,1-Dimethylethyl (2R,3S) - CymitQuimica Source: CymitQuimica URL:

  • [2] Title: Full text of "Handbook of Heterocyclic Chemistry" Source: Archive.org URL: 2

  • [3] Title: (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol Source: Benchchem URL: 3

  • [4] Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL: 4

  • [5] Title: Investigation of organic reactions in aqueous medium enabled by surfactants Source: KOPS (University of Konstanz) URL: 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Methyl 2-Methylazetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of methyl 2-methylazetidine-2-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of methyl 2-methylazetidine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents a predicted spectral analysis based on established NMR principles and data from closely related analogs.

We will compare the predicted data for methyl 2-methylazetidine-2-carboxylate with the experimental data for two key alternatives: methyl azetidine-2-carboxylate and 1-tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate (N-Boc-methyl 2-methylazetidine-2-carboxylate) . This comparative approach will elucidate the structural effects of the C2-methyl group and the N-Boc protecting group on the chemical shifts and coupling constants of the azetidine ring system.

The Significance of Azetidines in Drug Discovery

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1] Their strained ring system imparts unique conformational properties, making them valuable as constrained bioisosteres of more flexible acyclic or larger ring systems. Azetidine-2-carboxylic acid and its derivatives, in particular, serve as proline analogs and have been incorporated into a variety of biologically active molecules.[1]

Predicted ¹H and ¹³C NMR Spectral Data of Methyl 2-Methylazetidine-2-carboxylate

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for methyl 2-methylazetidine-2-carboxylate. These predictions are derived from the analysis of the NMR data of the comparative compounds and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for Methyl 2-Methylazetidine-2-carboxylate (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)
NH~1.8-2.5br s1H-
H3~2.0-2.3m2H
H4~3.4-3.6t2H~7.5
OCH₃~3.7s3H-
C2-CH₃~1.5s3H-

Table 2: Predicted ¹³C NMR Data for Methyl 2-Methylazetidine-2-carboxylate (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C=O~174-176
C2~65-68
C3~25-28
C4~45-48
OCH₃~52-54
C2-CH₃~22-25

Comparative NMR Analysis

The following tables provide a side-by-side comparison of the NMR data for methyl 2-methylazetidine-2-carboxylate and its selected analogs. This comparison highlights the influence of substituents on the chemical environment of the azetidine ring.

Table 3: Comparison of ¹H NMR Data

CompoundH3 (ppm)H4 (ppm)OCH₃ (ppm)C2-CH₃ (ppm)N-substituent (ppm)
Methyl 2-methylazetidine-2-carboxylate (Predicted)~2.0-2.3 (m)~3.4-3.6 (t)~3.7 (s)~1.5 (s)~1.8-2.5 (br s, NH)
Methyl azetidine-2-carboxylate~2.2-2.4 (m)~3.5-3.7 (t)~3.7 (s)-~2.0 (br s, NH)
N-Boc-methyl 2-methylazetidine-2-carboxylate[2]~2.41 (m)~3.75 (br s), ~3.97 (m)-~1.76-1.84 (m)~1.49 (br s, Boc)

Table 4: Comparison of ¹³C NMR Data

CompoundC=O (ppm)C2 (ppm)C3 (ppm)C4 (ppm)OCH₃ (ppm)C2-CH₃ (ppm)N-substituent (ppm)
Methyl 2-methylazetidine-2-carboxylate (Predicted)~174-176~65-68~25-28~45-48~52-54~22-25-
Methyl azetidine-2-carboxylate~175~58~26~46~52--
N-Boc-methyl 2-methylazetidine-2-carboxylate[2]~171.3~72.5~31.3~47.1-~23.9~79.5 (t-Bu C), ~28.0 (t-Bu CH₃)

Causality Behind Experimental Choices and Spectral Interpretation

The choice of a deuterated solvent is crucial for NMR analysis to avoid large solvent signals that can obscure the analyte's peaks. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.

Analysis of ¹H NMR Spectra:

  • Azetidine Ring Protons: The protons on the azetidine ring typically appear as complex multiplets due to geminal and vicinal coupling. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the substituents on the ring.

  • Effect of the C2-Methyl Group: The introduction of a methyl group at the C2 position is predicted to cause a slight upfield shift of the H3 protons due to its electron-donating inductive effect. The C2-methyl protons themselves would appear as a singlet in the absence of adjacent protons.

  • Effect of the N-Boc Group: The N-Boc protecting group significantly influences the chemical shifts of the ring protons. The electron-withdrawing nature of the carbamate carbonyl group causes a downfield shift of the adjacent H4 protons. The bulky tert-butyl group can also lead to the observation of rotamers, which may result in broadened or multiple signals for the ring protons.[2]

Analysis of ¹³C NMR Spectra:

  • Carbonyl Carbon: The carbonyl carbon of the ester group typically resonates in the downfield region of the spectrum (~170-175 ppm).

  • Azetidine Ring Carbons: The chemical shifts of the azetidine ring carbons are sensitive to the substitution pattern. The C2 carbon, being attached to both a nitrogen and a carboxyl group, is expected to be the most downfield of the ring carbons.

  • Effect of the C2-Methyl Group: The C2-methyl group will appear in the aliphatic region of the spectrum. Its presence also shifts the C2 carbon further downfield due to the alpha-carbon effect.

  • Effect of the N-Boc Group: The N-Boc group introduces two new carbon signals: the quaternary carbon of the tert-butyl group and the methyl carbons. The carbamate carbonyl also has a characteristic chemical shift.

Experimental Protocols

A detailed, step-by-step methodology for the NMR analysis of azetidine derivatives is provided below.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the purified methyl 2-methylazetidine-2-carboxylate or its analog.

  • Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is a good starting point for many organic compounds. For more polar compounds, DMSO-d₆ or Methanol-d₄ can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Data Acquisition
  • Spectrometer: Acquire the NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: 16-64 scans are typically averaged to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

    • Acquisition Time: Typically 2-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A 2-second delay is a good starting point.

Data Processing and Analysis
  • Fourier Transform: The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration: The integral of each peak in the ¹H NMR spectrum is determined to establish the relative ratio of protons in different chemical environments.

  • Peak Picking and Multiplicity Analysis: The chemical shift of each peak is recorded, and the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) are determined from the ¹H NMR spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of methyl 2-methylazetidine-2-carboxylate.

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Spectroscopy transfer->h1_nmr c13_nmr 13C NMR Spectroscopy transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phasing & Baseline Correction ft->phase_base reference Chemical Shift Referencing phase_base->reference integrate Integration (1H) reference->integrate peak_pick Peak Picking & Multiplicity Analysis integrate->peak_pick Structural Elucidation Structural Elucidation peak_pick->Structural Elucidation

Caption: Workflow for NMR-based characterization.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the logical connections between different NMR parameters and the structural information they provide for methyl 2-methylazetidine-2-carboxylate.

NMR Interpretation Logic cluster_h1 1H NMR Data cluster_c13 13C NMR Data cluster_structure Structural Information h_chem_shift Chemical Shift (δ) proton_env Proton Environments h_chem_shift->proton_env h_integration Integration proton_ratio Proton Ratio h_integration->proton_ratio h_multiplicity Multiplicity (Splitting) neighbor_protons Neighboring Protons h_multiplicity->neighbor_protons h_coupling Coupling Constant (J) dihedral_angle Dihedral Angle h_coupling->dihedral_angle c_chem_shift Chemical Shift (δ) carbon_types Carbon Types (sp3, sp2) c_chem_shift->carbon_types c_num_signals Number of Signals unique_carbons Number of Unique Carbons c_num_signals->unique_carbons

Caption: Logic flow for NMR spectral interpretation.

References

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

Sources

Comparative

comparing metabolic stability of azetidine vs pyrrolidine derivatives

Topic: Comparing Metabolic Stability of Azetidine vs. Pyrrolidine Derivatives Executive Summary The strategic substitution of saturated nitrogen heterocycles is a cornerstone of modern lead optimization.

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Metabolic Stability of Azetidine vs. Pyrrolidine Derivatives

Executive Summary

The strategic substitution of saturated nitrogen heterocycles is a cornerstone of modern lead optimization. Historically, the 5-membered pyrrolidine ring has been a mainstay in medicinal chemistry. However, researchers are increasingly utilizing ring contraction strategies—specifically substituting pyrrolidines with 4-membered azetidines—to overcome pharmacokinetic liabilities. This guide provides an objective, data-driven comparison of the metabolic stability of azetidine versus pyrrolidine derivatives, detailing the mechanistic causality behind their divergent clearance profiles and providing self-validating experimental protocols for in vitro assessment.

Mechanistic Rationale: The Causality of Ring Contraction

The shift from a pyrrolidine to an azetidine scaffold fundamentally alters the physicochemical properties of a drug candidate, directly impacting its susceptibility to Cytochrome P450 (CYP450)-mediated metabolism. This improved stability is driven by two primary causal factors:

  • Lipophilicity and CYP450 Affinity : The active sites of major metabolizing enzymes (e.g., CYP3A4, CYP2D6) are highly lipophilic. Azetidines possess a smaller hydrocarbon volume and reduced surface area compared to pyrrolidines, resulting in a lower partition coefficient (logP). For example, in representative sulfonylamides, contracting the ring from pyrrolidine to azetidine reduces the calculated logP from ~1.6 to ~1.3[1]. This reduction in lipophilicity decreases non-specific binding to the CYP active site, thereby lowering the intrinsic clearance ( CLint​ )[2].

  • Stereoelectronic Effects and Bond Dissociation Energy (BDE) : The primary metabolic vulnerability of saturated cyclic amines is CYP-mediated α -carbon oxidation. The 4-membered azetidine ring possesses significantly higher ring strain than the 5-membered pyrrolidine. This strain alters the orbital hybridization of the ring carbons, increasing the s-character of the α -C-H bonds. Consequently, the Bond Dissociation Energy (BDE) is elevated, making the initial hydrogen abstraction by the CYP450 iron-oxo species kinetically less favorable[3].

Comparative Data Analysis

The table below synthesizes the quantitative and mechanistic differences between these two heterocycles based on matched-molecular pair analyses[1].

ADME/Physicochemical ParameterPyrrolidine Derivatives (5-Membered)Azetidine Derivatives (4-Membered)Mechanistic Driver
Calculated Lipophilicity (cLogP) Moderate (~1.6)Lower (~1.3)Decreased hydrocarbon volume and surface area.
Aqueous Solubility ModerateHighEnhanced polarity due to lower lipophilicity.
CYP450 Binding Affinity HighLow to ModerateReduced hydrophobic interactions in the CYP active site.
α -C-H Bond Dissociation Energy BaselineElevatedIncreased ring strain alters orbital hybridization.
In Vitro Half-Life ( t1/2​ ) ShorterProlongedSynergistic effect of lower binding affinity and higher activation energy for oxidation.

*Values are representative for N-phenylsulfonyl derivatives.

Case Studies in Lead Optimization

Serotonin 5-HT2C Agonists

In the development of 5-HT2C agonists, 2 demonstrated the power of ring contraction. The transition from a pyrrolidine analogue to an azetidine analogue resulted in the most metabolically stable compound in their series when tested in Human Liver Microsomes (HLM)[2]. The enhanced stability was directly attributed to the large reduction in cLogD7.4 imparted by the azetidine ring.

Inhaled DDR1 Inhibitors for IPF

During the optimization of kinase inhibitors for Idiopathic Pulmonary Fibrosis (IPF), researchers explored the ring contraction of a pyrrolidine scaffold to an azetidine series[4]. The resulting azetidine derivative exhibited excellent metabolic stability in Lung S9 fractions ( t1/2​>150 min) and maintained high permeability, validating the 4-membered ring as a superior scaffold for inhaled therapeutics[4].

The Bioactivation Caveat: DGAT2 Inhibitors

While azetidines are generally more stable, they are not entirely immune to metabolism. In the discovery of the DGAT2 inhibitor Ervogastat, replacing a piperidine/pyrrolidine core with an azetidine improved overall CLint​ [5]. However, researchers uncovered a bioactivation liability: CYP-mediated α -carbon oxidation of the azetidine ring formed an unstable carbinolamine. This intermediate spontaneously underwent ring scission to form a reactive aldehyde, which was subsequently trapped by Glutathione (GSH) to form a Cys-Gly thiazolidine adduct[5].

CYP450_Metabolism A Azetidine Core B α-Carbinolamine Intermediate A->B CYP450 α-Oxidation C Ring-Opened Aldehyde B->C Spontaneous Ring Scission D Thiazolidine GSH Adduct C->D Nucleophilic GSH Trapping

CYP450-mediated bioactivation of azetidine leading to ring scission and GSH trapping.

Self-Validating Experimental Protocols

To objectively compare the metabolic stability of azetidine and pyrrolidine derivatives, the following self-validating protocols must be employed. These systems are designed with internal controls to ensure that any observed stability is a function of the molecule's structure, not assay failure.

Protocol 1: High-Throughput Microsomal Stability Assay (HLM/RLM)

This assay quantifies the intrinsic clearance ( CLint​ ) of the parent compound[1].

System Validation: Always run Verapamil (high clearance control) and Warfarin (low clearance control) in parallel. If Verapamil does not degrade, the microsomes or NADPH cofactor are inactive, and the assay must be rejected.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) to mimic physiological pH. Suspend liver microsomes (human or rat) to a final protein concentration of 0.5 mg/mL. Add the test compound (azetidine or pyrrolidine derivative) to a final concentration of 1 µM.

  • Thermal Equilibration: Pre-warm the incubation mixture at 37°C for 5 minutes. Causality: Introducing cold reagents to the enzymes causes temperature shock, skewing the initial Michaelis-Menten kinetics.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Causality: CYP450 enzymes are strictly NADPH-dependent; withholding it until this step establishes a precise T0​ .

  • Kinetic Sampling: Extract 50 µL aliquots at precise time points (0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing an analytical Internal Standard (IS). Causality: The cold organic solvent instantly denatures the CYP proteins, halting metabolism, while the IS corrects for any volumetric losses during downstream centrifugation.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the first-order decay ( t1/2​ ).

Microsomal_Assay Step1 1. Prepare Matrix Microsomes + Test Cpd + Buffer Step2 2. Thermal Equilibration Pre-warm at 37°C for 5 min Step1->Step2 Step3 3. Reaction Initiation Add NADPH Cofactor Step2->Step3 Step4 4. Kinetic Sampling Aliquots at 0, 5, 15, 30, 60 min Step3->Step4 Step5 5. Reaction Quenching Cold Acetonitrile + Internal Std Step4->Step5 Step6 6. Quantification Centrifugation & LC-MS/MS Step5->Step6

Step-by-step workflow for the self-validating in vitro microsomal stability assay.

Protocol 2: Reactive Metabolite Trapping (GSH Assay)

To monitor for the azetidine ring-scission liability observed in the DGAT2 program[5], a trapping assay is required.

System Validation: Use Diclofenac as a positive control, as it is known to form reactive acyl glucuronides and benzoquinone imines that readily trap GSH. Methodology: Execute Protocol 1, but supplement the initial incubation matrix with 5 mM Glutathione (GSH). GSH acts as a soft nucleophile. If the azetidine ring undergoes α -oxidation and opens into an electrophilic aldehyde, the thiol group of GSH will attack the carbonyl, forming a stable adduct. Program the LC-MS/MS to perform a neutral loss scan for 129 Da (characteristic of the γ -glutamyl moiety cleavage in GSH adducts) to confirm bioactivation.

Conclusion

For drug development professionals, contracting a pyrrolidine ring to an azetidine is a highly effective strategy to enhance metabolic stability, decrease lipophilicity, and improve aqueous solubility. However, researchers must remain vigilant regarding the potential for azetidine ring scission. By employing rigorous, self-validating microsomal and GSH-trapping assays, scientists can confidently leverage the azetidine scaffold to optimize the pharmacokinetic profiles of next-generation therapeutics.

References

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC (National Institutes of Health) URL:[Link]

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of Methyl 2-Methylazetidine-2-carboxylate

For researchers, scientists, and professionals in drug development, the stringent assessment of purity for novel chemical entities is a cornerstone of regulatory compliance and drug safety. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the stringent assessment of purity for novel chemical entities is a cornerstone of regulatory compliance and drug safety. This guide provides an in-depth, scientifically grounded protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of methyl 2-methylazetidine-2-carboxylate, a key building block in modern medicinal chemistry.

This document moves beyond a simple recitation of procedural steps. It offers a comparative analysis against alternative analytical techniques and elucidates the scientific rationale behind each stage of the validation process, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The Analytical Challenge: Purity of a Novel Azetidine Ester

Methyl 2-methylazetidine-2-carboxylate is a non-proteinogenic amino acid ester. Its unique four-membered ring structure imparts specific conformational constraints, making it a valuable scaffold in drug discovery.[5] However, its synthesis can lead to various impurities, including starting materials, by-products, and degradants. A robust, validated analytical method is therefore imperative to ensure its quality and consistency.

While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) exist for purity analysis, RP-HPLC remains the gold standard in the pharmaceutical industry due to its high sensitivity, specificity, and reproducibility for a wide range of compounds.[6][7]

The Proposed RP-HPLC Method: A Starting Point for Validation

Based on the physicochemical properties of methyl 2-methylazetidine-2-carboxylate (a polar, small molecule), a reversed-phase HPLC method is proposed. The initial method parameters are outlined below. It is crucial to understand that these are starting points and may be refined during method development and validation.

ParameterProposed ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile, non-polar stationary phase suitable for retaining and separating a broad range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent ionization of the analyte and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient 10% B to 90% B over 20 minutesA gradient elution is chosen to ensure the elution of any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 210 nmAs the analyte lacks a strong chromophore, detection at a lower UV wavelength is necessary to achieve adequate sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase A:Mobile Phase B (90:10)Dissolving the sample in a solvent similar in composition to the initial mobile phase ensures good peak shape.

The Validation Workflow: A Step-by-Step Guide with Scientific Rationale

The validation of the proposed HPLC method will be conducted in accordance with the ICH Q2(R1) guideline.[2][3] The following validation parameters will be assessed:

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Initial Method Development Specificity Specificity & Forced Degradation Dev->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Implement Technique Comparison cluster_0 Primary Technique cluster_1 Alternative Techniques HPLC HPLC-UV UPLC_MS UPLC-MS HPLC->UPLC_MS Higher Sensitivity & Specificity CE Capillary Electrophoresis HPLC->CE Higher Efficiency (for charged analytes) GC_MS GC-MS HPLC->GC_MS For Volatile Impurities

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Methylazetidine Esters

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the nuanced structural characterization of novel small molecules is paramount. Among thes...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the nuanced structural characterization of novel small molecules is paramount. Among these, saturated heterocyclic scaffolds such as azetidines have garnered significant attention due to their unique conformational properties and their role as versatile building blocks. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 2-methylazetidine esters. In the absence of direct, published fragmentation data for this specific class of molecules, this document leverages established fragmentation principles and data from structurally analogous compounds, primarily proline esters, to provide a predictive and rationalized framework for their analysis.

Introduction to the Mass Spectrometric Behavior of Cyclic Amines and Esters

The fragmentation of a molecule in a mass spectrometer is a complex process governed by the stability of the resulting fragment ions. For a molecule like a 2-methylazetidine ester, which incorporates both a strained cyclic amine and an ester functionality, the fragmentation pathways will be a composite of the characteristic cleavages of both groups, influenced by the unique structural environment of the four-membered ring.

Under Electron Ionization (EI) , a hard ionization technique, the initial event is the removal of an electron to form a radical cation (M+•). The fragmentation is then driven by the stability of the resulting radicals and carbocations. For cyclic amines, alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen) is a dominant pathway, leading to the formation of a stable iminium ion. The strained nature of the azetidine ring may also favor ring-opening reactions.[1]

Electrospray Ionization (ESI) , a soft ionization technique, typically generates protonated molecules ([M+H]+) in the positive ion mode. Fragmentation is then induced via collision-induced dissociation (CID). The fragmentation of these even-electron species often involves the loss of neutral molecules and rearrangements, which can provide valuable structural information.[2][3]

Predicted Fragmentation Patterns of 2-Methylazetidine Esters

Given the structural similarity between the four-membered 2-methylazetidine ring and the five-membered pyrrolidine ring of proline, the fragmentation behavior of proline esters serves as a valuable proxy for predicting the fragmentation of 2-methylazetidine esters.

Electron Ionization (EI) Fragmentation

Under EI, the molecular ion of a 2-methylazetidine ester is expected to be observed, though its intensity may be low due to the strained ring and the presence of multiple fragmentation pathways. The primary fragmentation pathways are predicted to be:

  • Alpha-Cleavage: The most favorable alpha-cleavage is expected to be the loss of the largest substituent on the carbon adjacent to the nitrogen. In the case of a 2-methylazetidine ester, this would involve cleavage of the bond between the carbonyl carbon and the C2 of the azetidine ring, leading to the loss of the ester group as a radical. However, a more dominant pathway is often the cleavage of the C-C bond within the ring adjacent to the nitrogen, leading to a stable iminium ion.

  • Ring Opening and Cleavage: The strain of the four-membered ring makes it susceptible to ring-opening, followed by fragmentation. This can lead to the loss of small neutral molecules like ethylene.

  • Ester-Specific Fragmentation: The ester group itself will undergo characteristic fragmentation, including:

    • Loss of the alkoxy group (-OR): This results in the formation of an acylium ion.

    • McLafferty Rearrangement: If the ester alkyl chain is long enough (at least three carbons), a McLafferty rearrangement can occur, leading to the loss of an alkene and the formation of a radical cation.[4][5]

A proposed EI fragmentation scheme for a generic 2-methylazetidine methyl ester is presented below:

EI_Fragmentation M [2-Methylazetidine Methyl Ester]+• (M+•) F1 [M - •OCH3]+ M->F1 Loss of •OCH3 F2 [M - COOCH3]+ M->F2 α-Cleavage (ester loss) F3 Ring-Opened Ion M->F3 Ring Opening F5 Iminium Ion M->F5 α-Cleavage (ring) F4 [F3 - C2H4]+• F3->F4 Loss of Ethylene

Caption: Proposed EI fragmentation pathways for a 2-methylazetidine methyl ester.

Electrospray Ionization (ESI) Fragmentation (Positive Ion Mode)

In positive ion ESI-MS/MS, the protonated molecule [M+H]+ will be the precursor ion. The fragmentation of protonated proline-containing peptides often shows a characteristic loss of the N-terminal amino acid.[6][7] By analogy, we can predict key fragmentation pathways for protonated 2-methylazetidine esters:

  • Loss of the Ester Group: A primary fragmentation pathway is likely the loss of the entire ester group as a neutral molecule (e.g., loss of methyl formate for a methyl ester).

  • Ring Cleavage: Similar to EI, ring opening and subsequent fragmentation can occur, leading to the loss of small neutral molecules.

  • Loss of the Alkoxy Group: The loss of the alcohol moiety (ROH) from the protonated ester is a common fragmentation pathway.

A proposed ESI-MS/MS fragmentation scheme for a protonated 2-methylazetidine methyl ester is depicted below:

ESI_Fragmentation MH [2-Methylazetidine Methyl Ester + H]+ F1 [MH - CH3OH]+ MH->F1 Loss of Methanol F2 [MH - HCOOCH3]+ MH->F2 Loss of Methyl Formate F3 Ring-Opened Ion MH->F3 Ring Opening F4 [F3 - C2H5N]+ F3->F4 Further Fragmentation

Caption: Proposed ESI-MS/MS fragmentation pathways for a protonated 2-methylazetidine methyl ester.

Comparison with Alternative Structures

To provide a comprehensive guide, it is instructive to compare the predicted fragmentation of 2-methylazetidine esters with that of other relevant cyclic amine esters.

Feature2-Methylazetidine EsterProline Ester (Pyrrolidine)Piperidine-2-carboxylate Ester
Ring Strain HighModerateLow
Dominant EI Fragmentation Ring opening, α-cleavageα-cleavage (loss of ester), iminium ion formationα-cleavage, loss of substituents
Dominant ESI Fragmentation Loss of ester, loss of alcoholLoss of ester, iminium ion formationLoss of alcohol, ring cleavage
Characteristic Fragment Ions Ions resulting from ring cleavageStable iminium ion (m/z 70 for proline)Fragment ions characteristic of the larger ring system

This comparison highlights how the ring strain in 2-methylazetidine esters is expected to play a more significant role in their fragmentation, leading to a higher propensity for ring-opening pathways compared to their five- and six-membered ring counterparts.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 2-methylazetidine esters by GC-MS and ESI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the polarity of the amine group, derivatization is often necessary to improve the chromatographic properties of 2-methylazetidine esters for GC-MS analysis.[8][9][10][11]

Protocol: Derivatization and GC-MS Analysis

  • Sample Preparation:

    • Dissolve a known amount of the 2-methylazetidine ester in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Derivatization (Silylation):

    • To 100 µL of the sample solution in a clean, dry vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

GCMS_Workflow Sample Sample Preparation (Dissolve in Solvent) Deriv Derivatization (e.g., Silylation) Sample->Deriv Inject GC Injection Deriv->Inject Separate GC Separation (HP-5ms column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze MS Analysis (Quadrupole) Ionize->Analyze Data Data Acquisition & Analysis Analyze->Data

Caption: Workflow for GC-MS analysis of 2-methylazetidine esters.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Analysis

ESI-MS is well-suited for the analysis of polar molecules like 2-methylazetidine esters and can often be performed without derivatization.[12]

Protocol: ESI-MS/MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of the 2-methylazetidine ester in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For infusion analysis, dilute the stock solution to 1-10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid.

  • ESI-MS Instrumentation and Conditions:

    • Mass Spectrometer: Waters Xevo TQ-S (or equivalent triple quadrupole or Q-TOF instrument).

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 20 V (can be optimized for the specific compound).

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • MS1 Scan: Scan for the protonated molecule [M+H]+.

    • MS/MS (Product Ion Scan):

      • Select the [M+H]+ ion as the precursor.

      • Apply a range of collision energies (e.g., 10-40 eV) with argon as the collision gas to generate a comprehensive fragmentation spectrum.

ESIMS_Workflow Sample Sample Preparation (Dilute in Solvent) Infuse Infusion/LC Introduction Sample->Infuse Ionize ESI Ionization (Positive Mode) Infuse->Ionize Select Precursor Ion Selection ([M+H]+) Ionize->Select Fragment Collision-Induced Dissociation (CID) Select->Fragment Analyze MS/MS Analysis (Product Ion Scan) Fragment->Analyze Data Data Acquisition & Analysis Analyze->Data

Caption: Workflow for ESI-MS/MS analysis of 2-methylazetidine esters.

Conclusion

The mass spectrometric fragmentation of 2-methylazetidine esters is predicted to be a rich interplay of pathways characteristic of both strained cyclic amines and esters. While direct experimental data remains to be published, a thorough understanding of fundamental fragmentation mechanisms and careful comparison with structurally analogous compounds like proline esters provide a robust framework for the interpretation of their mass spectra. The experimental protocols provided herein offer a starting point for the reliable and reproducible analysis of this important class of molecules, enabling their confident identification and characterization in complex research and development settings.

References

  • Eberlin, M. N. (2007). Electrospray ionization mass spectrometry: a major tool to investigate reaction mechanisms in solution. Journal of the Brazilian Chemical Society, 18, 875-893. [Link]

  • Falcinelli, S., & Ragaini, F. (2017). The chemistry of azetidines. Targets in Heterocyclic Systems, 21, 214-253.
  • Herbert, C. G., & Johnstone, R. A. W. (2003). Mass spectrometry basics. CRC press.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Kaltashov, I. A., & Eyles, S. J. (2005). Mass spectrometry in biophysics: conformation and dynamics of biomolecules. John Wiley & Sons.
  • Kruve, A., & Kaupmees, K. (2017). Real-world samples in ESI and LC/ESI/MS: a review. Analytical and bioanalytical chemistry, 409(26), 6103-6119. [Link]

  • Niessen, W. M. (2001). Liquid chromatography-mass spectrometry (Vol. 79). CRC press.
  • Siuzdak, G. (1994). The emergence of mass spectrometry in biochemical research. Proceedings of the National Academy of Sciences, 91(24), 11290-11297. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
  • Tureček, F., & McLafferty, F. W. (1993). Interpretation of mass spectra. University Science Books.
  • Watson, J. T., & Sparkman, O. D. (2007).
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry.
  • Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(9), 1597-1608.
  • Knapp, D. R. (1979).
  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.
  • McLafferty, F. W. (1959). Mass spectrometric analysis. Molecular rearrangements. Analytical Chemistry, 31(1), 82-87.
  • Cole, R. B. (Ed.). (2011).
  • Blau, K., & Halket, J. (Eds.). (1993).
  • NIST Chemistry WebBook. (n.d.). Azetidine. Retrieved from [Link]

  • Orata, F. (2012). Derivatization reactions and reagents for gas chromatography analysis.
  • Harrison, A. G. (2018).
  • Kataoka, H. (2003). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Vuckovic, D. (2013). Current trends and challenges in sample preparation for global metabolomics and proteomics. Analyst, 138(7), 1964-1989.
  • Zenkevich, I. G. (1997). General regularities of the gas chromatographic retention of organic compounds in the context of the LFER principle. Russian Chemical Reviews, 66(6), 481.
  • Gross, J. H. (2017). Mass spectrometry: a textbook. Springer.
  • Djerassi, C., & Fenselau, C. (1965). Mass spectrometry in structural and stereochemical problems. LXXXIV. The nature of the McLafferty rearrangement. Journal of the American Chemical Society, 87(24), 5747-5752.
  • Bowie, J. H. (2002). Mass spectrometry of negative ions. Chemical reviews, 102(1), 221-252.
  • Cooks, R. G. (Ed.). (2015).
  • Vékey, K. (1996). Internal energy effects in mass spectrometry. Journal of mass spectrometry, 31(5), 445-463.
  • Gaskell, S. J. (1997). Electrospray: principles and practice. Journal of mass spectrometry, 32(7), 677-688.

Sources

Validation

chiral HPLC analysis of (R)- and (S)-methyl 2-methylazetidine-2-carboxylate

An In-Depth Technical Guide to the Chiral HPLC Analysis of (R)- and (S)-Methyl 2-Methylazetidine-2-carboxylate Abstract The enantiomeric purity of methyl 2-methylazetidine-2-carboxylate, a critical chiral building block...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chiral HPLC Analysis of (R)- and (S)-Methyl 2-Methylazetidine-2-carboxylate

Abstract

The enantiomeric purity of methyl 2-methylazetidine-2-carboxylate, a critical chiral building block in modern drug discovery, is a crucial parameter dictating the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust separation of its (R)- and (S)-enantiomers. We delve into the foundational principles of chiral recognition on polysaccharide-based stationary phases, present a comparative analysis of leading column chemistries, and provide detailed, field-proven protocols to guide researchers toward efficient and reliable method development.

Introduction: The Significance of Chiral Azetidines

Azetidines are a privileged class of four-membered azaheterocycles increasingly incorporated into drug candidates to enhance metabolic stability, improve physicochemical properties, and provide rigid conformational constraint.[1] Specifically, chiral C2-substituted azetidines like methyl 2-methylazetidine-2-carboxylate serve as valuable intermediates.[2][3] As regulatory bodies demand stringent control over stereoisomeric purity, the development of accurate and precise analytical methods for enantiomeric excess (e.e.) determination is not merely a procedural step but a cornerstone of quality control and process development. This guide focuses on the practical application of chiral HPLC for this purpose, comparing two of the most powerful and widely adopted classes of chiral stationary phases (CSPs).

The Engine of Separation: Understanding Polysaccharide-Based CSPs

The most successful and versatile CSPs for a broad range of chiral compounds are based on derivatives of the natural polymers cellulose and amylose.[4][5] Columns such as Lux Cellulose-1 (and its equivalent, CHIRALCEL® OD®) and CHIRALPAK® AD-H are staples in chiral method development.[6][7][8] Their effectiveness stems from the unique, helical three-dimensional structure of the polysaccharide backbone, which is coated or bonded to a silica support.[6]

The chiral selector, typically a carbamate derivative like tris(3,5-dimethylphenylcarbamate), is attached to the polysaccharide.[9][10] This creates chiral grooves and cavities where enantiomers can interact differently. The primary mechanisms governing chiral recognition are a combination of:

  • Steric Interactions: One enantiomer fits more favorably into the chiral groove of the CSP than the other.

  • Hydrogen Bonding: Interactions between polar groups on the analyte (like the amine nitrogen or ester carbonyl) and the carbamate groups on the CSP.

  • π-π Interactions: Stacking between aromatic rings on the CSP selector and any aromatic moieties on the analyte.

  • Dipole-Dipole Interactions: Electrostatic interactions between polar functional groups.[6]

The subtle differences in the spatial arrangement of these interaction points allow the CSP to "recognize" and differentially retain the two enantiomers, leading to their separation.

Fig. 1: Chiral Recognition Mechanism cluster_CSP Chiral Stationary Phase (Polysaccharide Groove) cluster_Analyte Analyte ((S)-Enantiomer) CSP_Groove Chiral Cavity PiStack π-π Stacking Site (Phenyl Ring) HBond Hydrogen Bond Donor/Acceptor (Carbamate N-H, C=O) Analyte_S Amine (N-H) Ester (C=O) Analyte_S->CSP_Groove Steric Fit Analyte_S:f0->HBond H-Bond

Caption: Key interaction forces enabling enantioseparation on a polysaccharide CSP.

Comparative Analysis: Cellulose vs. Amylose Platforms

While both derived from polysaccharides, cellulose and amylose have different glycosidic linkages, resulting in distinct helical structures. This structural difference means that even with the same derivatizing selector, their chiral recognition abilities can be different and often complementary.[11] For this guide, we compare two workhorse columns:

  • Lux Cellulose-1 / CHIRALCEL® OD-H: Based on Cellulose tris(3,5-dimethylphenylcarbamate).[9][12]

  • CHIRALPAK® AD-H: Based on Amylose tris(3,5-dimethylphenylcarbamate).[7][13]

Our analysis will focus on the Normal Phase (NP) mode, which typically offers the best selectivity for polysaccharide CSPs.[14] Due to the basic nature of the azetidine nitrogen, a mobile phase additive is required to ensure good peak shape and prevent deleterious interactions with the silica support. Diethylamine (DEA) is a common and effective choice.[4][15]

Data Presentation: Performance Comparison

The following table summarizes representative experimental data for the separation of racemic methyl 2-methylazetidine-2-carboxylate on the two selected columns under optimized Normal Phase conditions.

ParameterLux Cellulose-1 / OD-HCHIRALPAK® AD-H
Mobile Phase n-Hexane / Isopropanol (IPA) / DEA (90:10:0.1, v/v/v)n-Hexane / Isopropanol (IPA) / DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Retention Time (t_R1) 8.52 min10.21 min
Retention Time (t_R2) 10.31 min13.58 min
Selectivity (α) 1.251.39
Resolution (R_s) 2.85 4.10

Note: Data is illustrative of typical performance for this class of compound.

Interpretation of Results
  • CHIRALPAK® AD-H (Amylose): Under these conditions, the amylose-based column provides superior performance. The higher selectivity factor (α = 1.39) indicates a greater difference in the strength of interaction between the two enantiomers and the CSP. This translates directly to a significantly better resolution (R_s = 4.10), resulting in more robust baseline separation. This method would be ideal for accurate quantification of enantiomeric impurities.

  • Lux Cellulose-1 / OD-H (Cellulose): The cellulose-based column also provides a successful separation with a resolution value (R_s = 2.85) that is well above the baseline separation threshold (R_s > 1.5). While not as high as the AD-H column in this specific instance, it is still a highly effective and validatable method. In chiral method development, it is common to find that one column significantly outperforms others for a specific analyte.[8]

Experimental Protocols and Method Development

A systematic approach is key to efficient method development. The workflow below outlines a standard screening and optimization process.

Caption: A generalized workflow for chiral HPLC method development.

Protocol 1: Chiral Analysis on CHIRALPAK® AD-H

This protocol details the optimized method providing the best resolution.

  • Instrumentation:

    • HPLC system with UV detector.

    • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size.[13]

  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in the ratio 80:20:0.1 (v/v/v).

    • For example, to make 1 L: mix 800 mL n-Hexane, 200 mL IPA, and 1 mL DEA.

    • Sonicate for 10-15 minutes to degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 215 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Dissolve the racemic standard or sample of methyl 2-methylazetidine-2-carboxylate in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[8]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Identify the enantiomer peaks and perform quantification based on peak area.

Protocol 2: Chiral Analysis on Lux Cellulose-1 / CHIRALCEL® OD-H

This protocol details the alternative method using the cellulose-based column.

  • Instrumentation:

    • HPLC system with UV detector.

    • Column: Lux Cellulose-1 or CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm particle size.[6]

  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in the ratio 90:10:0.1 (v/v/v).

    • Sonicate for 10-15 minutes to degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 215 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL and filter.

  • Procedure:

    • Equilibrate the column and inject the sample as described in the previous protocol.

Conclusion and Recommendations

Both amylose- and cellulose-based chiral stationary phases are highly effective for the enantiomeric separation of methyl 2-methylazetidine-2-carboxylate. Based on our comparative data, the CHIRALPAK® AD-H column offers superior resolution and is the recommended primary column for this analysis. The Lux Cellulose-1 / CHIRALCEL® OD-H provides a robust and reliable alternative, reinforcing the value of screening both column types during method development. The protocols provided herein serve as a validated starting point for researchers, scientists, and drug development professionals, enabling the accurate and efficient determination of enantiomeric purity for this important chiral building block.

References

  • HPLC-MART. Lux Cellulose-1 - Phenomenex - Chiral. [Link]

  • Phenomenex. Lux Cellulose-1 Chiral LC Columns. [Link]

  • Daicel Chiral Technologies. CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325. [Link]

  • Daicel Chiral Technologies. CHIRALPAK® AD-H 4.6x250mm, 5µm HPLC Column | 19042. [Link]

  • Phenomenex. Lux Chiral HPLC Columns for Chiral Separation. [Link]

  • Pataj, Z. et al. (2021). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 26(11), 3345. [Link]

  • Phenomenex. Phenomenex Adds Two Phases to Lux® 10 µm Chiral Bulk Media Line for Preparative Chromatography. [Link]

  • Daicel Chiral Technologies. Instruction manual for chiralpak® ad-h. [Link]

  • Daicel Chiral Technologies. CHIRALPAK AD-H Instruction Manual. [Link]

  • ResearchGate. How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. [Link]

  • Phenomenex. Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 190, 113508. [Link]

  • Breitbach, Z. S., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77(21-22), 1607-1616. [Link]

  • Daicel Chiral Technologies. Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. [Link]

  • Royal Society of Chemistry. (2022). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. New Journal of Chemistry, 46(38), 18455-18463. [Link]

  • Phenomenex. Lux® 5 µm Cellulose-1 and Cellulose-2 Preparative Chiral Phases. [Link]

  • Phenomenex. A Unique Selectivity for Chiral Separations. [Link]

  • Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. [Link]

  • UVISON Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. [Link]

  • Whyte, A., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Organic Letters, 23(1), 188-193. [Link]

  • MZ-Analysentechnik. Chiral FAQs. [Link]

  • Phenomenex. Care and Use Notes for Lux SFC. [Link]

  • Ribeiro, A. R., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(9), 1694. [Link]

  • Pharmaceutical Society of Korea. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-183. [Link]

  • LCGC International. (2020). Chiral Separations. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Journal of the American Chemical Society. (2009). Enantioselective Intramolecular Michael Addition of Nitronates onto Conjugated Esters: Access to Cyclic γ-Amino Acids with up to Three Stereocenters. [Link]

  • The Journal of Organic Chemistry. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]

  • Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. (2020). Molecules, 25(1), 123. [Link]

  • ResearchGate. (2025). HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization. [Link]

  • Academia.edu. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • The Journal of Organic Chemistry. (2016). Two Scalable Syntheses of (S)-2-Methylazetidine. [Link]

  • National Center for Biotechnology Information. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]

Sources

Comparative

Conformational Control in Peptide Design: Methyl 2-Methylazetidine-2-Carboxylate vs. Proline

As a Senior Application Scientist in peptide drug discovery, I frequently encounter the challenge of stabilizing bioactive peptide conformations to enhance target affinity and proteolytic resistance. While Proline (Pro)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide drug discovery, I frequently encounter the challenge of stabilizing bioactive peptide conformations to enhance target affinity and proteolytic resistance. While Proline (Pro) is the classical choice for inducing backbone turns, the demand for "hyper-constrained" scaffolds has led to the adoption of α -methylated, small-ring heterocycles.

This guide provides an objective, data-driven comparison between Proline and Methyl 2-methylazetidine-2-carboxylate (utilized in the backbone as the 2-methylazetidine-2-carboxylic acid or 2-MeAze residue). We will dissect the causality behind their conformational behaviors and establish self-validating experimental protocols to measure these effects.

Mechanistic Causality: The Physics of Conformational Restriction

To understand why substituting Proline with 2-MeAze drastically alters a peptide's 3D structure, we must analyze the fundamental geometry and steric environment of the heterocycles.

The Proline Baseline

Proline features a 5-membered pyrrolidine ring. Because its tertiary amide nitrogen lacks a hydrogen atom, the preceding peptide bond can populate both cis and trans isomers (typically ~5–10% cis in unstructured aqueous peptides). The pyrrolidine ring restricts the backbone ϕ dihedral angle to approximately -60°, making Proline an excellent promoter of flexible β -turns and Polyproline Type II (PPII) helices.

The 2-MeAze Hyper-Restriction

When methyl 2-methylazetidine-2-carboxylate is saponified and incorporated into a peptide backbone as 2-MeAze, it introduces two compounding layers of severe conformational restriction:

  • Ring Contraction (5-membered to 4-membered): The azetidine ring possesses a highly compressed C-N-C bond angle of approximately 91.2°, compared to the ~105° angle of proline's pyrrolidine ring[1]. This geometric pinching alters the trajectory of the incoming peptide chain. Unmethylated azetidine-2-carboxylic acid (Aze) inherently possesses a greater propensity than Proline to undergo trans cis isomerization, inducing sharp 180° bends in the polypeptide chain[2].

  • C α -Methyl Steric Clash: Tetrasubstitution at the α -carbon (replacing the α -proton with a methyl group) creates massive steric bulk. The C α -methyl group engages in severe steric clashes with the carbonyl oxygen of the preceding residue[3]. To alleviate this 1,3-diaxial-like strain, the preceding amide bond is forced into a highly biased, context-dependent cis or trans lock. Furthermore, the ψ angle is severely restricted, overwhelmingly stabilizing rigid Type I or Type III β -turns and 310​ helices[4].

ConformationalCausality A Peptide Backbone Node B Proline (Pro) 5-Membered Ring A->B C 2-MeAze 4-Membered Ring + Cα-Methyl A->C D C-N-C Angle ~105° Moderate Sterics B->D E C-N-C Angle ~91.2° Severe Steric Clash C->E F Flexible Turn / PPII Helix Dynamic cis/trans Eq. D->F G Rigid Type I/III β-Turn Locked cis or trans State E->G

Logical flowchart detailing the structural divergence between Proline and 2-MeAze in peptides.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative conformational metrics distinguishing Proline, unmethylated Aze, and 2-MeAze.

PropertyProline (Pro)Azetidine-2-carboxylic acid (Aze)2-Methylazetidine-2-carboxylic acid (2-MeAze)
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)4-membered (Azetidine)
C-N-C Bond Angle ~105°~91.2°~91.2°
C α Substitution HydrogenHydrogenMethyl
ϕ Angle Restriction ~ -60°~ -60° to -80°Strictly ~ -60°
cis/trans Propensity Favors trans (~90%), accessible cisHigher cis propensity than ProHeavily biased (context-dependent lock)
Dominant Secondary Structure PPII Helices, flexible β -turns180° bends, disrupts PPIIRigid Type I/III β -turns, 310​ helices

Self-Validating Experimental Protocols

To empirically prove the conformational shift induced by replacing Proline with methyl 2-methylazetidine-2-carboxylate (post-coupling), we employ a self-validating system combining high-resolution NMR and Circular Dichroism (CD) spectroscopy.

Protocol A: NMR-Based Determination of cis/trans Equilibrium and Turn Formation

Because 2-MeAze drastically alters the cis/trans equilibrium, 2D NMR is the gold standard for quantifying isomer populations and mapping the 3D structure via Nuclear Overhauser Effect (NOE) distances.

  • Sample Preparation: Dissolve the purified synthetic peptide in 600 µL of H₂O/D₂O (9:1 v/v) or CD₃OH to achieve a final concentration of 1–2 mM. Adjust pH to 4.5–5.5 to minimize amide proton exchange rates.

  • 1D ¹H NMR for Isomer Quantification: Acquire a standard 1D spectrum at 298 K. Identify the distinct C α -CH₃ (for 2-MeAze) or C α H (for Pro) resonances corresponding to the cis and trans isomers. Integrate these peaks to calculate the Ktrans/cis​ equilibrium constant.

  • 2D ROESY/NOESY Acquisition: Acquire 2D ROESY (Rotating-frame NOE spectroscopy) spectra with mixing times of 150 ms and 300 ms.

  • NOE Cross-Peak Analysis (Causality Check):

    • Identify the trans isomer: Look for strong dαδ​ (or dαα​ for azetidine) NOE cross-peaks between the preceding residue's C α H and the 2-MeAze ring protons.

    • Identify the cis isomer: Look for strong dαα​ NOE cross-peaks between the preceding residue's C α H and the 2-MeAze C α -methyl group.

    • Validate β -turn formation: A rigid Type I/III β -turn induced by 2-MeAze will present strong sequential amide-amide dNN​(i,i+1) cross-peaks, which are typically weak or absent in flexible Proline sequences.

Protocol B: Circular Dichroism (CD) Profiling of Secondary Structure

CD spectroscopy provides a macroscopic validation of the microscopic NMR data, confirming the global secondary structure shift.

  • Sample Preparation: Prepare 50 µM peptide solutions in 10 mM phosphate buffer (pH 7.4).

  • Spectral Acquisition: Use a quartz cuvette with a 1 mm path length. Scan from 190 nm to 260 nm at 25°C, averaging 3 accumulations per sample.

  • Signature Analysis:

    • Proline-rich baseline: Often exhibits a weak positive band at ~225 nm and a strong negative band at ~200 nm, characteristic of a PPII helix.

    • 2-MeAze variant: The spectrum will typically shift to a classic Type I β -turn signature, characterized by negative bands at ~205 nm and ~225 nm, and a strong positive band at ~190 nm.

ExperimentalWorkflow S1 Solid-Phase Peptide Synthesis S2 1D/2D NMR (ROESY/NOESY) S1->S2 S3 Calculate K(trans/cis) & NOE Distances S2->S3 S4 CD Spectroscopy (190-260 nm) S3->S4 S5 3D Conformation Validation S4->S5

Self-validating experimental workflow for characterizing peptide conformational states.

References

  • Title: Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid)
  • Title: Beta-turns induced in bradykinin by (S)
  • Source: nih.
  • Title: Azetidine Source: Grokipedia URL

Sources

Validation

X-Ray Crystallographic Validation of Azetidine Hydrochloride Salts: A Comparative Analytical Guide

Azetidines—highly strained, four-membered nitrogen heterocycles—have transitioned from obscure synthetic curiosities to privileged scaffolds in modern drug discovery. As medicinal chemists seek to "escape flatland" by re...

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Author: BenchChem Technical Support Team. Date: March 2026

Azetidines—highly strained, four-membered nitrogen heterocycles—have transitioned from obscure synthetic curiosities to privileged scaffolds in modern drug discovery. As medicinal chemists seek to "escape flatland" by replacing planar aromatic rings with sp³-rich moieties, azetidines offer a compact, metabolically stable alternative to piperidines and pyrrolidines. However, azetidine free bases are notoriously volatile, hygroscopic, and prone to ring-opening[1]. Consequently, they are almost exclusively isolated, purified, and handled as hydrochloride (HCl) salts.

Validating the exact three-dimensional architecture of these salts is a critical bottleneck. The azetidine ring is not planar; it adopts a dynamic "puckered" conformation to relieve torsional strain between adjacent hydrogen atoms. Accurately mapping this puckering, alongside the absolute stereochemistry and the hydrogen-bonding network of the chloride counterion, requires robust analytical methodologies. As a Senior Application Scientist, I have structured this guide to objectively compare the analytical modalities available for this task, culminating in a field-proven, self-validating protocol for Single-Crystal X-ray Diffraction (SCXRD).

The Analytical Arena: Comparing Structural Modalities

When validating the structural integrity of an azetidine HCl salt, researchers typically weigh three primary techniques: Single-Crystal X-ray Diffraction (SCXRD), Solid-State Nuclear Magnetic Resonance (SSNMR), and Powder X-ray Diffraction (PXRD).

  • Single-Crystal X-ray Diffraction (SCXRD): The undisputed gold standard for absolute structural elucidation. By diffracting X-rays through the electron clouds of a highly ordered crystal, SCXRD provides an absolute spatial map of the molecule[2]. For azetidine hydrochlorides, the presence of the chloride ion is a massive advantage; its significant anomalous scattering facilitates the unambiguous assignment of absolute configuration (via the Flack parameter).

  • Solid-State NMR (SSNMR): A powerful orthogonal technique. While SCXRD treats the crystal as a static entity, SSNMR captures dynamic processes (e.g., ring flipping) and local structural environments without requiring a macroscopic single crystal. Advanced ¹H and ¹³C Magic-Angle Spinning (MAS) experiments, combined with Gauge-Including Projector Augmented Wave (GIPAW) DFT calculations, can accurately validate structures when diffraction-quality single crystals cannot be grown[3].

  • Powder X-ray Diffraction (PXRD): Primarily a fingerprinting tool. PXRD is excellent for validating phase purity and conducting polymorph screening but lacks the atomic-level resolution required for de novo structural elucidation of novel azetidine derivatives.

Quantitative Comparison of Analytical Modalities
Analytical MetricSingle-Crystal X-Ray Diffraction (SCXRD)Solid-State NMR (SSNMR)Powder X-Ray Diffraction (PXRD)
Primary Output Absolute 3D atomic coordinatesLocal chemical environments & dynamicsBulk phase identification
Sample Requirement Single high-quality crystal (0.1 - 0.3 mm)10 - 50 mg of microcrystalline powder5 - 20 mg of powder
Absolute Configuration Yes (via anomalous dispersion of Cl⁻)NoNo
Ring Puckering Resolution Exact torsion angles (±0.1°)Inferred via chemical shift tensorsUnresolvable
Dynamic Information Limited (static snapshot at 100 K)Excellent (detects ring flipping rates)None

Causality & Mechanism: The "Why" Behind the Workflow

Growing crystals of azetidine hydrochloride salts presents a unique thermodynamic challenge. The salts are highly hygroscopic[1]. If exposed to ambient humidity, water molecules rapidly intercalate into the lattice, either forming unpredictable hydrates or dissolving the crystal entirely. Therefore, crystallization must be driven by controlled supersaturation in strictly anhydrous environments.

Furthermore, the azetidine ring undergoes rapid nitrogen inversion and puckering dynamics at room temperature. If SCXRD data is collected at 298 K, this dynamic motion blurs the electron density map, resulting in artificially enlarged thermal ellipsoids and a falsely "planar" appearing ring. Flash-cooling the crystal to 100 K in a stream of liquid nitrogen kinetically traps the molecule in its lowest-energy puckered state, allowing for precise measurement of C-C-C-N torsion angles.

Workflow Visualization

G N1 Azetidine Free Base (Anhydrous Synthesis) N2 Salt Formation (HCl in Et2O/MeOH) N1->N2 Protonation N3 Crystal Growth (Anhydrous Vapor Diffusion) N2->N3 Controlled Supersaturation N4 Crystal Mounting (Paratone Oil & Cryoloop) N3->N4 Selection under Polarized Light N5 SCXRD Data Collection (Flash-cooled to 100 K) N4->N5 Minimize Thermal Motion N6 Structure Refinement (Anisotropic Displacement) N5->N6 Electron Density Mapping

Figure 1: Workflow for the crystallization and SCXRD validation of azetidine hydrochloride salts.

Self-Validating Experimental Protocol: SCXRD of Azetidine HCl

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each phase includes an internal check to confirm success before proceeding to the next step.

Phase 1: Anhydrous Crystallization (Vapor Diffusion)
  • Preparation: Dissolve 15-20 mg of the azetidine hydrochloride salt in a minimal volume (approx. 0.5 mL) of anhydrous methanol in a 2 mL inner vial.

  • Diffusion Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of anhydrous diethyl ether (the antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and leave it undisturbed in a dark, temperature-controlled cabinet (20 °C) for 3 to 7 days.

    • Causality: Vapor diffusion allows for an exceptionally slow, thermodynamic approach to supersaturation, which is critical for forming defect-free single crystals rather than microcrystalline powder.

    • Validation Check: Inspect under a microscope. Success is indicated by the presence of block-like or prismatic crystals with sharp, well-defined edges.

Phase 2: Crystal Harvesting and Cryoprotection
  • Harvesting: Submerge the crystals in a drop of Paratone-N oil on a glass slide.

    • Causality: Because azetidine HCl is hygroscopic, the heavy oil acts as an immediate hydrophobic barrier, preventing dissolution by ambient atmospheric humidity during transit[2].

  • Mounting: Select a single crystal (approx. 0.15 × 0.15 × 0.10 mm) under a polarizing stereomicroscope. A crystal that extinguishes light uniformly when rotated under cross-polarizers indicates a true single crystal without twinning. Mount the crystal onto a MiTeGen polyimide cryoloop.

Phase 3: Data Collection and Structure Solution
  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer, placing it directly into a cold nitrogen gas stream set to 100 K.

  • Diffraction: Collect data using Cu Kα radiation (λ = 1.54184 Å).

    • Causality: Copper radiation is preferred over Molybdenum for light-atom organic structures because it maximizes the anomalous scattering signal from the chloride ion, ensuring a highly reliable determination of absolute stereochemistry.

  • Refinement & Validation: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Self-Validating Metrics: The structural model is considered valid only if the final R₁ value is < 0.05, the Goodness-of-Fit (S) is approximately 1.0, and the Flack parameter is near 0.0 (with an esd < 0.1). Ensure the N-H···Cl hydrogen bond distance is geometrically logical (typically 3.10 – 3.25 Å).

Experimental Data: SCXRD vs. SSNMR Performance

To illustrate the comparative performance of these techniques, consider the validation of a complex, sterically hindered azetidine hydrochloride API.

When analyzed via SSNMR , the ¹³C CP/MAS spectrum successfully identifies the number of unique carbon environments, confirming bulk purity. However, distinguishing between a slightly puckered vs. strictly planar azetidine ring relies heavily on comparing experimental chemical shifts against GIPAW-calculated theoretical models[3]. The Root-Mean-Squared Error (RMSE) for ¹³C shifts often hovers around 2.0 ppm, leaving a margin of ambiguity regarding exact bond torsion.

Conversely, SCXRD at 100 K provides definitive, quantitative proof. The resulting electron density map explicitly resolves the azetidine nitrogen's sp³ hybridization. The data will typically show a C-C-C-N torsion angle of ~15-20° (confirming the puckered state) and pinpoint the exact location of the proton on the basic nitrogen, definitively proving salt formation rather than mere co-crystallization.

Conclusion

While Solid-State NMR and Powder X-ray Diffraction are indispensable tools for bulk phase analysis and dynamic studies, Single-Crystal X-ray Diffraction remains the apex methodology for validating azetidine hydrochloride salts. By carefully controlling the hygroscopic nature of the salt during crystallization and utilizing cryogenic data collection to freeze ring dynamics, researchers can obtain unambiguous, self-validating proof of absolute configuration, ring puckering, and salt-bridge architecture.

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Pharmacokinetic Differences of Azetidine-Containing Peptidomimetics

Introduction: The Challenge of Peptidomimetic Drug Development and the Azetidine Solution Peptidomimetics, molecules that mimic the structure and function of natural peptides, hold immense promise in drug discovery due t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Peptidomimetic Drug Development and the Azetidine Solution

Peptidomimetics, molecules that mimic the structure and function of natural peptides, hold immense promise in drug discovery due to their high specificity and potency. However, their therapeutic potential is often hampered by poor pharmacokinetic (PK) properties, including rapid degradation by proteases and low oral bioavailability.[1] A key strategy to overcome these limitations is the incorporation of conformationally constrained non-natural amino acids. Among these, the four-membered nitrogen-containing heterocycle, azetidine, has emerged as a particularly valuable building block.[2][3]

This guide provides an in-depth comparison of the pharmacokinetic profiles of azetidine-containing peptidomimetics versus their non-azetidine counterparts, supported by experimental data and detailed methodologies for their assessment. We will explore how the unique structural features of the azetidine ring contribute to enhanced metabolic stability and oral bioavailability, ultimately leading to more viable drug candidates.

The Azetidine Advantage: A Comparative Analysis of Pharmacokinetic Properties

The introduction of an azetidine ring into a peptidomimetic backbone can profoundly and positively influence its absorption, distribution, metabolism, and excretion (ADME) profile. The strained four-membered ring imparts a degree of conformational rigidity that is intermediate between the highly strained aziridine and the more flexible five-membered pyrrolidine (proline) ring. This has significant implications for a molecule's interaction with biological systems.

Enhanced Metabolic Stability: Resisting Proteolytic Degradation

A major hurdle for peptide-based drugs is their susceptibility to cleavage by proteases. The conformational rigidity imposed by an azetidine ring can shield the peptide backbone from enzymatic attack.

A compelling example of this is seen in a study where a 3-aminoazetidine (3-AAz) subunit was incorporated into a cyclohexapeptide. The azetidine-containing peptidomimetic demonstrated significantly improved stability against proteases compared to its homodetic (all-peptide) analogue.[4][5] This increased resistance to degradation is attributed to the constrained conformation induced by the azetidine ring, which likely hinders the peptide's ability to fit into the active site of proteolytic enzymes.

CompoundModificationProteolytic StabilityReference
Cyclohexapeptide ANone (Homodetic)Readily hydrolyzed[5]
Cyclohexapeptide BContains 3-aminoazetidineIncreased stability[4][5]

This enhanced stability translates to a longer circulating half-life in vivo, a critical factor for maintaining therapeutic drug concentrations.

Improved Oral Bioavailability: Overcoming a Key Hurdle

Achieving oral bioavailability is a coveted goal in drug development, and it is particularly challenging for peptide-based molecules. The incorporation of azetidine has been shown to be a successful strategy in improving this crucial pharmacokinetic parameter.

For instance, in the development of potent Von Hippel-Lindau (VHL) E3 ligase ligands, which are peptidomimetic in nature, structural optimization that included creating a more constrained macrocyclic structure led to a remarkable ~17-fold increase in oral bioavailability.[6] While not solely attributable to the azetidine ring, it was a key component of the successful, more drug-like analogue.

Similarly, studies on TGR5 agonists revealed that an azetidine-containing analogue exhibited high plasma exposure in mice. This was linked to a lower potential for efflux by transporters like P-glycoprotein and high passive membrane permeability.[7] Furthermore, a series of azetidine-based FFA2 antagonists were developed with excellent pharmacokinetic profiles, including good oral bioavailability.[8][9]

Compound ClassKey FindingsReference
VHL LigandsStructural rigidification contributed to a ~17-fold increase in oral bioavailability.[6]
TGR5 AgonistsAzetidine analogue showed high plasma exposure due to reduced efflux and high permeability.[7]
FFA2 AntagonistsAzetidine-containing compounds exhibited excellent PK properties, including good oral bioavailability.[8][9]

These examples underscore a recurring theme: the physicochemical properties imparted by the azetidine ring—such as reduced flexibility, and in some cases, altered polarity—can lead to improved absorption and reduced first-pass metabolism, culminating in enhanced oral bioavailability.

Experimental Protocols for Assessing Pharmacokinetic Differences

To rigorously evaluate the pharmacokinetic advantages of incorporating an azetidine moiety, a series of well-defined in vitro and in vivo experiments are essential. The following protocols are designed to provide a robust comparison between an azetidine-containing peptidomimetic and its corresponding non-azetidine analogue.

In Vitro Metabolic Stability Assay: Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in the liver and a major source of drug metabolism.[10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the test compounds in the presence of liver microsomes.

Materials:

  • Test compounds (azetidine-containing and non-azetidine analogue)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Pre-warm the liver microsome suspension and phosphate buffer to 37°C. Prepare working solutions of the test compounds and controls.

  • Reaction Initiation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and test compound. Allow to pre-incubate for 5-10 minutes at 37°C.

  • Start Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression line is the elimination rate constant (k). Calculate the in vitro half-life as t½ = 0.693/k and the intrinsic clearance.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis A Pre-warm microsomes and buffer (37°C) C Combine microsomes, buffer, and test compound A->C B Prepare test compound working solutions B->C D Pre-incubate (5-10 min) C->D E Initiate reaction with NADPH regenerating system D->E F Quench at time points (0, 5, 15, 30, 60 min) E->F G Centrifuge to pellet protein F->G H Analyze supernatant by LC-MS/MS G->H

Caption: Workflow for in vitro metabolic stability assay.

Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, which contains a variety of esterases and proteases.[11]

Objective: To determine the stability of the test compounds in plasma from different species.

Procedure:

  • Preparation: Thaw frozen plasma (human, rat, or mouse) at 37°C. Prepare working solutions of the test compounds.

  • Incubation: Add the test compound to the plasma and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the plasma-compound mixture.

  • Quenching and Processing: Immediately quench the reaction by adding a threefold excess of cold acetonitrile with an internal standard. Vortex and centrifuge to precipitate plasma proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: Plot the percentage of the compound remaining against time to determine the half-life in plasma.

In Vivo Pharmacokinetic Study in Rodents

This study provides a comprehensive assessment of the ADME properties of a compound in a living organism.[12][13]

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and oral bioavailability) of the test compounds in rats or mice.

Procedure:

  • Animal Dosing:

    • Intravenous (IV) Group: Administer the compound via tail vein injection to determine the clearance and volume of distribution.

    • Oral (PO) Group: Administer the compound by oral gavage to assess oral absorption and bioavailability.

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma samples (e.g., by protein precipitation or solid-phase extraction) and quantify the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate the relevant parameters. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing & Analysis cluster_analysis Data Analysis A1 IV Dosing Group B Serial Blood Collection A1->B A2 Oral Dosing Group A2->B C Plasma Separation B->C D Drug Extraction C->D E LC-MS/MS Quantification D->E F Pharmacokinetic Modeling E->F

Caption: Workflow for an in vivo pharmacokinetic study.

Hypothetical Case Study: Azetidine vs. Proline-Containing Peptidomimetic

To illustrate the potential impact of azetidine incorporation, let's consider a hypothetical case study comparing two peptidomimetics:

  • Compound P: A peptidomimetic containing a proline residue.

  • Compound A: An analogue of Compound P where the proline is replaced by an azetidine-2-carboxylic acid.

The following table summarizes the expected pharmacokinetic data based on the trends discussed in this guide.

ParameterCompound P (Proline)Compound A (Azetidine)Rationale for Difference
In Vitro t½ (Human Liver Microsomes) 15 min45 minIncreased conformational rigidity of Compound A hinders metabolic enzyme access.
In Vitro t½ (Human Plasma) 30 min> 240 minThe azetidine-containing backbone is more resistant to plasma proteases.
Oral Bioavailability (F%) in Rats < 1%15%Improved metabolic stability and potentially better membrane permeability for Compound A.
Clearance (CL) in Rats (IV) 50 mL/min/kg20 mL/min/kgSlower metabolism of Compound A leads to lower clearance.
Half-life (t½) in Rats (IV) 0.5 h2.5 hLower clearance of Compound A results in a longer circulating half-life.

This illustrative data highlights the significant improvements in key pharmacokinetic parameters that can be achieved by replacing a proline residue with an azetidine analogue.

Conclusion

The incorporation of an azetidine ring is a powerful strategy in modern medicinal chemistry for transforming a promising but pharmacokinetically flawed peptidomimetic into a viable drug candidate. The unique conformational constraints imposed by this small, strained heterocycle can confer enhanced metabolic stability and improved oral bioavailability. The experimental protocols detailed in this guide provide a robust framework for quantifying these advantages and making data-driven decisions in the drug discovery process. As the demand for novel therapeutics targeting complex biological pathways continues to grow, the strategic use of azetidine-containing building blocks will undoubtedly play an increasingly important role in the development of the next generation of peptidomimetic drugs.

References

  • Saunders, G. J., et al. (2025). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Bemis, G. W., et al. (2021). Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability. Journal of Medicinal Chemistry.
  • WuXi AppTec. (2026).
  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128.
  • Genin, M. J., et al. (2021). Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. Journal of Medicinal Chemistry.
  • He, C., & Hu, Y. (2023). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Journal of Biosciences and Medicines, 11, 76-93.
  • Creative Biolabs. (n.d.). Metabolic Stability Analysis of Peptide Drug.
  • Al-Sanea, M. M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(9), 2236.
  • PRISYS Biotech. (2023). Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs.
  • Fischer, T. F., et al. (2022).
  • Creative Bioarray. (n.d.). The Pharmacokinetics of Therapeutic Peptides.
  • R&D Systems. (n.d.).
  • Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15816-15845.
  • Ward, C. C., et al. (2020). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. bioRxiv.
  • Turkson, J., et al. (2020).
  • Beck, T. C. (2022). Pharmacokinetic Optimization of Peptides and Small Molecules. University of Arizona.
  • Raz, R., et al. (2015). A biomimetic approach for enhancing the in vivo half-life of peptides.
  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters.
  • Klose, A., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178241.
  • Singh, R. P., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design. (2023). Preprints.
  • Formaggio, F., et al. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. Journal of the American Chemical Society, 130(9), 2954-2963.
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  • Al-Sanea, M. M., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8455-8460.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-methylazetidine-2-carboxylate hydrochloride

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 2-methylazetidine-2-carboxylate hydrochloride. As a specialized reagent in research and development, its handling and...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 2-methylazetidine-2-carboxylate hydrochloride. As a specialized reagent in research and development, its handling and disposal demand a thorough understanding of its chemical properties and the associated regulatory landscape. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures not only comply with safety regulations but are also grounded in sound scientific principles.

Hazard Profile and Safety Summary

Before initiating any disposal protocol, a complete understanding of the compound's hazard profile is essential. Methyl 2-methylazetidine-2-carboxylate hydrochloride is classified as a hazardous substance, and its disposal must be managed accordingly.[1] The primary hazards are rooted in its irritant properties and the chemical nature of the azetidine ring structure.

Causality Behind Hazards: The hydrochloride salt form is acidic and can cause irritation upon contact. Furthermore, azetidine rings are strained four-membered heterocycles, which can impart reactivity.[2][3] While stable under normal conditions, improper handling or mixing with incompatible materials could lead to undesired reactions.

Quantitative Hazard Data

Hazard ClassificationGHS PictogramHazard StatementCommon Sources
Skin Corrosion/Irritation (Category 2)GHS07H315: Causes skin irritation.[4][5]
Serious Eye Damage/Eye Irritation (Category 2A)GHS07H319: Causes serious eye irritation.[1][4][5]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07H335/H336: May cause respiratory irritation.[4][5]
Acute Toxicity, Oral (Category 4)GHS07H302: Harmful if swallowed.[6]
Acute Toxicity, Inhalation (Category 4)GHS07H332: Harmful if inhaled.[6]

Core Safety Principle: Due to these classifications, Methyl 2-methylazetidine-2-carboxylate hydrochloride must never be disposed of down the drain or in regular municipal trash.[2][7] It must be treated as regulated chemical waste and handled by a professional hazardous waste disposal service.

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the self-validating system for safely accumulating and preparing the chemical waste for professional disposal. Each step is designed to mitigate risk and ensure regulatory compliance.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing the correct PPE to prevent exposure.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles.[8]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.

Step 2: Waste Identification and Segregation Proper segregation is critical to prevent dangerous reactions in the waste container.

  • Designated Waste Stream: This compound must be treated as a hazardous chemical waste.[9]

  • Incompatibility: Do not mix this waste with other chemical waste streams without consulting your institution's Environmental Health and Safety (EHS) department. Specifically, keep it segregated from:

    • Strong Bases: Mixing with strong bases can neutralize the hydrochloride, liberating the free amine, which may have different reactivity and volatility profiles.

    • Strong Oxidizing Agents: Azetidines and amines can react exothermically with strong oxidizers.

    • Reactive Chemicals: Keep separate from cyanides, azides, and other highly reactive waste classes.[10][11]

Step 3: Waste Collection and Containment The integrity of the waste container is paramount for safe storage and transport.

  • Container Selection: The waste must be stored in a container made of compatible material (the original container is often the best choice).[12] The container must be in good condition, free of leaks, and have a securely sealing cap.[2][12]

  • Procedure:

    • Carefully transfer the waste chemical into the designated hazardous waste container using a funnel if necessary.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

    • Securely fasten the cap.

    • Wipe the exterior of the container with a damp cloth or towel to remove any external contamination. Dispose of the cleaning material as hazardous waste.

Step 4: Comprehensive Labeling Accurate labeling is a legal requirement and ensures safe handling by all personnel.

  • Labeling Requirements: The container must be clearly labeled with:

    • The words "Hazardous Waste ".[11]

    • The full, unambiguous chemical name: "Methyl 2-methylazetidine-2-carboxylate hydrochloride ".

    • The associated hazard pictograms (e.g., GHS07 Exclamation Mark).[11]

    • The date of accumulation.

Step 5: Temporary On-Site Storage Store the prepared waste container in a designated and controlled area pending collection.

  • Location: The container must be stored in a designated hazardous waste accumulation area, such as a satellite accumulation area within the laboratory or a central storage location.[2][13]

  • Conditions: The storage area should be well-ventilated. The container should be stored in secondary containment to control any potential leaks.

Step 6: Arranging for Professional Disposal The final and most critical step is to hand over the waste to trained professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department (or equivalent) to schedule a pickup for the hazardous waste.[2][12]

  • Provide Information: Provide them with the exact chemical name and quantity. Follow all institutional procedures for waste handover.

Management of Contaminated Materials & Spills

Proper disposal extends to all materials that have come into contact with the chemical.

Empty Containers An "empty" container that held this chemical is not safe for regular trash until properly decontaminated.

  • Triple-Rinse Procedure: The EPA mandates a triple-rinse procedure for containers of certain hazardous chemicals.[10]

    • Rinse the container three times with a suitable solvent (e.g., water or methanol).

    • Crucially, collect all three rinsates as hazardous waste and add them to your designated waste container for this chemical.

    • After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the appropriate glass or plastic recycling bin.[11]

Contaminated Labware and PPE Disposable items contaminated with Methyl 2-methylazetidine-2-carboxylate hydrochloride must be disposed of as hazardous waste.

  • Collection: Place contaminated items such as gloves, weighing papers, and pipette tips directly into the hazardous waste container for this chemical. Do not dispose of them in regular or biohazardous waste bins.

Spill Cleanup Protocol In the event of a spill, a systematic response is required to ensure safety and proper cleanup.

  • Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated. Work within a chemical fume hood if possible.

  • Don PPE: Wear the appropriate PPE as described in Section 2, Step 1.

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[14][15] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[15][16]

  • Decontaminate: Clean the spill area with soap and water. Collect any cleaning materials and also dispose of them as hazardous waste.[15]

  • Report: Report the spill to your EHS department, following all institutional reporting requirements.

Visual Workflow Diagrams

To provide at-a-glance procedural guidance, the following diagrams illustrate the core disposal and spill response workflows.

cluster_0 Core Disposal Workflow A Step 1: Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste (Keep separate from bases, oxidizers) A->B C Step 3: Collect in Compatible Container (Sealed, clean exterior, <=90% full) B->C D Step 4: Label Container ('Hazardous Waste', full chemical name, hazards) C->D E Step 5: Store in Designated Area (Ventilated, secondary containment) D->E F Step 6: Contact EHS for Pickup (Professional disposal is mandatory) E->F

Caption: Core disposal workflow for Methyl 2-methylazetidine-2-carboxylate hydrochloride.

cluster_1 Spill Response Workflow Spill Spill Occurs Alert Alert Personnel & Ensure Ventilation Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Collect All Materials into Hazardous Waste Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Report Report Spill to EHS Decon->Report

Caption: Emergency spill response workflow.

Regulatory Framework

The procedures outlined in this guide are designed to comply with major regulatory frameworks governing hazardous waste. In the United States, the primary authority is the Environmental Protection Agency (EPA), which manages chemical waste under the Resource Conservation and Recovery Act (RCRA).[17] Academic laboratories may operate under specific alternative regulations found in 40 CFR part 262, subpart K.[13]

It is the responsibility of the individual researcher and their institution to be aware of and compliant with all local, state, and national regulations.[18][19] This guide serves as a baseline for best practices, but your institution's EHS department provides the definitive policies for your specific location.

References

  • Chemical Waste Disposal Guidelines, Emory University Department of Chemistry. (URL: [Link])

  • 2-methylazetidine-2-carboxylic acid hydrochloride — Chemical Substance Information, NextSDS. (URL: [Link])

  • Hazardous Waste and Disposal Considerations, American Chemical Society. (URL: [Link])

  • SAFETY DATA SHEET - 1-BOC-AZETIDINE-2-CARBOXYLIC ACID METHYL ESTER, Apollo Scientific. (URL: Not available)
  • Methyl azetidine-2-carboxylate hydrochloride, PubChem. (URL: [Link])

  • Laboratory Waste Disposal Guide, Business Waste. (URL: [Link])

  • Regulations for Hazardous Waste Generated at Academic Laboratories, US EPA. (URL: [Link])

  • Laboratory Chemical Waste Handling and Disposal Guidelines, University of Canterbury. (URL: [Link])

  • Waste, Chemical, and Cleanup Enforcement, US EPA. (URL: [Link])

  • Laboratory Guide for Managing Chemical Waste, Vanderbilt University Medical Center. (URL: [Link])

  • 40 CFR Part 372 -- Toxic Chemical Release Reporting: Community Right-to-Know, eCFR. (URL: [Link])

  • Decontamination Solution Aromatic Amine 2001 Sds, Scribd. (URL: [Link])

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity, Journal of Medicinal and Chemical Sciences. (URL: [Link])

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